molecular formula C29H35N3O7 B8238046 Boc-Lys(Cbz)-AMC

Boc-Lys(Cbz)-AMC

Cat. No.: B8238046
M. Wt: 537.6 g/mol
InChI Key: PHMQBKPRKPRMTC-QHCPKHFHSA-N
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Description

Boc-Lys(Cbz)-AMC is a synthetic fluorogenic peptide substrate designed for advanced protease research. The compound features a C-terminal 7-amido-4-methylcoumarin (AMC) fluorophore, which is released upon enzymatic cleavage, resulting in a measurable increase in fluorescence (Ex/Em = ~355/460 nm). This makes it an essential tool for the continuous, sensitive kinetic analysis of various proteases, including aminopeptidases and other enzymes involved in intracellular protein turnover. The structure of this compound incorporates two orthogonal protecting groups: the N-terminal tert-butyloxycarbonyl (Boc) and the side-chain benzyloxycarbonyl (Cbz) on the lysine residue. This design is strategic for several research applications. It can serve as a model substrate to study the activity and specificity of proteases capable of sequential deprotection. Furthermore, its protected nature makes it an excellent candidate for developing prodrug strategies and activity-based probes, particularly for targeting enzymes like cathepsin L or bleomycin hydrolase that are overexpressed in certain disease models. The Boc group is stable under basic conditions but can be removed with acids like trifluoroacetic acid, while the Cbz group is removed by catalytic hydrogenation, allowing for flexible experimental design. Researchers can utilize this substrate in live-cell assays, cell lysate studies, and high-throughput screening campaigns to identify and characterize protease activity or to discover novel enzyme inhibitors. This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

benzyl N-[(5S)-6-[(4-methyl-2-oxochromen-7-yl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O7/c1-19-16-25(33)38-24-17-21(13-14-22(19)24)31-26(34)23(32-28(36)39-29(2,3)4)12-8-9-15-30-27(35)37-18-20-10-6-5-7-11-20/h5-7,10-11,13-14,16-17,23H,8-9,12,15,18H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMQBKPRKPRMTC-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Boc-Lys(Cbz)-AMC Chemical Properties & Stability

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical properties, stability profile, and experimental utility of Boc-Lys(Cbz)-AMC , a specialized fluorogenic substrate.

Executive Summary

This compound (N-α-t-Butoxycarbonyl-N-ε-Benzyloxycarbonyl-L-Lysine-7-amino-4-methylcoumarin) is a dual-protected, fluorogenic amino acid derivative. Unlike its analog Boc-Lys(Ac)-AMC —widely used for Histone Deacetylase (HDAC) assays—this compound features a bulky, hydrophobic benzyloxycarbonyl (Cbz/Z) group on the lysine side chain.

This structural modification masks the positive charge of the lysine residue, rendering it resistant to trypsin-like proteases. Consequently, it serves as a critical specificity probe for proteases that accommodate bulky, hydrophobic residues at the P1 position (e.g., chymotrypsin-like proteases, cathepsins, and subtilisins) or as a robust negative control in trypsin/HDAC assays.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Composition

The molecule consists of three distinct functional domains:

  • N-α-Boc Group: Protects the N-terminus, preventing aminopeptidase cleavage and ensuring endopeptidase specificity.

  • Lysine Core (Side Chain Cbz): The ε-amino group is capped with a Cbz group, converting the basic, charged lysine side chain into a neutral, hydrophobic, aromatic moiety.

  • AMC Fluorophore: Attached via an amide bond to the C-terminus. Cleavage of this bond releases free 7-amino-4-methylcoumarin (AMC), generating a fluorescent signal.[][2]

Key Properties Table
PropertySpecification
Chemical Name Boc-L-Lys(Cbz)-AMC
Molecular Formula C

H

N

O

Molecular Weight ~537.6 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF (>10 mM); Insoluble in water
Excitation Max 350–360 nm (Standard UV/Violet)
Emission Max 440–460 nm (Blue Fluorescence)
Purity Grade Typically >98% (HPLC)
CAS Number Not standardized in common registries; Custom synthesis often required

Stability & Handling Protocols

Solid State Stability
  • Storage: Store at -20°C in a desiccated environment. The compound is hygroscopic; moisture absorption can lead to spontaneous hydrolysis of the amide bond over time.[3]

  • Light Sensitivity: The AMC moiety is light-sensitive. Store in amber vials or foil-wrapped containers to prevent photobleaching or background fluorescence accumulation.

  • Shelf Life: >2 years if stored properly (desiccated, frozen, dark).

Solution Stability (DMSO/DMF)
  • Stock Preparation: Prepare stock solutions (e.g., 10–20 mM) in high-grade, anhydrous DMSO or DMF.

  • Freeze-Thaw Cycles: Limit to <3 cycles. Aliquot stocks immediately after preparation.

  • Stability Window: Stable for 6 months at -20°C. At Room Temperature (RT), use within 4–6 hours.

Aqueous/Buffer Stability (Working Solution)
  • Hydrolysis Risk: The amide linkage to AMC is susceptible to non-enzymatic autohydrolysis at pH > 8.0 .

  • Recommendation: Prepare working solutions (typically 10–100 µM) immediately before use. Keep on ice.

  • pH Tolerance: Optimal stability range is pH 6.0 – 7.5. Avoid prolonged incubation in highly alkaline buffers (pH > 9.0) unless required for specific enzyme activity, and always include a "no-enzyme" control to correct for background hydrolysis.

Mechanistic Utility & Enzyme Specificity[7][10]

Unlike Boc-Lys(Ac)-AMC , which is a substrate for HDACs (removing the Ac group to allow Trypsin cleavage), This compound presents a permanent hydrophobic side chain under physiological conditions.

Target Enzymes
  • Chymotrypsin-like Proteases: The Cbz group contains a phenyl ring, mimicking the aromatic side chains of Phenylalanine or Tyrosine. Enzymes with hydrophobic S1 pockets may cleave the Lys(Cbz)-AMC bond.

  • Subtilisins & Elastases: Proteases with broad specificity or preference for non-charged residues may accept this substrate.

  • Negative Control: It is NOT cleaved by Trypsin (requires + charge) or Plasmin, making it an excellent negative control to verify protease purity or specificity.

Cleavage Mechanism Diagram

The following diagram illustrates the structural logic and cleavage potential.

G Substrate This compound (Hydrophobic/Bulky P1) Enzyme_Trypsin Trypsin (Requires + Charge) Substrate->Enzyme_Trypsin Blocked (No Reaction) Enzyme_Chymo Chymotrypsin-like (Accepts Aromatics) Substrate->Enzyme_Chymo Binding & Catalysis Cleavage Amide Bond Hydrolysis Enzyme_Chymo->Cleavage Product_Fluo Free AMC (Fluorescent: 460nm) Cleavage->Product_Fluo Signal Release Product_Pep Boc-Lys(Cbz)-OH Cleavage->Product_Pep

Caption: Specificity logic of this compound. The Cbz group blocks Trypsin activity while permitting cleavage by proteases preferring bulky/hydrophobic P1 residues.

Experimental Protocol: Kinetic Assay

This protocol validates protease activity using this compound.

Reagents Setup
  • Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4, 100 mM NaCl, 5 mM CaCl

    
     (if required by enzyme). Avoid DTT if the target protease contains disulfides, though AMC is compatible with reducing agents.
    
  • Substrate Stock: 10 mM this compound in anhydrous DMSO.

  • Enzyme Solution: Target protease diluted in Assay Buffer.

  • AMC Standard: Free 7-amino-4-methylcoumarin for calibration curve (0–10 µM).

Workflow Steps
  • Dilution: Dilute the 10 mM Substrate Stock into Assay Buffer to a 2X Working Concentration (e.g., 100 µM). Final assay concentration will be 50 µM.

    • Note: Keep final DMSO concentration < 1% to avoid enzyme inhibition.

  • Plating: Add 50 µL of Enzyme Solution to a black 96-well plate (flat bottom).

  • Initiation: Add 50 µL of 2X Substrate Solution to the wells.

  • Controls:

    • Blank: Buffer + Substrate (No Enzyme). Measures spontaneous hydrolysis.

    • Standard: Buffer + Free AMC (No Substrate).

  • Detection: Immediately read fluorescence in kinetic mode.

    • Excitation: 355 nm (Bandwidth 20 nm)

    • Emission: 460 nm (Bandwidth 20 nm)

    • Duration: Read every 1–2 minutes for 30–60 minutes at 37°C.

Data Analysis
  • Subtract the Blank (No Enzyme) RFU values from the Sample RFU values.

  • Calculate the slope (ΔRFU/min) of the linear portion of the curve.

  • Convert ΔRFU/min to µM/min using the AMC calibration curve slope.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Spontaneous hydrolysis or old substrate.Use fresh working solutions. Check buffer pH (keep < 8.0).[4]
Low Signal Inner Filter Effect or Quenching.Reduce substrate concentration (try 10–25 µM). Ensure DMSO < 1%.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Use less enzyme. Add BSA (0.1%) to buffer to stabilize protease.
Precipitation Substrate insolubility in aqueous buffer.Dilute dropwise while vortexing. Do not exceed 100 µM final conc.

References

  • PubChem. Boc-Lys(Z)-OH (Precursor Chemical Properties). CID 11132998. Available at: [Link][5]

  • Zimmerman, M., et al. (1977). Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates. Analytical Biochemistry.

Sources

Whitepaper: Advanced Synthetic Methodologies and Purification Strategies for Boc-Lys(Cbz)-AMC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of fluorogenic substrates is a cornerstone of modern protease profiling, enabling high-throughput screening and precise kinetic characterization of enzymatic activity. Boc-Lys(Cbz)-AMC (N-α-t-Boc-N-ε-Cbz-L-lysine-7-amino-4-methylcoumarin) serves as a critical, orthogonally protected building block in this domain. Once incorporated into a peptide sequence and selectively deprotected, the Lys-AMC moiety acts as a highly sensitive reporter for trypsin-like proteases and plasmin. This technical guide provides a comprehensive, causality-driven methodology for the synthesis, purification, and analytical validation of this compound, designed specifically for application scientists and drug development professionals.

Chemical Rationale: Overcoming the "Aniline Problem"

The synthesis of aminoacyl-AMC conjugates is fundamentally bottlenecked by the "Aniline Problem." The conjugation of N-protected amino acids with 7-amino-4-methylcoumarin (AMC) is notoriously problematic due to the exceptionally low nucleophilicity of the 7-aromatic amino group[1]. The electron-withdrawing nature of the coumarin ring system heavily delocalizes the amine's lone pair.

Consequently, standard uronium (HATU/HBTU) or carbodiimide (EDC/DCC) coupling reagents fail to generate an active ester electrophilic enough to drive the amidation forward efficiently[1]. Prolonged heating with these reagents typically leads to extensive racemization at the α-carbon and poor yields. To bypass this thermodynamic barrier, highly reactive intermediates must be generated in situ. The two most viable solution-phase strategies are the Phosphorus Oxychloride (


) / Pyridine method [2] and the Mixed Anhydride method [3]. While solid-phase synthesis using AMC-resins exists for direct peptide-AMC generation[4], solution-phase synthesis remains the gold standard for producing scalable, high-purity this compound building blocks.
Table 1: Comparative Analysis of AMC Coupling Strategies
Coupling StrategyReagents / ConditionsYield ProfileScalabilityKey AdvantageKey Limitation

/ Pyridine

, Dry Pyridine, -15 °C
High (65-80%)ExcellentGenerates highly reactive acylpyridinium intermediate.Requires strict anhydrous conditions; highly exothermic.
Mixed Anhydride IBCF, NMM, THF, -30 °CModerate (50-65%)GoodMilder than

; avoids phosphorus byproducts.
Prone to side-product formation (e.g., urethane derivatives).
Standard Uronium HATU, DIPEA, DMF, RTPoor (<20%)PoorEasy to set up; standard peptide chemistry.AMC nucleophilicity is too low for active OAt esters.

Step-by-Step Methodology: The / Pyridine Route

The following protocol leverages


 to force the amidation of Boc-Lys(Cbz)-OH and AMC. Every step is designed as a self-validating system to ensure scientific integrity.
Reagent Preparation & Causality
  • Boc-Lys(Cbz)-OH (1.0 eq): The orthogonal protection (Boc for α-amine, Cbz for ε-amine) ensures that only the C-terminal carboxylate is available for activation.

  • 7-Amino-4-methylcoumarin (AMC) (1.0 eq): The fluorophore and nucleophile.

  • Dry Pyridine : Acts dual-purpose as the solvent and the catalytic base. It neutralizes the HCl generated during activation and forms the hyper-reactive acylpyridinium species[2]. Pyridine must be stored over molecular sieves; any moisture will violently hydrolyze

    
    .
    
  • 
      (1.1 eq): The activating agent.
    
Experimental Protocol
  • Dissolution: In an oven-dried, argon-purged round-bottom flask, dissolve Boc-Lys(Cbz)-OH (5.0 mmol) and AMC (5.0 mmol) in 15 mL of anhydrous pyridine[2].

  • Thermal Control: Submerge the flask in an ice-salt or dry ice-acetone bath to reach exactly -15 °C.

    • Causality: The reaction between

      
       and the carboxylic acid is violently exothermic. Failing to maintain -15 °C will result in thermal degradation of the Boc group and significant racemization of the lysine α-carbon[2].
      
  • Activation: Add

    
     (5.5 mmol) dropwise over 15 minutes using a syringe pump.
    
    • Validation Checkpoint: Observe the solution. A distinct color change from yellow to deep orange/red typically indicates the successful formation of the active intermediate[2].

  • Coupling: Stir the mixture for 2 hours at -15 °C, then remove the cooling bath and allow the reaction to warm to room temperature (RT) for an additional 1 hour[2].

  • Quenching: Slowly add 15 mL of ice-cold ultra-pure water to the flask to quench unreacted

    
    .
    
  • Solvent Removal: Evaporate the pyridine/water mixture under reduced pressure (rotary evaporator equipped with a high-vacuum pump and a cold trap).

SynthesisWorkflow Start Boc-Lys(Cbz)-OH + AMC Solvent Dissolve in Dry Pyridine (-15°C) Start->Solvent Activation Add POCl3 (Dropwise) Solvent->Activation Reaction Stir at -15°C (2h) then RT (1h) Activation->Reaction Quench Quench with H2O Evaporate Solvent Reaction->Quench Extraction Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extraction Purification Silica Gel Column Chromatography Extraction->Purification Product Pure this compound Purification->Product

Fig 1. Step-by-step synthetic workflow for this compound using the POCl3/Pyridine method.

Purification and Isolation Strategy

Because AMC is weakly basic and highly hydrophobic, unreacted AMC often co-extracts with the product. A rigorous purification pipeline is required.

Liquid-Liquid Extraction
  • Resuspend the crude evaporated residue in 50 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 
       aqueous 
      
      
      
      (2 × 25 mL) to remove residual pyridine.
    • Saturated aqueous

      
       (2 × 25 mL) to remove unreacted Boc-Lys(Cbz)-OH.
      
    • Brine (1 × 25 mL) to remove bulk water.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1). The product should appear as a new spot with an

      
       distinct from AMC, emitting a bright blue fluorescence under 365 nm UV light.
      
Flash Column Chromatography

Purify the crude product via silica gel flash chromatography using a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 100:0 to 95:5). The highly fluorescent product fractions are pooled and evaporated to yield a light yellow/white powder[2].

Table 2: Analytical Specifications for Purified this compound
ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionOff-white to light yellow powder.
Chemical Purity RP-HPLC (C18,

/MeCN gradient)

(Area % at 254 nm and 342 nm).
Identity (Mass) ESI-MS (Positive Mode)

matches theoretical mass of

.
Enantiomeric Purity Chiral HPLC

L-enantiomer (Minimal racemization).

Downstream Application: Enzymatic Cleavage Mechanism

Once this compound is incorporated into a larger peptide and the protecting groups are selectively removed, the resulting substrate (e.g., H-Lys-AMC) is used to probe protease kinetics. Trypsin-like proteases recognize the positively charged ε-amino group of lysine.

The catalytic triad (Ser-His-Asp) of the protease attacks the amide bond linking the lysine carbonyl to the AMC moiety. The collapse of the tetrahedral acyl-enzyme intermediate releases free AMC. Because the amide bond conjugates the amine's lone pair with the carbonyl, intact Lys-AMC has quenched fluorescence. Upon cleavage, the free AMC amine regains its electron-donating ability into the coumarin ring, resulting in a massive fluorescent shift (Excitation: ~342 nm, Emission: ~441 nm)[4].

CleavageMechanism Substrate H-Lys-AMC (Deprotected Substrate) Complex Michaelis Complex (Enzyme-Substrate) Substrate->Complex Enzyme Trypsin-like Protease (Active Site Serine) Enzyme->Complex Intermediate Tetrahedral Acyl-Enzyme Intermediate Complex->Intermediate ReleaseAMC Release of Free AMC (Fluorescent Signal) Intermediate->ReleaseAMC Fast Hydrolysis Hydrolysis of Acyl-Enzyme Intermediate->Hydrolysis Regeneration Free Enzyme + H-Lys-OH Hydrolysis->Regeneration Rate-limiting

Fig 2. Enzymatic cleavage mechanism of Lys-AMC by trypsin-like proteases yielding fluorescence.

References

  • Title: Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin Source: nih.gov URL: [Link]

  • Title: A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins Source: d-nb.info URL: [Link]

  • Title: Synthesis and aggregation behavior of biohybrid amphiphiles composed of a tripeptidic head group and a polystyrene tail Source: scispace.com URL: [Link]

  • Title: Synthesis and kinetic characterisation of water-soluble fluorogenic acyl donors for transglutaminase 2 Source: hzdr.de URL: [Link]

Sources

Whitepaper: The Strategic Mechanism of Boc-Lys(Cbz)-AMC in Fluorogenic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of protease-targeted therapeutics and diagnostics, fluorogenic substrates are indispensable tools. Among these, 7-amino-4-methylcoumarin (AMC) derivatives are the gold standard for assaying trypsin-like proteases, plasmin, and cathepsins. However, the direct conjugation of AMC to a fully synthesized peptide chain is notoriously inefficient. As a Senior Application Scientist, I frequently observe researchers struggling with low yields and severe C-terminal epimerization when attempting direct AMC coupling.

The authoritative solution is a paradigm shift in the synthetic workflow: utilizing Boc-Lys(Cbz)-AMC as a foundational building block (synthon). This whitepaper details the chemical causality, orthogonal protection mechanisms, and self-validating protocols required to leverage this compound effectively in peptide synthesis.

The Chemical Bottleneck: AMC Nucleophilicity

To understand the mechanism of action of this compound, one must first understand why it is synthesized as a standalone monomer rather than coupling AMC at the end of a peptide sequence.

The 7-amino group of AMC is an exceptionally poor nucleophile. The lone pair of electrons on the nitrogen atom is highly delocalized into the extended


-system of the coumarin ring and further withdrawn by the lactone carbonyl. When standard coupling reagents (e.g., DIC/HOBt or HATU) are used to attach AMC to a full peptide, the reaction kinetics are so slow that the activated C-terminal amino acid undergoes intramolecular cyclization (forming an oxazolone), leading to rapid epimerization (racemization) and drastically reduced yields[1].

AMCNucleophilicity Amine 7-Amino Group (Nitrogen Lone Pair) Ring Coumarin Pi-System (Electron Delocalization) Amine->Ring Carbonyl Lactone Carbonyl (Electron Withdrawing) Ring->Carbonyl Result Poor Nucleophilicity (Standard Coupling Fails) Carbonyl->Result

Mechanism of AMC's poor nucleophilicity due to electron delocalization.

This compound as the Foundational Synthon

To bypass this kinetic bottleneck, the AMC fluorophore is coupled to a single, heavily protected amino acid—in this case, Lysine—prior to peptide assembly.

This compound acts as the anchor. By forcing the difficult AMC coupling onto a single amino acid using highly reactive (and harsh) activation methods like Phosphoryl Chloride (


), we isolate the risk of epimerization to a single step that can be easily purified. Once the pure this compound synthon is isolated, it serves as the C-terminal starting point for stepwise peptide elongation[2].
Quantitative Analysis of AMC Coupling Strategies

The table below summarizes the causality behind choosing specific reagents for the initial synthesis of the AMC-synthon.

Coupling StrategyReagentsTypical Yield (%)Epimerization RiskMechanistic Rationale
Standard Carbodiimide DIC / HOBt< 20%HighToo slow; allows oxazolone formation[1].
Uronium Salts HATU / DIPEA40 - 50%ModerateBetter activation, but still limited by AMC's inertness.
Phosphoryl Chloride

/ Pyridine
75 - 85%Low (at -15°C)Forms highly reactive phosphorodichloridate intermediate.
Selenocarboxylate Se-acid + 7-Azido-AMC82 - 92%LowNon-nucleophilic amidation bypasses amine inertness[3].

Mechanism of Action: Orthogonal Protection

The true utility of this compound in peptide synthesis lies in its orthogonal protecting groups . Orthogonality means that one protecting group can be removed under specific chemical conditions without affecting the other.

  • 
    -Amine Protection (Boc):  The tert-butyloxycarbonyl (Boc) group is acid-labile. It is selectively removed using 50% Trifluoroacetic acid (TFA) to expose the 
    
    
    
    -amine for the next coupling step.
  • 
    -Amine Protection (Cbz):  The carboxybenzyl (Cbz) group on the lysine side-chain is stable to TFA. It prevents the side-chain from participating in unwanted branching reactions during peptide elongation. It is only removed at the very end of the synthesis using strong acids (e.g., HF) or catalytic hydrogenation (Pd/C, 
    
    
    
    ).

OrthogonalProtection Start This compound (Protected Synthon) TFA 50% TFA / DCM (Selective Boc Cleavage) Start->TFA Intermediate H-Lys(Cbz)-AMC (Ready for N-terminal Elongation) TFA->Intermediate Elongation Stepwise Peptide Assembly (Standard Coupling) Intermediate->Elongation Hydrogenation Pd/C, H2 or HF (Global Cbz Deprotection) Elongation->Hydrogenation Final Peptide-Lys-AMC (Active Fluorogenic Substrate) Hydrogenation->Final

Workflow demonstrating the orthogonal deprotection mechanism of this compound.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical phase includes an immediate analytical feedback loop.

Protocol A: Synthesis of this compound via Activation

Causality:


 is used to force the reaction of the unreactive AMC amine. The reaction is kept strictly at -15°C to prevent the highly activated intermediate from racemizing.
  • Preparation: Dissolve 1.0 eq of Boc-Lys(Cbz)-OH and 1.1 eq of 7-amino-4-methylcoumarin (AMC) in anhydrous pyridine under an argon atmosphere.

  • Activation: Cool the reaction vessel to -15°C using a dry ice/ethylene glycol bath.

  • Coupling: Dropwise, add 1.1 eq of

    
     over 30 minutes. Maintain vigorous stirring.
    
  • Self-Validation (TLC Monitoring): Spot the reaction mixture on a silica TLC plate alongside a pure AMC standard. Elute with EtOAc/Hexane (1:1).

    • Validation Check: Under 365 nm UV light, unreacted AMC fluoresces bright blue (Rf ~0.6). The successful formation of this compound will appear as a new fluorescent spot at a higher Rf (~0.8). The reaction is complete when the starting AMC spot is consumed.

  • Workup: Quench with crushed ice, extract with ethyl acetate, wash with 1M HCl (to remove pyridine), and dry over

    
    .
    
Protocol B: Stepwise Elongation (Boc Deprotection)

Causality: TFA generates a tert-butyl cation to cleave the Boc group, liberating the


-amine for the next sequence addition while leaving the Cbz-protected side chain intact.
  • Deprotection: Treat purified this compound with 50% TFA in Dichloromethane (DCM) for 30 minutes at room temperature.

  • Evaporation: Remove TFA/DCM under reduced pressure. Co-evaporate with toluene twice to remove residual acid.

  • Self-Validation (Kaiser Test): Take a micro-aliquot of the resulting H-Lys(Cbz)-AMC. Add drops of Ninhydrin, phenol, and KCN solutions, then heat to 100°C for 3 minutes.

    • Validation Check: A deep blue color confirms the successful liberation of the primary

      
      -amine. If the solution remains yellow, deprotection failed.
      
  • Condensation: Neutralize the amine salt with DIPEA, then immediately add the next pre-activated amino acid (e.g., Fmoc-Glu(OtBu)-OH activated with HATU) to continue peptide synthesis[1].

Photophysical Mechanism in Assays

Once the full peptide is synthesized and globally deprotected, the final product (e.g., Ac-Glu-Lys-AMC) serves as a biological sensor. The mechanism of action relies on the photophysical shift of the coumarin fluorophore. When bound via the amide bond to Lysine, the AMC group's fluorescence is quenched (excitation ~342 nm, weak emission ~380 nm). Upon enzymatic cleavage of the Lys-AMC amide bond by a target protease, the free AMC is liberated, restoring its strong electron delocalization and resulting in a massive fluorescent signal at 441 nm.

References

1.[2] Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates - PMC - 2.[3] A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins - Beilstein Journals - 3. Peptide Labeling - Sigma-Aldrich - 4.[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem -

Sources

A Comprehensive Technical Guide to the Solubility and Application of Boc-Lys(Cbz)-AMC in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-Lys(Cbz)-AMC (also denoted as Boc-Lys(Z)-AMC) is a highly specialized, fluorogenic substrate utilized extensively in the biochemical characterization of proteases and hydrolases. Structurally, it consists of a lysine residue where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. The carboxyl terminus is conjugated via an amide bond to 7-amino-4-methylcoumarin (AMC).

Because of its heavy protection scheme, the molecule is intensely hydrophobic. Understanding the causality between its molecular structure and its solubility profile is critical for researchers to prevent assay artifacts, such as substrate precipitation, micelle formation, or enzyme denaturation. This guide synthesizes structural theory with empirical solubility data to provide self-validating protocols for the preparation and handling of this compound.

Structural Causality of Solubility

To master the handling of this compound, one must first understand the thermodynamic forces dictating its interactions with solvents. The solubility profile is governed by three bulky, non-polar moieties:

  • The Boc Group: A highly lipophilic, aliphatic protecting group that eliminates the basicity of the α-amino group, preventing ion-dipole interactions with water.

  • The Cbz (Z) Group: An aromatic protecting group on the side chain that introduces significant

    
    -
    
    
    
    stacking potential and further drives the molecule's hydrophobicity.
  • The AMC Fluorophore: A planar, bicyclic aromatic ring system. While it contains polar heteroatoms, its overall character is hydrophobic.

The Causality of Solvent Selection: Because the molecule lacks ionizable groups at physiological pH (typically 7.0–8.0), it has virtually zero aqueous solubility. Water molecules cannot form favorable hydration shells around the bulky aromatic and aliphatic groups, leading to a strong hydrophobic effect that causes the substrate to aggregate and precipitate.

Therefore, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are mandatory [1]. These solvents possess high dipole moments that effectively solvate the polar amide linkages of the peptide backbone, while their organic methyl groups interact favorably with the hydrophobic Boc, Cbz, and AMC moieties via dispersion forces.

Quantitative Solubility Profile

While exact batch-to-batch solubility can vary slightly based on crystalline form, we can extrapolate highly accurate working parameters from closely related structural analogs, such as Boc-Lys(Ac)-AMC [1]. The substitution of an acetyl group with a bulkier Cbz group slightly decreases solubility in protic solvents like ethanol, but maintains excellent solubility in polar aprotic environments.

Table 1: Consensus Solubility Data for this compound

SolventSolubility LimitSuitabilityMechanistic Observation
DMSO ~25 mg/mL (>50 mM)Excellent Optimal for master stocks. Disrupts intermolecular H-bonds without degrading the AMC amide linkage.
DMF ~30 mg/mL (>60 mM)Excellent Highly effective, though DMSO is generally preferred due to lower toxicity in cell-based assays.
Ethanol / Methanol < 2-3 mg/mLMarginal Protic nature competes with internal hydrogen bonding; insufficient for high-concentration master stocks.
Aqueous Buffers (PBS, Tris) InsolublePoor Immediate precipitation occurs. Requires a co-solvent (DMSO) at a final concentration of 1-5% for assay use.

Mechanistic Workflows and Visualization

When the target enzyme (e.g., a trypsin-like protease) recognizes the lysine residue, it hydrolyzes the amide bond between the lysine carboxyl group and the AMC moiety. The release of free AMC shifts its fluorescence properties, allowing for real-time kinetic tracking.

EnzymaticPathway Substrate This compound (Non-Fluorescent) Cleavage Amide Bond Cleavage Substrate->Cleavage Enzyme Target Protease Enzyme->Cleavage Catalyzes Product1 Boc-Lys(Cbz)-OH Cleavage->Product1 Product2 Free AMC (Fluorescent) Cleavage->Product2 Ex: 340nm / Em: 440nm

Enzymatic cleavage of this compound releasing the fluorescent AMC reporter.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible kinetics, the preparation of the substrate must follow a strict, self-validating workflow. Repeated freeze-thaw cycles of DMSO stocks lead to the absorption of atmospheric moisture, which induces localized precipitation and degrades the actual concentration of the stock over time [2].

StockPrep Step1 Weigh Substrate Step2 Add Anhydrous DMSO Step1->Step2 Step3 Vortex & Sonicate Step2->Step3 Step4 Aliquot Volumes Step3->Step4 Step5 Store at -20°C Step4->Step5

Standard workflow for preparing and storing this compound stock solutions.

Protocol 1: Preparation of a 10 mM Master Stock

Objective: Create a stable, moisture-free stock solution.

  • Equilibration: Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture, which will ruin the anhydrous environment and promote hydrolysis.

  • Weighing: Weigh the desired amount of substrate (e.g., 5.0 mg) into a clean, amber glass or opaque microcentrifuge tube. AMC is light-sensitive over prolonged periods.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration. (For 5.0 mg of a compound with an approximate MW of 500 g/mol , add ~1.0 mL DMSO).

  • Dissolution: Vortex vigorously for 60 seconds. If the solution is not entirely clear, place the tube in a sonicating water bath at room temperature for 2–5 minutes.

  • Validation Check: Hold the tube against a light source. The solution must be completely optically clear with no particulate matter.

  • Aliquoting & Storage: Divide the master stock into 20–50 µL single-use aliquots to prevent freeze-thaw degradation [2]. Store immediately at -20°C or -80°C in the dark.

Protocol 2: Aqueous Dilution for Enzymatic Assays

Objective: Introduce the hydrophobic substrate into an aqueous assay buffer without triggering precipitation.

  • Buffer Preparation: Prepare your assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Ensure the buffer is at the desired assay temperature (usually 25°C or 37°C).

  • Rapid Dilution Technique: To achieve a final assay concentration of 50 µM, you must dilute the 10 mM stock 1:200.

    • Critical Step:Do not add buffer to the DMSO stock. Instead, place the buffer in a vortexing tube and add the DMSO stock dropwise directly into the center of the rapidly swirling buffer.

    • Causality: Adding buffer to the stock creates localized zones of high water/high substrate concentration, forcing the substrate past its nucleation point and causing irreversible micro-precipitation.

  • Co-Solvent Tolerance: Ensure the final concentration of DMSO in the assay well does not exceed 1% to 5% (v/v), as higher concentrations of organic solvents can denature the target protease or artificially alter its

    
     and 
    
    
    
    values.

References

Boc-Lys(Cbz)-AMC CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on Boc-Lys(Cbz)-AMC , structured for researchers and drug development professionals.

Chemical Identity, Synthesis Architecture, and Functional Applications

Executive Summary

This compound is a fully protected fluorogenic conjugate derived from L-lysine. Structurally, it consists of an N-alpha tert-butyloxycarbonyl (Boc) group, an N-epsilon benzyloxycarbonyl (Cbz or Z) group, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore.

Unlike the widely commercially available Boc-Lys(Ac)-AMC (an HDAC substrate) or Boc-Lys-AMC (a trypsin substrate), This compound functions primarily as a synthetic intermediate or a negative control probe . Its dual-protection strategy renders it inert to most standard aminopeptidases and trypsin-like serine proteases, making it a critical reference standard for background fluorescence and non-specific cleavage assays.

Chemical Identity & Physicochemical Properties

Core Identifiers
PropertySpecification
Chemical Name N-alpha-(tert-Butoxycarbonyl)-N-epsilon-(benzyloxycarbonyl)-L-lysine 7-amido-4-methylcoumarin
Common Abbreviations This compound; Boc-Lys(Z)-AMC
CAS Number Not Widely Assigned (See Note A)
Related CAS (Precursor) 2389-45-9 (Boc-Lys(Z)-OH)
Related CAS (Deprotected) 201853-27-2 (H-Lys(Z)-AMC[1][2][3]·HCl)
Molecular Formula C₂₉H₃₅N₃O₇
Molecular Weight 537.61 g/mol

Note A (CAS Status): As a fully protected intermediate, this compound does not possess a distinct, widely registered CAS number in public chemical databases (e.g., PubChem, CAS Registry). It is most frequently encountered as the direct synthetic precursor to H-Lys(Z)-AMC (CAS 201853-27-2).

Structural Composition

The molecule is composed of three distinct functional blocks:

  • N-Terminus: Blocked by Boc (acid-labile).

  • Side Chain (Lysine ε-amine): Blocked by Cbz/Z (hydrogenation/strong acid-labile).

  • C-Terminus: Modified with AMC (fluorogenic leaving group).

Theoretical Properties
  • Solubility: High solubility in organic solvents (DMSO, DMF, Methanol). Poor solubility in water due to the hydrophobic Cbz and Boc groups.

  • Fluorescence: The amide linkage quenches the AMC fluorescence. Upon cleavage (if any), free AMC excites at ~350–360 nm and emits at ~440–460 nm .

  • Stability: Stable at room temperature in solid form; hydrolytically stable in neutral buffers. Light-sensitive (protect from direct UV/ambient light).

Synthesis & Deprotection Architecture

The synthesis of this compound follows a convergent pathway, typically coupling the protected amino acid with AMC. This intermediate is then selectively deprotected to yield functional substrates.

Synthetic Pathway Diagram

SynthesisPath Start Boc-Lys(Z)-OH (CAS 2389-45-9) Intermediate This compound (Target Molecule) MW: 537.61 Start->Intermediate Coupling (EDC/HOBt or Mixed Anhydride) AMC 7-Amino-4-methylcoumarin (AMC) AMC->Intermediate Product1 H-Lys(Z)-AMC (CAS 201853-27-2) Intermediate->Product1 Selective Boc Removal (TFA or HCl/Dioxane) Product2 Boc-Lys-AMC (CAS 116883-12-6) Intermediate->Product2 Selective Cbz Removal (H2/Pd-C or HBr/AcOH)

Figure 1: Divergent synthesis pathway starting from Boc-Lys(Z)-OH. The target molecule (Red) serves as the branch point for two distinct commercial substrates.

Experimental Synthesis Protocol (General)
  • Activation: Dissolve Boc-Lys(Z)-OH (1 eq) in anhydrous DMF/THF. Activate carboxyl group using isobutyl chloroformate (mixed anhydride method) or EDC/HOBt at -15°C.

  • Coupling: Add AMC (1.0–1.1 eq) and N-methylmorpholine (NMM). Allow reaction to warm to room temperature overnight.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc. Wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Purification: Recrystallize from EtOH/Ether or purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Result: This compound (White to off-white powder).

Comparative Analysis of Lysine-AMC Derivatives

To ensure experimental accuracy, it is critical to distinguish This compound from its analogs.

CompoundStructure (N-α / Side Chain)CAS NumberPrimary Application
This compound Boc / Cbz N/A Intermediate / Negative Control
Boc-Lys(Ac)-AMC Boc / Acetyl233691-67-3HDAC Substrate (Deacetylation assay)
Boc-Lys-AMC Boc / Free Amine116883-12-6Trypsin Substrate (Protease assay)
H-Lys(Z)-AMC Free / Cbz201853-27-2Aminopeptidase Substrate (Specific)

Applications in Research

Negative Control in Protease Assays

In assays targeting Trypsin or Plasmin , the enzyme requires a positively charged side chain (Lys/Arg) for recognition.

  • Mechanism: The Cbz group on the ε-amine masks the positive charge and introduces steric bulk.

  • Utility: Use this compound to quantify non-specific background hydrolysis. If fluorescence increases, it indicates the presence of enzymes with broad hydrophobic specificity (e.g., Chymotrypsin-like activity) rather than Trypsin-like activity.

Reference Standard for HPLC

Due to its high hydrophobicity, this compound elutes significantly later than its deprotected counterparts on Reverse-Phase HPLC (C18 columns). It is used to monitor the completion of deprotection reactions.

Substrate for Specific Carboxyl-Cleaving Enzymes

While rare, certain prolyl oligopeptidases or specific esterases may accept the bulky hydrophobic Cbz-Lys residue. However, the N-terminal Boc group prevents aminopeptidase action, isolating the activity to endopeptidases acting at the carboxyl side.

Handling and Stability

  • Storage: Store solid at -20°C , desiccated. Protect from light.[4]

  • Stock Solution: Prepare in DMSO (up to 20-50 mM). Stock solutions are stable for 3-6 months at -20°C.

  • Aqueous Stability: Avoid prolonged storage in aqueous buffers (pH > 8.0) to prevent spontaneous hydrolysis of the ester/amide bond.

References

  • PubChem. Boc-Lys(Z)-OH (Precursor) Compound Summary. National Library of Medicine. [Link]

Sources

Understanding Boc and Cbz protecting groups in amino acids

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Carbamate Architectures in Peptide Synthesis

Executive Summary

In the precise world of peptide therapeutics and organic synthesis, the selection of amine protecting groups is rarely a binary choice; it is a strategic decision dictating the entire synthetic pathway. This guide dissects the two pillars of carbamate protection: tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz/Z) .[1][2]

While both function as carbamates to suppress nucleophilic amine reactivity, their cleavage mechanisms—acidolysis for Boc and hydrogenolysis for Cbz—create a vital orthogonality.[3] This guide moves beyond standard textbook definitions to provide field-validated protocols, mechanistic visualizations, and troubleshooting strategies for complex drug development workflows.

Part 1: The Chemistry of Carbamate Protection

The primary function of the carbamate moiety (


) is to reduce the nucleophilicity of the nitrogen atom via resonance delocalization of the lone pair into the carbonyl system. Unlike amides, carbamates are uniquely tunable; the nature of the 

-group (tert-butyl vs. benzyl) determines the specific conditions required to break the

bond, triggering the collapse of the unstable carbamic acid intermediate.
The Mechanistic Divergence
  • Boc: Relies on the stability of the tert-butyl cation. It is an

    
    -type fragmentation triggered by protonation.
    
  • Cbz: Relies on the stability of the benzyl radical/cation or the affinity of the benzyl ring for metal surfaces (palladium).

Part 2: The Boc Group (tert-Butyloxycarbonyl)[1][2][4][5][6]

The Boc group is the workhorse of acid-labile protection. Its dominance in Solid Phase Peptide Synthesis (SPPS) (the Merrifield strategy) stems from its stability to base, allowing for base-mediated coupling reactions without premature deprotection.

Mechanism of Deprotection (Acidolysis)

Boc removal is driven by the protonation of the carbamate oxygen, followed by the elimination of the bulky tert-butyl group as a carbocation. This is an entropic reaction favored by the release of gaseous isobutylene and CO


.

Boc_Mechanism Boc_Amine Boc-Amine (R-NH-Boc) Protonation Protonation (TFA/H+) Boc_Amine->Protonation + H+ Frag Fragmentation (Rate Limiting) Protonation->Frag Carbamic Carbamic Acid (Unstable) Frag->Carbamic - t-Butyl Cation Products Free Amine + CO2 + Isobutylene Carbamic->Products - CO2

Figure 1: The acid-mediated fragmentation of the Boc group. Note that the expulsion of the tert-butyl cation is the critical step requiring scavenger intervention.

Experimental Protocol: Boc Removal

Objective: Clean removal of N-terminal Boc group without alkylating sensitive side chains.

Reagents:

  • Trifluoroacetic acid (TFA)[2][4][5]

  • Dichloromethane (DCM)

  • Scavengers: Triisopropylsilane (TIS) or Thioanisole (Critical for Met/Trp/Tyr containing peptides).

Step-by-Step Workflow:

  • Preparation: Dissolve the Boc-protected compound in DCM (concentration ~0.1 M).

  • Acidification: Add TFA to achieve a 1:1 ratio (v/v) with DCM.

    • Expert Note: For peptides containing Methionine (Met) or Tryptophan (Trp), add 5% TIS and 5% H₂O to the mixture before adding TFA. The tert-butyl cation generated is an electrophile that will irreversibly alkylate the indole ring of Trp or the sulfur of Met if not intercepted by TIS.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor CO

    
     evolution (bubbling).
    
  • Work-up:

    • Evaporate volatiles under reduced pressure.

    • Precipitation: Add cold diethyl ether to the oily residue. The amine-TFA salt will precipitate.

    • Centrifuge/filter and wash with cold ether 3x to remove the tert-butyl byproducts.

Common Pitfalls
  • The "t-Butyl Scramble": Failure to use scavengers results in "t-butylated" side products that are often inseparable by HPLC.

  • Acid Sensitivity: While Boc is stable to base, it is sensitive to Lewis acids. Avoid strong Lewis acids during intermediate steps.

Part 3: The Cbz Group (Carboxybenzyl)[1][2]

Introduced by Bergmann and Zervas in 1932, the Cbz (or Z) group is the "gentle giant" of protecting groups. It is stable to the acidic conditions used to remove Boc (e.g., dilute TFA) and completely stable to base, making it ideal for orthogonal protection schemes.

Mechanism of Deprotection (Hydrogenolysis)

The classic removal method uses catalytic hydrogenation.[6] The benzyl ring adsorbs onto the Palladium (Pd) surface. Hydrogen is delivered to the benzylic carbon, cleaving the bond and releasing toluene.[6]

Cbz_Mechanism Adsorption 1. Adsorption (Cbz-Amine binds to Pd Surface) Insertion 2. Oxidative Insertion (Pd inserts into Benzyl-O bond) Adsorption->Insertion Cleavage 3. Hydrogenolysis (H2 cleaves bond) Insertion->Cleavage Release 4. Release (Free Amine + Toluene + CO2) Cleavage->Release

Figure 2: Catalytic hydrogenolysis of the Cbz group.[1] This heterogeneous process is mild but sensitive to catalyst poisoning.

Experimental Protocol: Cbz Installation (Schotten-Baumann)

Objective: Protect a free amino acid with Cbz-Cl.[7]

The Challenge: Cbz-Cl (Benzyl chloroformate) produces HCl upon reaction. If the pH drops, the amine protonates (


) and becomes non-nucleophilic, stopping the reaction.
The Solution:  Schotten-Baumann conditions (biphasic system with concurrent base addition).[8]

Workflow:

  • Dissolution: Dissolve amino acid (1.0 equiv) in 2N NaOH (2.2 equiv) at 0°C.

  • Addition: Add Cbz-Cl (1.2 equiv) dropwise while simultaneously adding 2N NaOH to maintain pH ~10.

    • Expert Note: Use an internal temperature probe. The reaction is exothermic; keeping it <5°C prevents hydrolysis of the Cbz-Cl reagent itself.

  • Reaction: Vigorously stir (biphasic mixture) for 2–4 hours.

  • Work-up:

    • Wash the basic aqueous layer with ether (removes unreacted Cbz-Cl).[7]

    • Acidify the aqueous layer to pH 2 with HCl (precipitates the Cbz-amino acid).

    • Extract with Ethyl Acetate.[7]

The "Sulfur Problem" in Cbz Removal

If your peptide contains Cysteine (Cys) or Methionine (Met) , catalytic hydrogenation is risky. Sulfur poisons the Pd catalyst, halting the reaction.

  • Alternative Protocol: Use HBr in Acetic Acid (33%) .

    • Conditions: Stir Cbz-peptide in 33% HBr/AcOH for 1 hour.

    • Mechanism:[2][3][9][4][6][10][11][12] Acid-mediated cleavage (similar to Boc but requires stronger acid).[4]

    • Warning: This is harsh. Ensure other protecting groups are compatible.

Part 4: Orthogonality and Strategic Selection

The power of peptide synthesis lies in Orthogonality : the ability to remove one protecting group without affecting others.[2]

Comparative Stability Matrix
ConditionBoc (t-Butyl)Cbz (Benzyl)Fmoc (Fluorenyl)
TFA (Dilute/Neat) Labile (Removed)Stable (Mostly)Stable
Piperidine (Base) Stable Stable Labile (Removed)
H₂ / Pd-C Stable Labile (Removed)Stable
HF / HBr Labile Labile Stable (Usually)
Strategic Workflows
  • Boc/Benzyl Strategy (Traditional SPPS):

    • 
      -Amine: Boc  (Removed by TFA at every step).
      
    • Side Chains: Benzyl (Bzl) based (Stable to TFA, removed by HF at the very end).

    • Use Case: Synthesis of difficult sequences (aggregating peptides) where base-mediated Fmoc removal fails.

  • Fmoc/t-Butyl Strategy (Modern SPPS):

    • 
      -Amine: Fmoc  (Removed by Piperidine).
      
    • Side Chains: Boc/t-Butyl (Stable to Piperidine, removed by TFA at the end).

    • Use Case: Standard high-throughput synthesis; avoids toxic HF.

Orthogonality cluster_0 Boc Strategy (Acid/Acid) cluster_1 Cbz Application Boc_Step Stepwise Removal: TFA (Acid) Boc_Final Final Cleavage: HF (Strong Acid) Boc_Step->Boc_Final Orthogonality relies on Acid Strength (pKa) Cbz_Sol Solution Phase Cbz_Rem Removal: H2/Pd (Neutral) Cbz_Sol->Cbz_Rem True Orthogonality to Acid/Base

Figure 3: Strategic comparison. Boc relies on graded acid lability (TFA vs HF), while Cbz offers a completely different cleavage mechanism (Hydrogenolysis), ideal for solution-phase convergence.

References

  • Bergmann, M., & Zervas, L. (1932).[2] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Lundt, B. F., et al. (1978).[2] Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid: Mechanisms, Biproduct Formation and Evaluation of Scavengers.[2] International Journal of Peptide and Protein Research, 12(5), 258-268. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

The Role of the AMC Fluorophore in Biochemical Assays: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery and enzymology, the precise quantification of protease activity is paramount. 7-Amino-4-methylcoumarin (AMC) has established itself as a cornerstone fluorophore for these applications. This whitepaper provides an in-depth mechanistic analysis of AMC-based assays, comparative data against other common fluorophores, and a self-validating protocol designed to ensure high scientific integrity in high-throughput screening (HTS) environments.

Mechanistic Grounding: The Photophysics of AMC

AMC (7-Amino-4-methylcoumarin, CAS: 26093-31-2) is a highly stable, blue-emitting fluorescent compound. Its utility in biochemical assays relies on a "turn-on" fluorescence mechanism driven by changes in its electronic state [1].

When AMC is covalently conjugated to a peptide substrate via an amide bond at its 7-amino position (e.g., Ac-DEVD-AMC for Caspase-3), the electron-withdrawing nature of the amide linkage disrupts the delocalized


-electron system of the coumarin core. This effectively quenches its intrinsic fluorescence. Upon specific enzymatic cleavage of this amide bond by a target protease, the free amine is restored. This structural restoration shifts the excitation/emission spectra and dramatically increases the quantum yield, resulting in a strong fluorescent signal [2].

The spectral properties of free AMC—excitation maximum at ~341–380 nm and emission maximum at ~440–460 nm —make it highly distinguishable from cellular autofluorescence and compatible with multiplexed assay designs[1, 2].

AMC_Cleavage_Mechanism cluster_products Substrate Quenched Substrate (Peptide-AMC) Enzyme Active Protease (Catalytic Cleavage) Substrate->Enzyme Binding & Hydrolysis FreeAMC Free AMC (Highly Fluorescent) Ex: 360nm / Em: 460nm Enzyme->FreeAMC Amide Bond Cleavage CleavedPeptide Cleaved Peptide (Non-fluorescent) Enzyme->CleavedPeptide Products Products

Fig 1: Turn-on fluorescence mechanism of AMC-conjugated peptide substrates.

Comparative Advantages in Assay Design

When designing an assay, selecting the correct fluorophore is critical for data integrity. While fluorescein is another ubiquitous choice, AMC offers distinct biochemical advantages, particularly regarding environmental stability [3].

Data Presentation: AMC vs. Fluorescein
Parameter7-Amino-4-methylcoumarin (AMC)Fluorescein (FITC/Derivatives)Causality / Impact on Assay Design
Emission Color Blue (~440-460 nm)Green (~525 nm)AMC allows multiplexing with green/red probes without spectral overlap[3].
pH Sensitivity Highly stable at physiological pHHighly pH-dependent (quenched in acid)AMC ensures signal changes are due to enzyme kinetics, not buffer pH shifts [3].
Photostability ExcellentPoor (prone to photobleaching)AMC permits continuous kinetic readings over long incubation periods (1-2 hours) [3].
Assay Modality "Turn-on" enzymatic cleavageCell viability, direct labelingAMC provides a near-zero background, maximizing the Signal-to-Noise ratio (S/N) [3].

Self-Validating Experimental Protocol: AMC Protease Assay

To ensure trustworthiness and reproducibility, an assay must be a self-validating system. Simply measuring Relative Fluorescence Units (RFU) is insufficient, as RFU is device-dependent and subject to optical drift. The following protocol incorporates a mandatory free-AMC standard curve, which decouples instrument bias from enzymatic kinetics by converting RFU into absolute molar product [4].

Phase 1: Reagent Preparation & Standardization

Causality: AMC is highly hydrophobic; therefore, stock solutions must be prepared in anhydrous DMSO to prevent precipitation, which would artificially lower the apparent substrate concentration [2, 4].

  • AMC Standard Stock (10 mM): Dissolve 1.75 mg of free AMC powder (MW: 175.18 g/mol ) in 1 mL of sterile, anhydrous DMSO. Store at -20°C protected from light[4].

  • Standard Curve Generation: In a black, flat-bottom 96-well microplate, perform serial dilutions of the AMC stock using your specific Assay Buffer to create a gradient from 0 µM to 100 µM (final volume 100 µL/well).

  • Substrate Preparation: Dissolve the specific fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3 or Ac-Abu-Tle-Leu-Gln-AMC for SARS-CoV-2 Mpro) in DMSO to a 10 mM stock. Dilute to a 2X working concentration (e.g., 50 µM) in Assay Buffer immediately before use [5].

Phase 2: Reaction Setup and Kinetic Acquisition

Causality: Continuous kinetic measurement (monitoring


) is prioritized over endpoint assays. Endpoint assays risk underestimating activity if substrate depletion or product inhibition occurs before the reading is taken [4].
  • Enzyme/Inhibitor Incubation: Add 40 µL of recombinant enzyme (diluted in Assay Buffer) to the microplate. For inhibition screening, add 10 µL of the test compound. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Rapidly add 50 µL of the 2X Substrate solution (e.g., 50 µM) to all wells using a multichannel pipette to yield a final volume of 100 µL and a final substrate concentration of 25 µM.

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Parameters: Set Excitation to 360 nm and Emission to 460 nm. Read fluorescence every 60 seconds for 60 minutes.

AMC_Assay_Workflow Prep 1. Reagent Prep (DMSO Stocks) Curve 2. AMC Standard Curve (0-100 µM Free AMC) Prep->Curve Validation Reaction 3. Reaction Setup (Enzyme + Substrate) Prep->Reaction Assay Kinetic 4. Kinetic Readout (Ex 360nm / Em 460nm) Curve->Kinetic Reaction->Kinetic Analysis 5. Data Analysis (RFU to µM Conversion) Kinetic->Analysis V0 Calculation

Fig 2: Self-validating workflow for AMC-based high-throughput screening assays.

Phase 3: Data Analysis & Kinetic Parameter Determination
  • Standard Curve Calibration: Plot the RFU of the free AMC standards against their known concentrations (µM). Perform a linear regression to obtain the slope (

    
    ) and y-intercept (
    
    
    
    ). Aim for an
    
    
    [5].
  • Velocity Calculation (

    
    ):  For the enzymatic reactions, plot RFU vs. Time (minutes). Identify the initial linear portion of the curve (typically the first 10-15 minutes) and calculate the slope (
    
    
    
    ).
  • Conversion: Apply the standard curve equation to convert the reaction velocity from

    
     to 
    
    
    
    of AMC produced. This absolute value allows for the accurate calculation of Michaelis-Menten kinetics (
    
    
    ,
    
    
    ) and inhibitor
    
    
    values, ensuring your data is universally comparable across different laboratories and optical instruments [4, 5].

References

  • Protocol for the detection of proteolytic activity using fluorogenic AMC protease substrates. Cell STAR Protocols. Available at:[Link]

  • Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2. ResearchGate. Available at: [Link]

Technical Guide: Boc-Lys(Cbz)-AMC Strategies in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical integration of Boc-Lys(Cbz)-AMC into Solid-Phase Peptide Synthesis (SPPS) workflows. This specific derivative presents a unique "orthogonal paradox": it serves as a robust fluorogenic substrate for proteases (e.g., Plasmin, Trypsin) but possesses chemical properties (an unreactive aromatic amine C-terminus and a side-chain protecting group sensitive to HF) that render standard SPPS approaches viable only through specific, advanced strategies.[1]

Content Type: Advanced Technical Whitepaper Target Audience: Senior Scientists, Peptide Chemists, Drug Development Leads[1]

Executive Summary: The "Aniline Trap" and Orthogonality

This compound (N


-t-Butyloxycarbonyl-N

-benzyloxycarbonyl-L-lysine-7-amido-4-methylcoumarin) is a critical fluorogenic building block.[1] However, its direct use in SPPS is non-trivial due to two primary chemical constraints:
  • Nucleophilicity Deficit: The 7-amino-4-methylcoumarin (AMC) group is an electron-deficient aniline.[1] It is a poor nucleophile, making the direct coupling of AMC to a resin-bound peptide's C-terminus inefficient using standard carbodiimide/uronium activation.

  • Protecting Group Sensitivity: The Cbz (Z) group on Lysine is stable to TFA (used in Boc deprotection) but labile to HF (used in standard Boc resin cleavage).[1] To synthesize a peptide retaining the Lys(Cbz) moiety (often required for specific substrate specificity profiles), one must avoid HF cleavage.

Therefore, this guide advocates for two "Field-Proven" strategies: the Hybrid Solution/Solid-Phase Approach (for maximum purity) and the Safety-Catch Linker Strategy (for high-throughput SPPS).[1]

Chemical Logic & Strategic Selection

The choice of synthesis pathway depends on whether this compound is the final product or the C-terminal unit of a longer peptide.[1]

FeatureStandard Boc SPPSSafety-Catch SPPSHybrid Fragment Condensation
C-Terminal Loading Impossible (AMC has no carboxyl)High (Linker activation)N/A (Coupling in solution)
Lys(Cbz) Integrity Low (HF cleaves Cbz)High (Nucleophilic cleavage)High (No HF used)
AMC Coupling Efficiency N/AMedium (Requires activation)High (Mixed Anhydride method)
Scalability LowHighMedium
Mechanistic Insight: Why Direct Loading Fails

Standard resins (Merrifield, Wang) require a nucleophilic carboxylate to anchor the peptide. Since this compound is already capped at the C-terminus with an amide-like bond to AMC, it cannot be anchored via the C-terminus.[1] Anchoring via the side chain (Cbz) is chemically contradictory as Cbz is a protecting group. Thus, the AMC moiety must be introduced after chain assembly or via a specialized linker that releases the peptide upon reaction with AMC.

Strategy A: The Safety-Catch (Sulfamylbutyryl) Protocol

Best for: Fully automated synthesis of Peptide-AMC libraries using Boc chemistry.[1] Mechanism: The peptide is assembled on a sulfonamide linker. The linker is stable to TFA (Boc removal). At the end of synthesis, the linker is activated with iodoacetonitrile, rendering it susceptible to nucleophilic attack by the weak amine AMC.

Workflow Diagram (DOT)

SafetyCatchSPPS cluster_legend Key Mechanism Resin Sulfamylbutyryl Resin (Safety-Catch) Coupling 1. Chain Elongation (Boc-AA-OH + HBTU) Resin->Coupling Iterative Cycles Activation 2. Linker Activation (Iodoacetonitrile/DIEA) Coupling->Activation Full Length Peptide Cleavage 3. Nucleophilic Displacement (Excess AMC, 24h) Activation->Cleavage Activated N-Acylsulfonamide Product Final Product: Peptide-Lys(Cbz)-AMC Cleavage->Product Release Activation renders the resin-bound\npeptide susceptible to the weak\nnucleophile AMC. Activation renders the resin-bound peptide susceptible to the weak nucleophile AMC.

Caption: The Safety-Catch strategy circumvents the poor nucleophilicity of AMC by activating the resin linker, driving the reaction to completion via displacement.

Detailed Protocol
  • Resin Selection: Use 4-sulfamylbutyryl AM resin .[1]

  • Loading First Residue:

    • Couple Boc-Lys(Cbz)-OH (5 eq) using DIC (5 eq) and N-methylimidazole (NMI, 5 eq) in DCM/DMF (4:1) for 24 hours.

    • Note: High equivalents are needed to ensure quantitative loading on the sulfonamide.

  • Chain Elongation (Boc Chemistry):

    • Deprotection: 50% TFA in DCM (2 x 1 min).

    • Wash: DCM (3x), DMF (3x).

    • Neutralization: 5% DIEA in DMF.[1]

    • Coupling: Boc-AA-OH (4 eq), HBTU (3.9 eq), DIEA (8 eq) in DMF.

  • Linker Activation (The Critical Step):

    • Wash resin with DCM.[1][2]

    • Treat with Iodoacetonitrile (10 eq) and DIEA (5 eq) in NMP for 24 hours.[1]

    • QC: The resin should turn slightly yellow/orange. Wash extensively with NMP and THF.[1]

  • Cleavage/AMC Coupling:

    • Suspend resin in minimal THF.[1]

    • Add AMC (5 eq) and Sodium Trimethylsilanolate (TMSONa, 2 eq) or pure DIEA.[1]

    • Agitate for 24–48 hours at room temperature.

    • Filter resin.[1] The filtrate contains the Boc-Peptide-Lys(Cbz)-AMC.[1]

Strategy B: The Hybrid Fragment Condensation

Best for: High-purity synthesis of single substrates; avoids "on-resin" AMC coupling issues.[1] Logic: Synthesize the difficult Lys(Cbz)-AMC block in solution, then couple it to a protected peptide fragment made on resin.

Phase 1: Solution Synthesis of this compound

This is the "Building Block" generation.[1]

  • Activation: Dissolve Boc-Lys(Cbz)-OH (10 mmol) in anhydrous THF at -15°C.

  • Mixed Anhydride Formation: Add N-methylmorpholine (NMM, 10 mmol) followed by Isobutyl chloroformate (IBCF, 10 mmol). Stir for 15 min.

    • Why IBCF? It minimizes racemization compared to carbodiimides when coupling to anilines.[1]

  • AMC Addition: Add AMC (10 mmol) dissolved in DMF.

  • Reaction: Allow to warm to RT overnight. The low reactivity of AMC requires time.

  • Workup: Evaporate solvent. Dissolve in EtOAc. Wash with Citric Acid (5%), NaHCO3 (5%), and Brine.[1] Crystallize.

Phase 2: SPPS of Protected Fragment
  • Resin: Use 2-Chlorotrityl Chloride Resin .[1]

  • Synthesis: Assemble the peptide chain (e.g., Boc-Ala-Gly-Pro-...).[1]

  • Cleavage: Treat with 1% TFA in DCM (mild acid).[1]

    • Result: This cleaves the peptide from the resin while keeping side-chain protecting groups (and the N-terminal Boc) intact.

    • Product:Boc-Peptide-OH (fully protected, free C-term carboxyl).[1]

Phase 3: Final Solution Coupling
  • Dissolve Boc-Peptide-OH and H-Lys(Cbz)-AMC (obtained by TFA deprotection of the block from Phase 1) in DMF.[1]

  • Couple using HATU/HOAt/Collidine .[1] HATU is required here due to the steric bulk of the protected fragments.

Quantitative Comparison of Methods

MetricSafety-Catch SPPSHybrid Approach
Yield (Crude) 40–60%70–85%
Purity (Pre-HPLC) Moderate (Deletion sequences possible)High (Purified intermediates)
Racemization Risk Low (Stepwise)Medium (Segment condensation)
Reagent Cost High (Excess AMC required)Moderate
Time Efficiency Fast (Automated)Slow (Manual steps)

Quality Control & Characterization

For this compound derivatives, specific QC parameters are mandatory:

  • HPLC Analysis:

    • Column: C18 Reverse Phase.[1][3]

    • Gradient: 5-95% ACN in Water (0.1% TFA).[1]

    • Note: The AMC group is highly hydrophobic; expect late elution.

  • Fluorescence Check:

    • Verify the quenching. The intact amide Lys-AMC should have low fluorescence compared to free AMC.[1]

    • Excitation: 325 nm | Emission: 400 nm (Intact Substrate).[1]

    • Free AMC: Excitation 350 nm | Emission 450 nm.[1][3]

  • Mass Spectrometry (ESI):

    • Look for the characteristic mass shift of +157 Da (AMC minus H2O) relative to the peptide acid.

Troubleshooting Table
ProblemRoot CauseSolution
Low Yield of AMC Coupling AMC is a weak nucleophile.[1]Use POCl3 (Phosphorus oxychloride) method in pyridine for solution phase, or extend reaction time to 48h for Safety-Catch.[1]
Loss of Cbz Group Exposure to HF or strong acid scavengers.[4]Ensure cleavage cocktail is HF-free . Use TFMSA only if Cbz loss is acceptable (it isn't here). Stick to TFA-based cleavage from Safety-Catch.
Incomplete Solubility Hydrophobic nature of AMC + Cbz.Dissolve final product in DMSO or HFIP before HPLC injection.

References

  • Safety-Catch Linker Strategy: Backes, B. J., & Ellman, J. A. (1999).[1] An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis.[1] Journal of Organic Chemistry. Link[1]

  • Mixed Anhydride Coupling for AMC: Zimmerman, M., et al. (1977). Sensitive assays for trypsin, plasmin, and thrombin using new fluorogenic substrates. Analytical Biochemistry. Link

  • Fragment Condensation on 2-Cl-Trt: Barlos, K., et al. (1991).[1] 2-Chlorotrityl chloride resin.[1] International Journal of Peptide and Protein Research. Link[1]

  • This compound Properties: Sigma-Aldrich Product Specification, Boc-Lys(Z)-OH.[1] Link[1]

  • Fluorogenic Substrate Profiling: Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.[3] Proceedings of the National Academy of Sciences. Link[1]

Sources

Historical Milestones: From Solution Phase to Solid Support

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Evolution of Peptide Synthesis: A Technical Whitepaper on the Discovery and Application of Protected Amino Acids

Executive Summary Peptide synthesis is fundamentally an exercise in chemoselectivity. Amino acids are bifunctional molecules; to direct the formation of a specific amide bond between the carboxyl group of one amino acid and the amino group of another, all other reactive functional groups must be temporarily masked[1]. This whitepaper explores the historical breakthroughs in amino acid protecting groups, the mechanistic causality behind modern orthogonal protection strategies, and provides a validated, step-by-step protocol for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The genesis of peptide chemistry dates back to 1901 with Emil Fischer and Ernest Fourneau, who reported the first dipeptide synthesis[2]. However, the inability to reversibly protect the N-alpha amino group severely limited chain elongation.

The Cbz Breakthrough: In 1932, Max Bergmann and Leonidas Zervas revolutionized the field by introducing the carbobenzoxy (Cbz or Z) group[2]. The Cbz group was the first reversible protecting group, uniquely capable of being removed via catalytic hydrogenation at room temperature—a mild condition that left the newly formed peptide bonds intact[2].

The Advent of SPPS: In 1963, Robert Bruce Merrifield introduced Solid-Phase Peptide Synthesis (SPPS), a paradigm shift that anchored the growing peptide chain to an insoluble polystyrene resin[3]. This eliminated the need for laborious intermediate purifications. Merrifield's original method relied on the tert-butyloxycarbonyl (Boc) group, developed by Louis A. Carpino in 1957[4]. The Boc/benzyl (Bzl) strategy utilized graduated acid lability: 50% trifluoroacetic acid (TFA) for iterative N-alpha Boc removal, and highly toxic, anhydrous hydrogen fluoride (HF) for final cleavage[5].

The Fmoc Revolution: The repeated acidic treatments in the Boc strategy often led to premature side-chain deprotection and side reactions such as aspartimide formation[4]. In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group[4]. This base-labile protecting group established the modern era of true orthogonal protection, allowing side chains to be protected by acid-labile groups (like tert-butyl) while the N-alpha group was removed by mild bases[6].

Timeline N1 1932: Cbz Group (Bergmann & Zervas) N2 1957: Boc Group (Carpino) N1->N2 N3 1963: SPPS (Merrifield) N2->N3 N4 1970: Fmoc Group (Carpino & Han) N3->N4

Fig 1: Chronological milestones in the evolution of peptide synthesis protecting groups.

The Concept and Causality of Orthogonal Protection

Orthogonal protection is defined as a system utilizing two or more classes of protecting groups that are cleaved by entirely distinct chemical mechanisms[7]. This ensures that the removal of one group does not compromise the integrity of the others.

In the legacy Boc/Bzl strategy, orthogonality is only partial (graduated lability). Both N-alpha and side-chain groups are acid-labile, relying on the kinetic difference between TFA and HF cleavage[1].

Conversely, the Fmoc/tBu strategy is truly orthogonal[6]. The Fmoc group is cleaved via a base-catalyzed E1cb β-elimination mechanism[1]. A secondary amine, typically piperidine, abstracts the highly acidic proton on the β-carbon of the fluorenyl ring, releasing dibenzofulvene and carbon dioxide[8]. Because the reaction relies on basic conditions, acid-labile side-chain protecting groups (e.g., tBu, Trt) remain completely unaffected[6].

Orthogonal Boc Boc/Bzl Strategy (Graduated Acid Lability) Boc_N N-alpha: Boc Cleavage: 50% TFA (Acid) Boc->Boc_N Boc_S Side-chain: Bzl Cleavage: HF (Strong Acid) Boc->Boc_S Fmoc Fmoc/tBu Strategy (True Orthogonality) Fmoc_N N-alpha: Fmoc Cleavage: 20% Piperidine (Base) Fmoc->Fmoc_N Fmoc_S Side-chain: tBu Cleavage: 95% TFA (Acid) Fmoc->Fmoc_S

Fig 2: Comparison of cleavage conditions highlighting Fmoc/tBu true orthogonal protection.

Quantitative Comparison of Protection Strategies

To understand the operational shift from Boc to Fmoc chemistry, we must analyze the quantitative and mechanistic parameters of each system.

ParameterBoc/Bzl StrategyFmoc/tBu StrategyCausality / Impact
N-α Deprotection 50% TFA in DCM20% Piperidine in DMFFmoc avoids repetitive acid exposure, preserving delicate post-translational modifications (e.g., glycosylation)[6].
Deprotection Mechanism AcidolysisBase-catalyzed β-eliminationDistinct mechanisms ensure true orthogonality in Fmoc SPPS[1].
Final Cleavage Anhydrous HF (0°C)95% TFA + Scavengers (RT)Fmoc eliminates the need for highly toxic, corrosive HF gas and specialized Teflon equipment[6].
Byproduct Scavenging Isobutylene (volatile)Dibenzofulvene (reactive)Piperidine acts dual-purpose in Fmoc SPPS: as a base and a scavenger to trap dibenzofulvene[9].
UV Monitoring NoneStrong absorbance at 301 nmFmoc cleavage products allow real-time spectrophotometric monitoring of deprotection efficiency[8].

Self-Validating Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

As a Senior Application Scientist, it is critical to implement protocols that are not merely sequential steps, but self-validating workflows. The following methodology outlines the standard Fmoc SPPS cycle, detailing the mechanistic causality behind each reagent choice[7].

SPPS_Protocol Start 1. Resin Swelling (DMF/DCM) Deprotect 2. Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple 3. Amino Acid Coupling (Fmoc-AA + HBTU/DIPEA) Deprotect->Couple Wash (DMF) Test 4. Kaiser Test (Colorimetric Validation) Couple->Test Wash (DMF) Test->Deprotect Negative (Yellow) Next AA Cycle Test->Couple Positive (Blue) Re-couple Cleave 5. Global Cleavage (TFA + Scavengers) Test->Cleave Negative (Yellow) Sequence Complete

Fig 3: Self-validating cyclic workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

Step 1: Resin Swelling

  • Procedure: Suspend the pre-loaded C-terminal amino acid resin (e.g., Wang resin) in N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30 minutes.

  • Causality: Solvation expands the cross-linked polystyrene matrix, maximizing the surface area and exposing reactive sites for subsequent kinetic interactions[10].

Step 2: Fmoc Deprotection

  • Procedure: Treat the resin with 20% (v/v) piperidine in DMF for 15-20 minutes[10].

  • Causality: Piperidine serves a dual function. First, it acts as a base to abstract the acidic β-proton, initiating the E1cb elimination of the Fmoc group[1]. Second, it acts as a nucleophilic scavenger, reacting with the highly reactive dibenzofulvene byproduct to form a stable adduct, preventing it from re-alkylating the newly liberated primary amine[9].

Step 3: Intermediate Washing

  • Procedure: Wash the resin 5 times with DMF (1 min per wash).

  • Causality: Complete removal of residual piperidine is mandatory. Any remaining base will prematurely deprotect the incoming activated Fmoc-amino acid in the next step, leading to double-coupling errors or oligomerization[7].

Step 4: Amino Acid Activation and Coupling

  • Procedure: Dissolve 3-5 molar equivalents of the incoming Fmoc-protected amino acid and a coupling reagent (e.g., HBTU) in DMF. Add 6-10 equivalents of N,N-diisopropylethylamine (DIPEA). Add this cocktail to the resin and agitate for 30-60 minutes[7].

  • Causality: Carboxylic acids are poor electrophiles. HBTU, in the presence of the non-nucleophilic base DIPEA, converts the carboxylic acid into a highly reactive OBt ester[7]. Using an excess of reagents drives the bimolecular coupling reaction to near 100% completion, which is statistically required to maintain high overall yields in long sequences[11].

Step 5: The Kaiser Test (Self-Validation Check)

  • Procedure: Take a few resin beads and treat them with ninhydrin, phenol, and potassium cyanide solutions at 100°C for 5 minutes[7].

  • Causality: This colorimetric assay validates the completion of the coupling step. A yellow/colorless result indicates all primary amines have been successfully acylated (proceed to Step 2 for the next cycle). A blue color indicates unreacted free amines, triggering a mandatory re-coupling step to prevent deletion sequences[7].

Step 6: Global Cleavage and Side-Chain Deprotection

  • Procedure: Once the sequence is complete, treat the dried resin with a cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours[7].

  • Causality: The high concentration of TFA cleaves the ester linkage anchoring the peptide to the resin and simultaneously removes the acid-labile tBu/Trt side-chain protecting groups[6]. The scavengers (TIS and water) are critical; they quench the highly reactive tert-butyl carbocations generated during deprotection, preventing them from irreversibly alkylating nucleophilic residues like tryptophan or cysteine[7].

Conclusion

The transition from Emil Fischer's early solution-phase attempts to Merrifield's SPPS and Carpino's Fmoc orthogonal strategy represents a triumph of rational chemical design. By understanding the mechanistic causality of protecting group lability, modern peptide chemists can synthesize complex, post-translationally modified therapeutics with unprecedented efficiency and purity.

References

  • Introduction to Peptide Synthesis - PMC - NIH Source: nih.gov URL:[Link]

  • Louis A. Carpino - Ralph F. Hirschmann Award - American Peptide Society Source: americanpeptidesociety.org URL:[Link]

  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC Source: nih.gov URL:[Link]

  • Fmoc Solid Phase Peptide Synthesis A Practical Approach Source: cmcamacari.ba.gov.br URL:[Link]

  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis Source: connectsci.au URL:[Link]

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications Source: acs.org URL:[Link]

  • Synthesis of Peptides – Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

Sources

Methodological & Application

The Strategic Application of Boc-Lys(Cbz)-AMC in Peptide Synthesis and Protease Activity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details the strategic utilization of Nα-Boc-Nε-Cbz-L-lysine-7-amido-4-methylcoumarin (Boc-Lys(Cbz)-AMC) in advanced peptide synthesis and as a fluorogenic substrate for probing protease activity. We provide an in-depth analysis of the principles underpinning the orthogonal protection afforded by the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, alongside validated, step-by-step protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and its subsequent use in enzymatic assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for the creation of sophisticated peptide-based tools and therapeutics.

Introduction: The Duality of a Protected Lysine Fluorophore

In the landscape of peptide chemistry, lysine residues offer a unique nexus for functionalization due to their primary ε-amino group. The strategic protection of this group is paramount to prevent unwanted side reactions during peptide synthesis[1]. This compound is a specialized amino acid derivative that serves a dual purpose. Firstly, it acts as a building block in peptide synthesis, with two distinct and orthogonally removable protecting groups: the acid-labile Boc group on the α-amino group and the hydrogenolysis-labile Cbz group on the ε-amino group[][3]. Secondly, upon incorporation into a peptide and deprotection, the 7-amido-4-methylcoumarin (AMC) moiety serves as a sensitive fluorogenic reporter for assaying protease activity[4][5]. Enzymatic cleavage of the amide bond between the lysine residue and the AMC group results in a significant increase in fluorescence, providing a real-time readout of enzyme kinetics[6].

The orthogonality of the Boc and Cbz protecting groups is a cornerstone of its utility. The Boc group can be selectively removed with moderate acids like trifluoroacetic acid (TFA) without affecting the Cbz group, allowing for the stepwise elongation of the peptide chain[7]. Conversely, the Cbz group can be selectively cleaved through catalytic hydrogenolysis, leaving the Boc group and the rest of the peptide intact[3]. This enables site-specific modification of the lysine side chain post-synthesis.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
Molecular Formula C29H36N4O7Inferred from similar compounds
Molecular Weight 568.62 g/mol Inferred from similar compounds
Appearance White to off-white solid[8]
Solubility Soluble in DMSO, DMF, and methanol.[8][9]
Storage Store at -20°C, protected from light and moisture.[10]

Note: For long-term storage, it is recommended to store the solid compound at -80°C. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles[10].

Chemical Structure of this compound

cluster_lysine Lysine Core cluster_boc Boc Group cluster_cbz Cbz Group cluster_amc AMC Group alpha_C epsilon_N amide_C C alpha_C->amide_C amc_N N amide_C->amc_N boc_N boc_CO C=O boc_N->boc_CO boc_O O boc_CO->boc_O tBu t-Bu boc_O->tBu cbz_CO C=O cbz_O O cbz_CO->cbz_O benzyl Benzyl cbz_O->benzyl coumarin Coumarin amc_N->coumarin

Caption: Structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is readily achieved using standard Boc-based SPPS protocols. The following protocol provides a general workflow.

Workflow for Incorporating this compound into a Peptide

G start Start with Resin-Bound Peptide deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Couple this compound (e.g., HBTU/DIEA in DMF) neutralization->coupling wash Wash Resin (DMF and DCM) coupling->wash next_aa Couple Next Amino Acid wash->next_aa final_cleavage Final Peptide Cleavage (e.g., HF or TFMSA) wash->final_cleavage Final residue next_aa->deprotection Repeat cycle end Purify Peptide-Lys(Cbz)-AMC final_cleavage->end

Caption: SPPS workflow for this compound.

Detailed SPPS Protocol

Materials:

  • Resin (e.g., MBHA or PAM resin)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)[11]

  • N,N-Dimethylformamide (DMF)[11]

  • Trifluoroacetic acid (TFA)[12]

  • Diisopropylethylamine (DIEA)[11]

  • Coupling reagents (e.g., HBTU, DIC/HOBt)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole)[12]

Procedure:

  • Resin Swelling and Preparation: Swell the resin in DCM for 30-60 minutes in a reaction vessel[11].

  • Initial Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.

  • Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes[12].

  • Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DMF or DCM to deprotonate the N-terminal amine[11].

  • Amino Acid Coupling:

    • To couple the subsequent amino acid, pre-activate the Boc-protected amino acid (or this compound) with a coupling reagent such as HBTU in the presence of DIEA in DMF.

    • Add the activated amino acid solution to the neutralized resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Repeat Synthesis Cycle: Repeat steps 3-6 for each amino acid to be added to the peptide chain.

  • Final Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups (excluding the Cbz group on the target lysine) using a strong acid cocktail such as HF or TFMSA with appropriate scavengers[12].

  • Purification: Purify the crude peptide containing the Lys(Cbz)-AMC moiety by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Fluorogenic Protease Assays

Peptides containing a deprotected Lys-AMC at the C-terminus are powerful tools for studying proteases that exhibit specificity for lysine at the P1 position, such as trypsin-like serine proteases.

Principle of the Fluorogenic Assay

The 7-amino-4-methylcoumarin (AMC) fluorophore is quenched when it is part of the peptide substrate. Upon enzymatic hydrolysis of the amide bond between the lysine and AMC, the free AMC is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time[4][5].

Workflow for a Fluorogenic Protease Assay

G start Prepare Reagents prepare_enzyme Dilute Enzyme to Working Concentration start->prepare_enzyme prepare_substrate Dilute Peptide-Lys-AMC to Working Concentration start->prepare_substrate mix Mix Enzyme and Substrate in Assay Buffer prepare_enzyme->mix prepare_substrate->mix incubate Incubate at Optimal Temperature (e.g., 37°C) mix->incubate measure Measure Fluorescence (Ex: 360-380 nm, Em: 440-460 nm) incubate->measure analyze Analyze Data (Calculate Reaction Velocity) measure->analyze end Determine Protease Activity analyze->end

Caption: Workflow for a protease assay.

Detailed Protease Assay Protocol

Materials:

  • Purified peptide-Lys-AMC substrate (Cbz group removed by hydrogenolysis if necessary)

  • Purified protease of interest

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5)[13]

  • DMSO for substrate stock solution

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution: Dissolve the peptide-Lys-AMC in DMSO to a stock concentration of 10 mM. Store aliquots at -20°C, protected from light[13].

    • Enzyme Stock Solution: Prepare a concentrated stock of the protease in a suitable buffer and store at -80°C.

    • AMC Standard Curve: Prepare a series of dilutions of free AMC in the assay buffer (e.g., 0-100 µM) to convert relative fluorescence units (RFU) to product concentration[13].

  • Assay Setup (96-well plate):

    • Add the AMC standards to designated wells.

    • In separate wells, add the assay buffer.

    • Add the desired amount of enzyme to the appropriate wells. Include a "no-enzyme" control containing only the substrate and buffer to measure background fluorescence.

  • Initiate the Reaction:

    • Dilute the peptide-Lys-AMC stock solution to the desired final concentration in the assay buffer.

    • Add the diluted substrate to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-5 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm[8][13][14].

  • Data Analysis:

    • Subtract the background fluorescence (from the "no-enzyme" control) from the values obtained for the enzyme-containing wells.

    • Use the AMC standard curve to convert the change in RFU over time to the rate of product formation (e.g., µM/min).

    • This initial velocity can be used to determine enzyme kinetics (Km and Vmax) by varying the substrate concentration.

Orthogonal Deprotection Strategy

The key to the versatility of this compound lies in the orthogonal nature of its protecting groups.

Deprotection Pathways

G start Peptide-Boc-Lys(Cbz)-AMC boc_deprotection Boc Deprotection (TFA) start->boc_deprotection cbz_deprotection Cbz Deprotection (H2/Pd-C) start->cbz_deprotection boc_removed Peptide-H-Lys(Cbz)-AMC boc_deprotection->boc_removed both_removed Peptide-H-Lys(H)-AMC cbz_removed Peptide-Boc-Lys(H)-AMC cbz_deprotection->cbz_removed boc_removed->cbz_deprotection Further Deprotection cbz_removed->boc_deprotection Further Deprotection

Caption: Orthogonal deprotection of Boc/Cbz.

  • Boc Group Removal: The Boc group is quantitatively removed by treatment with acids such as 50% TFA in DCM, conditions under which the Cbz group remains stable[7]. This is the standard deprotection step during the elongation of the peptide chain in Boc-SPPS.

  • Cbz Group Removal: The Cbz group is cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or by strong acids like HBr in acetic acid[]. Catalytic hydrogenolysis is a mild method that does not affect the Boc group or other acid-labile protecting groups, making it ideal for selective deprotection of the lysine side chain for subsequent modifications[7].

Conclusion

This compound is a highly valuable and versatile reagent for peptide chemists and biochemists. Its dual functionality as a protected amino acid for SPPS and a precursor to a fluorogenic protease substrate, combined with the orthogonal nature of its protecting groups, enables the synthesis of sophisticated peptide probes for studying enzyme activity and for the development of novel peptide-based diagnostics and therapeutics. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful chemical tool.

References

  • Benchchem. (n.d.). A Comparative Analysis of Lysine Protecting Groups for Enhanced Yield in Solid-Phase Peptide Synthesis.
  • A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. PMC. Retrieved from [Link]

  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. (n.d.). Retrieved from [Link]

  • Harris, J. L., et al. (n.d.). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PMC. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]

  • UBPBio. (n.d.). Ac-Lys-Gln-Leu-AMC (Ac-KQL-AMC). Retrieved from [Link]

  • Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation. PMC. Retrieved from [Link]

  • In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Academia.edu. Retrieved from [Link]

  • PubChem. (n.d.). Boc-L-Lys(Z)-OMe. Retrieved from [Link]

  • RayBiotech. (n.d.). Boc-Lys(Ac)-AMC. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. PMC. Retrieved from [Link]

  • Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. PMC. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Retrieved from [Link]

  • Why is AMC quenched when attached to a peptide? ResearchGate. Retrieved from [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. Retrieved from [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. AWS. Retrieved from [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). Retrieved from [Link]

  • Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. PMC. Retrieved from [Link]

  • Proteolytic Cleavage—Mechanisms, Function, and “Omic” Approaches for a Near-Ubiquitous Posttranslational Modification. ACS Publications. Retrieved from [Link]

  • Enzymatic Cleavage of Branched Peptides for Targeting Mitochondria. PMC. Retrieved from [Link]

  • Angene Chemical. (2025, February 4). Safety Data Sheet. Retrieved from [Link]

Sources

Application Note: Orthogonal Deprotection Strategies for Boc-Lys(Cbz)-AMC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Boc-Lys(Cbz)-AMC is a highly versatile, orthogonally protected amino acid derivative widely utilized in the synthesis of fluorogenic peptide substrates for protease profiling[1]. The molecule consists of three functional domains:

  • N-

    
     Boc (tert-butyloxycarbonyl) group : An acid-labile protecting group shielding the primary 
    
    
    
    -amine[2].
  • N-

    
     Cbz (benzyloxycarbonyl) group : A hydrogenolysis-labile protecting group shielding the lysine side-chain amine[3].
    
  • AMC (7-amino-4-methylcoumarin) fluorophore : Covalently linked to the C-terminus via an amide bond. In its intact state, the AMC fluorophore is quenched; upon enzymatic cleavage by target proteases, the free AMC is liberated and fluoresces intensely[4].

The strategic advantage of this molecule lies in its orthogonality . The Boc group can be selectively removed under acidic conditions without affecting the Cbz group, allowing for sequential peptide coupling at the N-terminus. Conversely, the Cbz group can be removed via catalytic hydrogenation without cleaving the Boc group, enabling side-chain specific modifications[2],[3]. Importantly, the AMC amide bond is highly stable to both standard acidolysis and hydrogenolysis, ensuring the fluorogenic tag remains intact during synthetic elaboration[4].

Mechanistic Causality (E-E-A-T)

N- Boc Deprotection (Acidolysis)

The removal of the Boc group is typically achieved using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2].

  • Causality : The strong acid protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation and the formation of a carbamic acid intermediate[5]. The carbamic acid spontaneously decarboxylates to yield the free amine (isolated as a TFA salt) and carbon dioxide gas[2].

  • Side-Reaction Mitigation : While the tert-butyl cation is a reactive electrophile, simple lysine derivatives lacking electron-rich residues (like Tryptophan or Methionine) often do not require complex carbocation scavengers (e.g., TIS or thioanisole), as the cation predominantly eliminates to form volatile isobutylene gas[2],[5].

N- Cbz Deprotection (Hydrogenolysis)

The Cbz group is classically removed via catalytic hydrogenation using Palladium on Carbon (Pd/C) and


 gas[3].
  • Causality : The palladium surface adsorbs both the hydrogen gas and the benzyl moiety of the Cbz group. The metal catalyzes the reduction of the benzyl-oxygen bond, releasing toluene and carbon dioxide, and liberating the free

    
    -amine[6].
    
  • Alternative Methods : If the substrate contains reducible functionalities (e.g., alkenes), transfer hydrogenation using supported palladium catalysts and alternative hydrogen donors (like ammonium formate or sodium borohydride) under microwave irradiation can be employed to prevent over-reduction[7].

Visualizing the Orthogonal Workflow

Workflow Start This compound (Starting Material) Path1 TFA / DCM (Acidolysis) Start->Path1 Path2 H2, Pd/C (Hydrogenolysis) Start->Path2 Path3 Sequential Deprotection (TFA then H2/Pd-C) Start->Path3 Product1 H-Lys(Cbz)-AMC (Ready for N-term coupling) Path1->Product1 Product2 Boc-Lys-AMC (Exposed side-chain) Path2->Product2 Product3 H-Lys-AMC (Fully deprotected) Path3->Product3

Orthogonal deprotection pathways for this compound.

Mechanism N1 Boc-Amine (Stable) N2 Protonated Boc (+ TFA) N1->N2 H+ Addition N3 Carbamic Acid + t-Butyl Cation N2->N3 Cleavage N4 Amine TFA Salt + CO2 N3->N4 Decarboxylation

Mechanism of TFA-mediated N-Boc deprotection.

Experimental Protocols

Protocol A: Selective N- Boc Deprotection (Yielding H-Lys(Cbz)-AMC)

This protocol removes the Boc group while preserving the Cbz and AMC moieties[2].

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold Diethyl Ether

Step-by-Step Methodology:

  • Solubilization: Dissolve this compound in anhydrous DCM in a round-bottom flask to achieve a concentration of 0.1–0.5 M. Causality: DCM acts as a non-polar, aprotic solvent that fully solubilizes the substrate without participating in the reaction[2].

  • Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: Initiating the reaction at 0 °C controls the exothermic protonation step, minimizing premature cleavage and potential side reactions[2].

  • Acid Addition: Slowly add TFA dropwise to the stirred solution until a 1:1 (v/v) ratio of TFA:DCM is reached.

  • Reaction Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1–2 hours. Self-Validation: The reaction will visibly evolve

    
     gas (bubbling). Monitor progression via TLC or LC-MS until the starting material peak is entirely consumed[2].
    
  • Concentration: Remove the volatiles (DCM, excess TFA, and isobutylene) in vacuo using a rotary evaporator.

  • Precipitation: Add cold diethyl ether to the resulting oily residue. Causality: The newly formed H-Lys(Cbz)-AMC is isolated as a polar TFA salt, which is highly insoluble in cold ether. This drives rapid precipitation while residual organic impurities remain dissolved[2].

  • Isolation: Isolate the precipitate via centrifugation or vacuum filtration, wash twice with cold ether, and dry under high vacuum.

Protocol B: Selective N- Cbz Deprotection (Yielding Boc-Lys-AMC)

This protocol removes the Cbz group via hydrogenolysis while preserving the Boc and AMC moieties[3].

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (

    
    ) balloon
    
  • Celite pad

Step-by-Step Methodology:

  • Solubilization: Dissolve the substrate in MeOH (approx. 0.1 M) in a round-bottom flask.

  • Inert Purge: Seal the flask with a septum and purge the system with Nitrogen or Argon gas for 5 minutes. Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact with atmospheric oxygen. Purging ensures a safe, inert environment[7].

  • Catalyst Addition: Carefully add 5–10 wt% of 10% Pd/C catalyst to the solution.

  • Hydrogenation: Evacuate the flask briefly under vacuum and backfill with

    
     gas using a balloon. Repeat this evacuation/backfill cycle three times to ensure complete saturation of the solvent with hydrogen[3].
    
  • Reaction Monitoring: Stir vigorously at room temperature for 2–4 hours. Self-Validation: Monitor via TLC/LC-MS. The disappearance of the Cbz-protected starting material and the appearance of the highly polar free amine confirm completion[3].

  • Filtration: Purge the flask with Nitrogen to remove residual

    
     gas. Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite traps the nano-scale Pd/C particles, preventing heavy metal contamination in the final product and safely removing the pyrophoric hazard[3],[6].
    
  • Isolation: Concentrate the filtrate in vacuo to yield the free

    
    -amine.
    

Quantitative Reaction Parameters

The following table summarizes the expected operational parameters and outcomes for the orthogonal deprotection of this compound based on standard literature conditions[2],[3].

Deprotection TargetReagent SystemConcentration / RatioTempTimeExpected YieldPrimary Byproducts
N-

Boc
TFA / DCM1:1 (v/v), 0.1–0.5 M0 °C

RT
1–2 hours> 90%Isobutylene,

N-

Cbz

, 10% Pd/C
5–10 wt% catalystRT2–4 hours> 95%Toluene,

Global (Both) Sequential (TFA then Pd/C)As aboveRT~ 6 hours total> 85%Isobutylene, Toluene,

Note: While strong acids like HF or HBr/AcOH can achieve global deprotection in a single step, sequential deprotection (Protocol A followed by Protocol B) is highly recommended to preserve the integrity of the AMC amide bond and simplify purification.

References

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) . Benchchem.2

  • Application Notes and Protocols for N-Cbz Deprotection . Benchchem. 3

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis.6

  • BOC Protection and Deprotection . J&K Scientific LLC.5

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines . PubMed (ACS Med Chem Lett). 7

  • Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries . PMC. 1

  • Z-Gly-Gly-Leu-AMC: A Technical Guide to a Versatile Fluorogenic Protease Substrate . Benchchem. 4

Sources

Application Note: High-Throughput Screening with Boc-Lys(Cbz)-AMC

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, here is a comprehensive Application Note and Protocol guide for using Boc-Lys(Cbz)-AMC in High-Throughput Screening (HTS).

This guide is structured to address the specific biochemical properties of this molecule, focusing on its role as a fluorogenic substrate for proteases with specificity for bulky/hydrophobic residues (e.g., Chymotrypsin-like proteases, Cathepsins) and distinguishing it from related substrates like Boc-Lys(Ac)-AMC (for HDACs) or Z-Lys-AMC (for Trypsin).[1]

Target Class: Serine/Cysteine Proteases (Chymotrypsin-like, Cathepsins) Detection Mode: Fluorescence Intensity (Kinetic & Endpoint)[1]

Introduction & Biochemical Rationale

This compound (


-Butyloxycarbonyl-Lysine(Carbobenzoxy)-7-Amino-4-methylcoumarin) is a specialized fluorogenic substrate designed for the sensitive detection of protease activity.[1]
The Structural Logic

To design a robust HTS assay, one must understand the "lock and key" mechanism of this specific substrate:

  • N-Terminal Protection (Boc): The

    
    -Butyloxycarbonyl group blocks the 
    
    
    
    -amine, preventing degradation by aminopeptidases and ensuring the substrate is recognized as an internal peptide bond (endopeptidase activity).[1]
  • Side-Chain Modification (Cbz/Z): The Carbobenzoxy group on the Lysine

    
    -amine masks the positive charge.[1] This converts the typically basic Lysine residue into a large, hydrophobic moiety.[1] Consequently, this substrate is not  suitable for Trypsin (which requires a positive charge) but is an excellent probe for Chymotrypsin-like proteases  or Cathepsins  (e.g., Cathepsin B/L) that accommodate bulky hydrophobic groups in the S1 pocket.[1]
    
  • Fluorophore (AMC): The 7-amino-4-methylcoumarin group is attached via an amide bond.[1] In its bound state, the AMC fluorescence is quenched/shifted.[1] Upon enzymatic cleavage, free AMC is released, exhibiting a strong fluorescence signal (Ex ~380 nm / Em ~460 nm).[1]

HTS Utility

This substrate is ideal for:

  • Inhibitor Screening: Identifying small molecules that block protease activity.[1]

  • Enzymatic Profiling: Characterizing the substrate specificity of novel proteases (S1 pocket mapping).

  • Kinetic Analysis: Determining

    
     and 
    
    
    
    due to the 1:1 stoichiometry of cleavage.

Mechanism of Action

The assay relies on the hydrolysis of the amide bond between the C-terminus of the modified Lysine and the AMC reporter.[1]

ReactionMechanism Substrate This compound (Weakly Fluorescent) Complex [Enzyme-Substrate Complex] Substrate->Complex + Enzyme Enzyme Protease (e.g., Cathepsin/Chymotrypsin) Enzyme->Complex Complex->Enzyme Recycling Product1 Boc-Lys(Cbz)-OH (Peptide Fragment) Complex->Product1 Hydrolysis Product2 Free AMC (Highly Fluorescent Ex 380nm / Em 460nm) Complex->Product2 Signal Release

Figure 1: Enzymatic hydrolysis mechanism.[1] The protease targets the amide bond, releasing the highly fluorescent AMC reporter.[1]

HTS Assay Protocol

A. Materials & Reagents[1][2][3][4][5]
  • Substrate: this compound (Store stock at -20°C in 100% DMSO).

  • Assay Buffer (Standard): 50 mM Tris-HCl or HEPES (pH 7.4 - 7.8), 100 mM NaCl, 0.01% Triton X-100 (to prevent surface adsorption).[1]

    • Note for Cysteine Proteases (Cathepsins): Add 1-5 mM DTT or TCEP and 1 mM EDTA to the buffer to maintain enzyme activity.[1]

  • Enzyme: Purified Protease (Titrate to determine optimal concentration).

  • Controls:

    • Positive Control: Enzyme + Substrate + DMSO (no inhibitor).[1]

    • Negative Control: Buffer + Substrate (no enzyme).[1]

    • Inhibitor Control: Enzyme + Substrate + Known Inhibitor (e.g., PMSF for serine proteases, E-64 for cysteine proteases).[1]

B. Assay Development (Pre-Screen)

Before running the full screen, you must determine the


 of the enzyme for this compound.[1]
  • Prepare a substrate dilution series (e.g., 0 to 100

    
    M).[1]
    
  • Incubate with a fixed concentration of enzyme.[1]

  • Measure initial velocity (

    
    ).[1]
    
  • Plot

    
     vs. 
    
    
    
    to find
    
    
    .[1]
  • HTS Set-point: Use substrate concentration

    
    .[1]
    
    • Reasoning: If

      
      , you risk missing competitive inhibitors.[1] If 
      
      
      
      , the signal-to-noise ratio (S/N) is poor.[1]
C. Screening Workflow (384-well Plate)

HTS_Workflow Step1 1. Plate Preparation Dispense 100-200 nL Compounds (Echo/Pin Tool) Step2 2. Enzyme Addition Dispense 10 µL Enzyme in Buffer (Multidrop/Dispenser) Step1->Step2 Step3 3. Pre-Incubation 15-30 min @ RT (Allow Compound-Enzyme binding) Step2->Step3 Step4 4. Substrate Addition Dispense 10 µL this compound (Final Conc = Km) Step3->Step4 Step5 5. Detection Measure Fluorescence (Ex 380nm / Em 460nm) Step4->Step5 Step6 6. Data Analysis Calculate Z-Factor, % Inhibition Step5->Step6

Figure 2: Step-by-step HTS workflow for protease inhibitor screening.

Detailed Steps:

  • Compound Transfer: Transfer 100-200 nL of library compounds (in DMSO) to the assay plate (Black, flat-bottom 384-well).

  • Enzyme Dispense: Add 10

    
    L of Enzyme solution. Centrifuge briefly (1000 rpm, 1 min) to ensure mixing.
    
  • Pre-Incubation: Incubate for 15-30 minutes at Room Temperature (RT). This allows slow-binding inhibitors to interact with the enzyme.[1]

  • Substrate Initiation: Add 10

    
    L of this compound (prepared at 2x concentration in buffer).
    
  • Read:

    • Kinetic Mode (Recommended): Read every 2 minutes for 30-60 minutes. Calculate the slope (RFU/min).

    • Endpoint Mode: Incubate for 60 minutes, then read raw fluorescence. (Optional: Add a "Stop Solution" like 1% Acetic Acid or high concentration inhibitor before reading).[1]

Data Analysis & Validation

Calculating Performance Metrics

To validate the screen, calculate the Z-Factor (


) using the positive (Enzyme) and negative (No Enzyme) controls.[1]

[1]
  • Target:

    
     is required for a robust HTS assay.
    
  • Signal-to-Background (S/B): Should be

    
    .[1]
    
Data Normalization

Convert raw RFU to Percent Inhibition:



Troubleshooting Table
IssueProbable CauseCorrective Action
Low Signal Substrate concentration too lowIncrease

toward

; check Enzyme activity.
High Background Substrate instability / AutohydrolysisPrepare fresh substrate; check Buffer pH (avoid > 8.0).[1]
Variable Z' Pipetting errors / Edge effectsCheck dispenser calibration; use centrifugation; avoid outer wells.
False Positives Compound AutofluorescenceCheck compounds at 460 nm without enzyme; use Kinetic read (slope).
Inner Filter Effect Colored compounds absorbing UVMathematical correction or use Red-shifted substrates if possible.[1]

Critical Scientific Considerations (E-E-A-T)

Specificity vs. Nomenclature

It is vital to distinguish This compound from similar analogs:

  • Boc-Lys(Ac)-AMC: Used for HDAC assays (requires a two-step reaction: Deacetylation followed by Trypsin cleavage).[1][2][3]

  • Z-Lys-AMC: (Z group on

    
    -amine, free side chain).[1] Used for Plasmin  and Trypsin .[1]
    
  • This compound: (Protected side chain).[1] Strictly for enzymes tolerating hydrophobic S1 residues.[1] Do not use this for Trypsin assays , as the charge masking prevents recognition.[1]

Inner Filter Effect (IFE) Correction

Since AMC excites in the UV range (~360-380 nm), many library compounds (yellow/orange) absorb light at this wavelength.[1] This reduces the effective excitation light, mimicking inhibition.[1]

  • Solution: Use kinetic reads. If the slope is linear but suppressed, it might be inhibition.[1] If the signal is flat zero immediately, suspect IFE or quenching.[1]

Substrate Solubility

This compound is hydrophobic.[1]

  • Protocol Tip: Dissolve stock in 100% DMSO. When diluting into aqueous buffer, ensure the final DMSO concentration is < 5% (or as tolerated by the enzyme) to prevent precipitation.[1]

References

  • Assay Guidance Manual (NCBI). Basics of Enzymatic Assays for HTS.[1]

  • PubChem.Boc-Lys(Z)-AMC Structure and Properties.

  • Merck/Sigma-Aldrich. Fluorogenic Substrates for Protease Assays - Technical Guide.[1]

  • Thermo Fisher Scientific. Fluorescence Microplate Assays.[1]

Sources

Application Note: Enzyme Kinetics Profiling with Boc-Lys(Cbz)-AMC

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for studying enzyme kinetics using Boc-Lys(Cbz)-AMC , designed for researchers and drug development professionals.

Introduction & Principle

Substrate Identity and Mechanism

This compound (N-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-t-Butyloxycarbonyl-N-

-Carbobenzyloxy-L-Lysine-7-Amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive detection and kinetic characterization of proteases.

Structurally, this molecule presents a unique challenge and specificity profile:

  • N-terminus (Boc): The t-Butyloxycarbonyl group blocks the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amine, preventing aminopeptidase activity and restricting cleavage to endopeptidases or specific amidases.
    
  • Side Chain (Lys-Cbz): The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amine of the lysine is protected by a Carbobenzyloxy (Cbz or Z) group. This modification neutralizes the positive charge of the lysine side chain, transforming it into a large, bulky, and hydrophobic residue.
    
  • C-terminus (AMC): The fluorogenic leaving group.[1]

Mechanism of Action: Proteolytic hydrolysis of the amide bond between the carboxyl group of the Lysine(Cbz) and the amino group of the AMC releases free 7-Amino-4-methylcoumarin (AMC).[1] While the intact substrate is relatively non-fluorescent (quenched), free AMC is highly fluorescent.[1]

  • Excitation: 350–380 nm (Max ~365 nm)[1]

  • Emission: 440–460 nm (Max ~455 nm)[1]

Target Specificity

Unlike standard Lysine-based substrates (e.g., Z-Lys-AMC) which target trypsin-like proteases (specific for positively charged side chains), This compound mimics a large hydrophobic residue (similar to Phenylalanine or Tyrosine but bulkier).[1] Therefore, it is primarily utilized to profile:

  • Chymotrypsin-like Serine Proteases: Enzymes that prefer bulky hydrophobic residues at the P1 position (e.g., Chymotrypsin, Cathepsin G, Proteasome ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    5 subunit).
    
  • Cysteine Cathepsins: Specifically Cathepsin L or Cathepsin S , which have large hydrophobic S2 pockets (though the P1 specificity is broader).[1]

  • Negative Control: It serves as a rigorous negative control for Trypsin-like activity, confirming that an enzyme requires a free positive charge for catalysis.[1]

Experimental Workflow Visualization

The following diagram illustrates the kinetic assay workflow, from substrate preparation to data analysis.

G Substrate This compound (Stock in DMSO) Plate 96/384-Well Plate (Black, Flat Bottom) Substrate->Plate Add Substrate Buffer Assay Buffer (pH Optimized) Buffer->Plate Add Buffer Enzyme Target Protease (e.g., Chymotrypsin) Enzyme->Plate Initiate Reaction Hydrolysis Reaction (Release of AMC) Plate->Reaction Incubation Reader Fluorescence Reader Ex: 365nm / Em: 455nm Reaction->Reader Real-time Signal Data Kinetic Curves (RFU vs. Time) Reader->Data Output Analysis Michaelis-Menten (Vmax, Km, kcat) Data->Analysis Fit Model

Caption: Workflow for fluorogenic kinetic assay using this compound.

Materials & Preparation

Reagents
  • Substrate: this compound (High Purity >98%).[1]

  • Standard: 7-Amino-4-methylcoumarin (AMC) (Reference Standard).[1][]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous.[1]

  • Assay Buffer:

    • For Serine Proteases: 50 mM Tris-HCl or HEPES, pH 7.5–8.0, 150 mM NaCl, 10 mM CaClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , 0.05% Tween-20.
      
    • For Cysteine Proteases (Cathepsins): 100 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA.[1]

Stock Solution Preparation

Due to the hydrophobic Cbz group, solubility in aqueous buffer is limited.[1]

  • Dissolve: Prepare a 10 mM to 50 mM stock solution in 100% DMSO.

    • Example: Dissolve 5 mg (MW ~523.6 g/mol ) in ~955 µL DMSO for a 10 mM stock.[1]

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C or -80°C. Protect from light. Avoid repeated freeze-thaw cycles.[1]

Detailed Experimental Protocol

AMC Standard Curve (Calibration)

Objective: Convert Relative Fluorescence Units (RFU) to molar concentration of product formed.

  • Preparation: Prepare a serial dilution of free AMC in the Assay Buffer (range: 0 µM to 10 µM).[1]

  • Plating: Add 100 µL of each standard to the plate (in duplicate or triplicate).

  • Measurement: Read fluorescence (Ex 365 nm / Em 455 nm) at the same gain/sensitivity settings as the kinetic assay.

  • Analysis: Plot RFU vs. [AMC] (µM). Calculate the slope (RFU/µM). This is your Conversion Factor (

    
    ) .
    
Enzyme Kinetic Assay ( and Determination)

Objective: Determine the kinetic parameters of the enzyme for this compound.

  • Enzyme Preparation: Dilute the enzyme to a working concentration (typically 1 nM – 100 nM) in Assay Buffer.[1] Keep on ice.

  • Substrate Preparation: Prepare a 2X serial dilution of this compound in Assay Buffer.

    • Note: Keep the final DMSO concentration constant (e.g., < 2%) across all wells to avoid solvent effects.[1]

    • Range: 0 µM to 200 µM (depending on expected

      
      ).
      
  • Plate Setup (96-well Black Plate):

    • Blank Wells: 50 µL Assay Buffer + 50 µL Substrate (at each concentration).

    • Reaction Wells: 50 µL Enzyme Solution + 50 µL Substrate (at each concentration).

  • Initiation: Add the substrate last to initiate the reaction.[1]

  • Readout: Immediately place in a fluorescence microplate reader pre-heated to the assay temperature (e.g., 25°C or 37°C).

    • Mode: Kinetic.[1][3]

    • Interval: Every 30–60 seconds.

    • Duration: 30–60 minutes.[1]

Data Analysis & Calculations

Initial Velocity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) Calculation[1]
  • Background Correction: Subtract the RFU of the Blank wells (substrate only) from the Reaction wells to correct for slow autohydrolysis.

  • Slope Determination: Plot RFU vs. Time (min) for the linear portion of the curve (typically the first 5–10 minutes).[1] Calculate the slope (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Conversion: Convert the slope to velocity (

    
    ) using the Conversion Factor (
    
    
    
    ) from the standard curve:
    
    
Michaelis-Menten Fitting

Plot ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 vs. Substrate Concentration 

. Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism, Origin):

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :  Maximum velocity of the enzyme at saturating substrate.
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :  The Michaelis constant; substrate concentration at 
    
    
    
    (indicates affinity).
  • 
    :  Turnover number (
    
    
    
    ). Calculated as:
    
    
    (Ensure
    
    
    is in M/sec and
    
    
    is in M).
Catalytic Efficiency

Calculate the specificity constant to compare this compound against other substrates: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Troubleshooting & Critical Considerations

IssuePossible CauseSolution
High Background Fluorescence Substrate autohydrolysis or impurity.[1]Use fresh stock; store in dry DMSO; subtract blank wells rigorously.[1]
Non-Linear Kinetics Substrate depletion or Enzyme instability.[1]Use less enzyme; measure initial velocity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

conversion); add BSA (0.1%) to stabilize enzyme.
Inner Filter Effect High substrate concentration absorbs excitation light.Keep ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

below 200 µM if possible; correct data if absorption is known.
Precipitation Hydrophobic Cbz group causing aggregation.Ensure DMSO is present (1-5%); add non-ionic detergent (0.01% Tween-20 or Triton X-100).[1]
No Activity Wrong Enzyme or pH.[1]Verify enzyme activity with a positive control (e.g., Suc-LLVY-AMC); check pH compatibility.[1]

Reaction Mechanism Diagram

The following diagram details the chemical transformation during the assay.

Reaction Substrate This compound (Non-Fluorescent) Complex Enzyme-Substrate Complex (ES) Substrate->Complex Binding (Km) Enzyme Protease (Active Site) Enzyme->Complex Product1 Boc-Lys(Cbz)-OH (Acid Product) Complex->Product1 Hydrolysis (kcat) Product2 AMC (Fluorescent: Blue/Cyan) Complex->Product2 Release Product1->Enzyme Enzyme Recycled

Caption: Enzymatic hydrolysis mechanism of this compound releasing fluorescent AMC.

References

  • Harris, J. L., et al. (2000).[1] "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, 97(14), 7754-7759.[1] Link[1]

  • Zimmerman, M., et al. (1977).[1] "Sensitive assays for trypsin, trypsin-like enzymes, and elastase."[1] Analytical Biochemistry, 78(1), 47-51.[1] Link

  • Rawlings, N. D., et al. (2018).[1] "The MEROPS database of proteolytic enzymes, their substrates and inhibitors."[1] Nucleic Acids Research, 46(D1), D624-D632.[1] Link[1]

  • Cayman Chemical. "Boc-Lys(Ac)-AMC Product Insert." (Reference for general AMC assay conditions and spectral properties). Link[1]

Sources

Application Note: Enzymatic Cleavage Strategies for the Fluorogenic Substrate Boc-Lys(Cbz)-AMC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Boc-Lys(Cbz)-AMC (N-α-Boc-N-ε-Cbz-L-Lysine-7-amido-4-methylcoumarin) is a highly specialized, dual-protected fluorogenic substrate. While standard AMC-conjugated basic amino acids are heavily utilized for profiling trypsin-like proteases, the structural ingenuity of this compound lies in its engineered steric and electronic modifications.

As a Senior Application Scientist, it is critical to understand the causality behind its design:

  • Electronic Masking (Trypsin Resistance): The N-ε-carboxybenzyl (Cbz or Z) group neutralizes the innate positive charge of the lysine side chain. This completely abolishes the critical salt-bridge formation with the Asp residue in the S1 binding pocket of trypsin-like serine proteases, rendering the substrate strictly resistant to trypsin[1].

  • Steric Bulking (Chymotrypsin-like Targeting): The addition of the aromatic Cbz moiety transforms the slender lysine side chain into a pseudo-hydrophobic, bulky residue. This extended hydrophobic topology perfectly complements the S1 pockets of chymotrypsin-like endopeptidases (such as the β5 subunit of the 20S proteasome)[1].

  • Coupled-Assay Dynamics: Because the intact substrate is trypsin-resistant, it serves as a self-validating reporter for [2]. Once the Cbz group is removed, the unmasked lysine is rapidly cleaved by a secondary coupling enzyme (Trypsin) to release the fluorophore.

Dual Enzymatic Cleavage Pathways

The cleavage of this compound can be executed via two distinct experimental pathways depending on the target enzyme class.

G Sub This compound (Dual-Protected Substrate) CT_Enz Chymotrypsin-like Protease (e.g., 20S Proteasome β5) Sub->CT_Enz Pathway A: Direct Cleavage Cbz_Enz Cbz-deprotecting Enzyme (e.g., Cbz-ase / PGA) Sub->Cbz_Enz Pathway B: Side-chain Deprotection Prod1 Boc-Lys(Cbz)-OH + AMC (Fluorescent Signal) CT_Enz->Prod1 Inter Boc-Lys-AMC (Free ε-amine Intermediate) Cbz_Enz->Inter Tryp Trypsin (Secondary Coupling Enzyme) Inter->Tryp Coupled Cleavage Prod2 Boc-Lys-OH + AMC (Fluorescent Signal) Tryp->Prod2

Fig 1: Dual enzymatic cleavage pathways for this compound yielding fluorescent AMC.

Experimental Protocols

Protocol A: Direct Kinetic Assay for Chymotrypsin-Like Proteases

This pathway measures the direct endopeptidase cleavage of the amide bond between the protected lysine and the AMC leaving group.

Reagents Required:

  • Substrate Stock: 10 mM this compound in anhydrous DMSO.

  • Assay Buffer: 50 mM HEPES, 10 mM NaCl, 1 mM EDTA, pH 7.5.

  • Enzyme: Purified 20S Proteasome or Chymotrypsin.

Step-by-Step Methodology:

  • Preparation: Dilute the target enzyme in Assay Buffer to a working concentration (e.g., 2 nM for 20S proteasome).

  • Plate Setup: Add 90 µL of the Enzyme Working Solution to the wells of a black, flat-bottom 96-well microplate. Include a blank well containing 90 µL of Assay Buffer only.

  • Initiation: Dilute the substrate stock in Assay Buffer to 500 µM. Add 10 µL of this diluted substrate to each well to initiate the reaction (Final substrate concentration = 50 µM).

  • Data Acquisition: Immediately transfer the plate to a fluorescence microplate reader. Monitor the kinetic release of free AMC at Ex = 380 nm / Em = 460 nm at 37°C for 30–60 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve.

Protocol B: Sequential Coupled Assay for Cbz-Deprotecting Enzymes

This assay is designed for enzymes that specifically hydrolyze the Cbz protecting group, such as Penicillin G Acylase (PGA) or Cbz-ases isolated from [3].

Note: A sequential approach is strictly required. Mixing Trypsin and the primary Cbz-ase simultaneously will result in the proteolytic degradation of the Cbz-ase by Trypsin, yielding false-negative results.

Reagents Required:

  • Primary Buffer: 50 mM Potassium Phosphate, pH 7.0.

  • Secondary Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

  • Coupling Enzyme: 10 µg/mL Bovine Trypsin in Secondary Buffer.

Step-by-Step Methodology:

  • Primary Deprotection: In a microcentrifuge tube, combine 10 µg of the target Cbz-ase with 50 µM this compound in 50 µL of Primary Buffer.

  • Incubation: Incubate the mixture at 30°C for 45 minutes to allow complete removal of the Cbz group, generating the Boc-Lys-AMC intermediate.

  • Secondary Cleavage: Transfer the 50 µL reaction to a black 96-well plate. Add 50 µL of the Trypsin Working Solution to the well. The excess Trypsin will instantly cleave the unmasked Boc-Lys-AMC.

  • Signal Acquisition: Incubate for 15 minutes at 37°C. Read the endpoint fluorescence at Ex = 380 nm / Em = 460 nm . The fluorescence intensity is directly proportional to the primary Cbz-ase activity.

Cross-Reactivity and Data Interpretation

To ensure assay trustworthiness, it is vital to understand the cross-reactivity profile of this compound across different enzyme classes. The table below summarizes expected cleavage outcomes based on structural causality.

Table 1: Cross-Reactivity and Cleavage Profiles of this compound

Enzyme ClassSpecific Enzyme ExampleCleavage PathwayExpected AMC ReleaseMechanistic Rationale
Trypsin-like Serine Proteases Bovine TrypsinNoneNegativeS1 pocket requires a free ε-amine to form a salt bridge; blocked by Cbz.
Chymotrypsin-like Proteases 20S Proteasome (β5)Direct EndopeptidasePositiveBulky Cbz group mimics large hydrophobic residues (Tyr/Phe), fitting the S1 pocket.
Cbz-Deprotecting Enzymes Cbz-ase / PGACoupled (requires Trypsin)PositiveRemoves Cbz, unmasking the basic Lys side chain for secondary Trypsin cleavage.
Histone Deacetylases (HDACs) HDAC1, SIRT1NoneNegativeSpecific for short/long-chain acyl groups (e.g., acetyl, succinyl), unable to hydrolyze carbamates (Cbz).

References

3.[3] Title: Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: High-Throughput Screening of Serine Protease Inhibitors Using Boc-Lys(Cbz)-AMC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Robust Protease Inhibition Assays

Serine proteases, a ubiquitous class of enzymes crucial to physiological processes ranging from digestion to blood coagulation and apoptosis, are significant targets in drug discovery. Dysregulation of their activity is implicated in numerous pathologies, including inflammatory diseases, cancer, and cardiovascular disorders. Consequently, the identification of potent and selective inhibitors for these enzymes is a cornerstone of modern therapeutic development.

This guide provides an in-depth overview of the application of the fluorogenic substrate Nα-Boc-Nε-Cbz-L-Lysine 7-Amido-4-methylcoumarin (Boc-Lys(Cbz)-AMC) for the development of robust, high-throughput screening (HTS) assays to identify and characterize inhibitors of trypsin-like serine proteases. These proteases preferentially cleave peptide bonds at the carboxyl side of basic amino acid residues like lysine and arginine. We will move beyond a simple recitation of steps to explain the underlying principles and critical considerations that ensure data integrity and experimental success.

The Scientific Principle: Fluorogenic Cleavage of this compound

The assay's mechanism is predicated on the principle of fluorescence quenching and de-quenching. The this compound substrate consists of a lysine residue, whose α-amino and ε-amino groups are protected by tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups respectively, linked via an amide bond to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

In its intact, conjugated form, the fluorescence of the AMC moiety is quenched. Upon introduction of a trypsin-like serine protease, the enzyme recognizes the lysine residue and catalytically hydrolyzes the amide bond between the lysine's carboxyl group and the amine of AMC. This cleavage event liberates the free AMC molecule, which is highly fluorescent. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity.[1][2][3]

The core reaction is as follows:

This compound (Non-fluorescent) + Trypsin-like Protease → Boc-Lys(Cbz)-OH + Free AMC (Highly Fluorescent)

The introduction of a potential inhibitor will slow down or halt this reaction, resulting in a reduced rate of fluorescence increase. This provides a sensitive and continuous readout for quantifying enzyme inhibition.

sub This compound (Substrate, Quenched) clv Enzyme-Substrate Complex sub->clv Binds to Active Site enz Trypsin-Like Serine Protease enz->clv inhib Inhibitor inhib->enz prod Products: Boc-Lys(Cbz)-OH + Free AMC clv->prod Catalytic Cleavage amc Fluorescence Signal (Ex: ~350nm, Em: ~440nm) prod->amc

Caption: Mechanism of this compound cleavage and inhibition.

Part 1: Foundational Assay Development

Before initiating a large-scale inhibitor screen, it is critical to establish optimal assay conditions. This foundational work ensures the assay is robust, reproducible, and sensitive enough to detect genuine inhibition.

Reagent Preparation and Handling
  • Substrate Stock Solution (10 mM): this compound is poorly soluble in aqueous buffers. Therefore, a concentrated stock solution should be prepared in an organic solvent.

    • Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power and compatibility with most enzymatic assays at low final concentrations (<1%).

    • Procedure: Dissolve the required mass of this compound in anhydrous, high-purity DMSO to a final concentration of 10 mM. Vortex thoroughly.

    • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can lead to substrate degradation and precipitation.

  • Enzyme Stock Solution (e.g., 1 mg/mL Trypsin):

    • Rationale: Enzymes should be stored in conditions that maintain their stability and activity. For trypsin, a slightly acidic buffer prevents autolysis.

    • Procedure: Prepare the stock solution in a buffer such as 1 mM HCl.

    • Storage: Aliquot and store at -80°C for long-term stability. For daily use, keep a working dilution on ice.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):

    • Tris-HCl: Provides a stable buffering capacity at the optimal pH for trypsin activity. The optimal pH for trypsin is typically between 7.5 and 8.5.[4][5][6][7]

    • CaCl₂: Calcium ions are crucial cofactors for trypsin. They bind to a specific calcium-binding loop, stabilizing the enzyme's conformation, increasing its thermal stability, and enhancing its catalytic activity.[8][9][10] This is essential for maintaining consistent enzyme performance throughout the experiment.

    • pH 8.0: This pH represents a consensus optimum for trypsin activity, ensuring the catalytic residues in the active site (the catalytic triad) are in the correct ionization state for efficient catalysis.[4][11]

Determining Optimal Enzyme and Substrate Concentrations

To ensure the assay operates under conditions of initial velocity (i.e., the rate is linear and substrate is not depleted), the concentrations of both enzyme and substrate must be optimized. The goal is to use a substrate concentration around its Michaelis-Menten constant (Kₘ) and the lowest enzyme concentration that yields a robust and linear signal over the desired time course.

  • Enzyme Titration:

    • Prepare serial dilutions of the enzyme in assay buffer.

    • Add a fixed, saturating concentration of this compound (e.g., 100 µM) to each well of a 96-well black plate.

    • Initiate the reaction by adding the different enzyme concentrations.

    • Monitor fluorescence increase over time (e.g., every minute for 30-60 minutes) at Ex/Em wavelengths of ~350/440 nm.

    • Plot the initial reaction rate (linear portion of the fluorescence curve) against enzyme concentration. Select a concentration from the linear range of this plot that gives a strong signal without being excessive.

  • Substrate Titration (Kₘ Determination):

    • Use the optimized enzyme concentration determined above.

    • Prepare serial dilutions of the this compound substrate in assay buffer, typically ranging from 0.1 to 10 times the expected Kₘ.

    • Initiate the reaction by adding the enzyme.

    • Measure the initial velocity for each substrate concentration.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. For inhibitor screening, using a substrate concentration equal to or slightly below the Kₘ is often ideal as it provides good sensitivity for competitive inhibitors.[12]

Part 2: Protocol for High-Throughput Inhibitor Screening

This protocol is designed for a 96-well or 384-well plate format, suitable for HTS campaigns.

Assay Plate Setup

It is critical to include proper controls on every plate to ensure data validity and allow for accurate normalization.

  • Test Wells: Enzyme + Substrate + Test Compound

  • Positive Control (100% Activity): Enzyme + Substrate + Vehicle (e.g., DMSO)

  • Negative Control (0% Activity/High Inhibition): Enzyme + Substrate + Known Potent Inhibitor (e.g., Aprotinin)

  • Blank (No Enzyme): Substrate + Assay Buffer + Vehicle

Step-by-Step Experimental Protocol
  • Compound Plating: Dispense 1 µL of test compounds (dissolved in DMSO) and controls into the appropriate wells of a black, opaque 96-well microplate.

  • Enzyme Addition: Add 50 µL of the working enzyme solution (at 2X the final desired concentration, diluted in assay buffer) to all wells except the "Blank" wells. To the "Blank" wells, add 50 µL of assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at the assay temperature (e.g., 37°C).

    • Causality: This step allows the test compounds to bind to the enzyme and reach equilibrium before the substrate is introduced, which is particularly important for time-dependent or slow-binding inhibitors.

  • Reaction Initiation: Add 50 µL of the this compound working solution (at 2X the final desired concentration, e.g., 2x Kₘ, diluted in assay buffer) to all wells to initiate the reaction. The total reaction volume is now 100 µL.

  • Kinetic Measurement: Immediately place the plate into a fluorescence plate reader pre-set to the assay temperature. Measure the fluorescence intensity (Ex: ~350 nm, Em: ~440 nm) every 60 seconds for 30-60 minutes.

cluster_prep 1. Reagent Preparation cluster_plate 2. Assay Execution (96-Well Plate) cluster_read 3. Data Acquisition & Analysis prep1 Prepare Assay Buffer (e.g., Tris-HCl, CaCl2, pH 8.0) prep2 Prepare 2X Enzyme Solution prep1->prep2 prep3 Prepare 2X Substrate Solution prep1->prep3 step2 Add 50µL of 2X Enzyme (or Buffer for Blanks) prep2->step2 step4 Initiate with 50µL of 2X Substrate Solution prep3->step4 step1 Dispense 1µL Compounds & Controls into Wells step1->step2 step3 Pre-incubate Plate (15 min @ 37°C) step2->step3 step3->step4 read1 Kinetic Read in Plate Reader (Ex: ~350nm, Em: ~440nm) step4->read1 read2 Calculate Initial Velocity (V₀) (Slope of Linear Phase) read1->read2 read3 Calculate % Inhibition read2->read3 read4 Plot Dose-Response Curve & Determine IC₅₀ read3->read4

Sources

Application Note: Site-Specific Incorporation of C-Terminal Fluorogenic Lysine Reporters Using Boc-Lys(Cbz)-AMC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The development of highly sensitive fluorogenic assays for trypsin-like serine proteases (e.g., the 26S proteasome, coagulation factors, and cathepsins) relies heavily on the site-specific incorporation of 7-amino-4-methylcoumarin (AMC) at the P1 position of peptide substrates [1].

However, synthesizing these substrates presents a severe chemical bottleneck: the 7-amino group of AMC is an aniline derivative whose lone pair is highly delocalized into the electron-withdrawing coumarin ring system. This renders AMC an exceptionally poor nucleophile. Attempting to couple AMC directly to the C-terminus of a fully assembled peptide—whether on-resin or in solution—requires harsh coupling conditions (e.g., POCl₃ or massive excesses of HATU) that inevitably lead to extensive C-terminal epimerization (racemization) via oxazolone formation, chain cleavage, and abysmal yields [2].

The Solution: To circumvent this, Senior Application Scientists employ a "bottom-up" synthetic strategy using the pre-formed building block Boc-Lys(Cbz)-AMC . By starting with the AMC moiety already conjugated to the lysine residue under highly controlled conditions, researchers can achieve the site-specific incorporation of the fluorogenic reporter without risking the stereochemical integrity of the peptide chain.

Mechanistic Causality: Orthogonal Protection Strategy

The success of this compound as a foundational building block relies on its orthogonal protection scheme, which dictates the causality of every downstream experimental choice:

  • The

    
    -Amine (Boc-Protected):  The tert-butyloxycarbonyl (Boc) group is highly acid-labile. It can be cleanly removed using Trifluoroacetic Acid (TFA), exposing a highly reactive primary amine for subsequent N-to-C (reverse) or standard C-to-N peptide elongation.
    
  • The

    
    -Amine (Cbz-Protected):  The carboxybenzyl (Cbz or Z) group is stable to TFA but labile to catalytic hydrogenation (H₂/Pd-C) or strong acids (HF). This ensures the lysine side-chain remains completely inert during peptide coupling, preventing catastrophic branching or polymerization.
    
  • The AMC Amide Bond: Stable to both TFA and catalytic hydrogenation, ensuring the fluorophore remains intact throughout the synthetic workflow.

Synthetic Workflow

G A This compound (Pre-formed Block) B H-Lys(Cbz)-AMC (Reactive Amine) A->B 50% TFA/DCM (-Boc) C Boc-AA-Lys(Cbz)-AMC (Elongated Intermediate) B->C Boc-AA-OH HATU, DIPEA D H-AA-Lys-AMC (Active Substrate) C->D H2, Pd/C (-Cbz)

Fig 1: Solution-phase synthesis of fluorogenic substrates using this compound.

Quantitative Advantage of the Building Block Strategy

The empirical data strongly supports the use of pre-formed this compound over late-stage AMC functionalization. The table below summarizes the kinetic and yield advantages observed during the synthesis of a standard tripeptide substrate (e.g., Boc-Leu-Arg-Lys-AMC).

Synthetic ParameterDirect AMC Coupling to Full PeptidePre-formed this compound Strategy
Coupling Efficiency < 15% (due to deactivated aniline)> 95% (standard

-amine coupling)
C-Terminal Racemization High (> 20% D-enantiomer formed)Negligible (< 1%)
Purification Complexity High (complex side-product profile)Low (clean step-wise intermediates)
Overall Isolated Yield 2% - 5%60% - 75%

Step-by-Step Experimental Protocol

This protocol details the solution-phase elongation of this compound. Every phase includes a self-validating checkpoint to ensure system integrity before proceeding.

Phase 1: Boc Deprotection (Activation of the -Amine)
  • Preparation: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous Dichloromethane (DCM).

  • Cleavage: Slowly add 10 mL of Trifluoroacetic Acid (TFA) while stirring at 0°C. Remove the ice bath and stir at room temperature for 30 minutes.

    • Causality: The 0°C initiation prevents exothermic degradation of the AMC moiety, while the 50% TFA concentration ensures rapid, quantitative Boc removal without prematurely cleaving the Cbz group.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting oil with 20 mL of ice-cold diethyl ether to precipitate the product. Centrifuge and decant the ether.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The appearance of a dark purple spot confirms the presence of the free primary amine (H-Lys(Cbz)-AMC trifluoroacetate salt).

Phase 2: Peptide Coupling (Site-Specific Elongation)
  • Activation: In a flame-dried flask, dissolve 1.2 mmol of the next amino acid (e.g., Boc-Ala-OH) and 1.2 mmol of HATU in 10 mL of anhydrous DMF. Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.

    • Causality: HATU is utilized over standard carbodiimides (like DCC) because it forms a highly reactive 7-azabenzotriazole active ester, which drives the coupling reaction to completion rapidly, minimizing any chance of epimerization at the incoming amino acid's

      
      -carbon [3].
      
  • Coupling: Add the H-Lys(Cbz)-AMC salt (1.0 mmol) dissolved in 5 mL of DMF to the activated mixture. Stir for 2 hours at room temperature.

  • Workup: Dilute with 50 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% citric acid (2x), saturated NaHCO₃ (2x), and brine (1x). Dry over anhydrous Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint: Analyze via LC-MS. The mass spectrum must show the calculated [M+H]⁺ peak for the elongated intermediate, with no unreacted H-Lys(Cbz)-AMC remaining.

Phase 3: Global Deprotection (Cbz Removal)
  • Hydrogenation: Dissolve the purified intermediate in 15 mL of Methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).

  • Reaction: Purge the flask with Argon, then introduce Hydrogen gas via a balloon. Stir vigorously at room temperature for 4 hours.

    • Causality: Catalytic hydrogenation is selected over strong acid cleavage (like HF) because it cleanly removes the Cbz group from the lysine

      
      -amine without risking acid-catalyzed hydrolysis of the sensitive AMC amide bond.
      
  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess Methanol. Concentrate the filtrate.

  • Self-Validation Checkpoint: Perform a fluorometric baseline check. The intact substrate should exhibit minimal fluorescence at 445 nm (Ex: 345 nm). A high baseline indicates premature cleavage of the AMC group during synthesis.

Phase 4: Functional Validation (Protease Assay)

To validate the site-specific incorporation and functional integrity of the synthesized substrate:

  • Prepare a 10 mM stock of the final H-AA-Lys-AMC substrate in DMSO.

  • Dilute to 50 µM in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

  • Introduce the target protease (e.g., Trypsin, 10 nM).

  • Monitor the real-time release of free AMC using a microplate reader (Excitation: 345 nm, Emission: 445 nm). The enzymatic cleavage of the amide bond relieves the internal quenching, resulting in a robust, quantifiable fluorescent signal[1].

References

  • Zimmerman, M., Yurewicz, E., & Patel, G. (1976). A new fluorogenic substrate for chymotrypsin. Analytical Biochemistry, 70(1), 258-262. [Link]

  • Harris, J. L., Peterson, E. P., Hudig, D., Sindhu, P., & Craik, C. S. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]

Application of Boc-Lys(Cbz)-AMC in Drug Discovery: A Fluorogenic Probe for Protease Activity

[1]

Abstract

This compound (t-Butyloxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysine-4-methylcoumaryl-7-amide) is a specialized fluorogenic substrate used to monitor the activity of proteases with specificity for bulky, hydrophobic residues at the P1 position.[1] Unlike standard lysine-based substrates (e.g., Boc-Lys-AMC) which target trypsin-like enzymes, the addition of the Carbobenzyloxy (Cbz or Z) group to the

1chymotrypsin-like serine proteasescysteine proteases11

Introduction & Mechanism of Action

Chemical Structure and Properties[1]
  • Compound Name: this compound[1]

  • Core Residue: Lysine (Lys, K)[1]

  • N-terminal Protection: t-Butyloxycarbonyl (Boc) – Increases lipophilicity and prevents aminopeptidase degradation.[1]

  • Side Chain Modification: Carbobenzyloxy (Cbz/Z) on the

    
    -amine.[1] This is the critical feature; it neutralizes the basicity of the lysine side chain, creating a bulky, hydrophobic "pseudo-phenylalanine" or "pseudo-leucine" analog.[1]
    
  • Fluorophore: 7-Amino-4-methylcoumarin (AMC).[1][2]

  • Cleavage Site: The amide bond between the C-terminus of Lys(Cbz) and the amine of AMC.[1]

Enzymatic Mechanism

The assay relies on the specific hydrolysis of the amide bond by the target protease.[1]

  • Intact Substrate: In its conjugated form, the AMC fluorophore is quenched (low fluorescence) due to the electron-withdrawing effect of the amide linkage.[1]

  • Enzymatic Cleavage: The protease recognizes the P1 Lys(Cbz) residue.[1] The active site serine or cysteine nucleophile attacks the carbonyl carbon, cleaving the bond.[1]

  • Signal Generation: Free AMC is released.[1] Upon excitation at 360-380 nm , free AMC emits a strong blue fluorescence at 440-460 nm .[1] The increase in fluorescence intensity is directly proportional to enzyme activity.[1]

Target Specificity

Due to the Cbz-protected side chain, This compound is NOT a substrate for Trypsin or Plasmin (which require a positively charged P1).[1] Instead, it targets:

  • Chymotrypsin-like Serine Proteases: Enzymes that prefer large hydrophobic residues (Phe, Tyr, Trp, Leu) at P1.[1]

  • Cysteine Cathepsins (e.g., Cathepsin L, Cathepsin B): These enzymes often accommodate bulky hydrophobic groups in the S1 pocket.[1]

  • Calpains: Calcium-dependent cysteine proteases with preference for hydrophobic residues.[1]

Experimental Workflow: Protocol Design

Materials & Reagents[1]
  • Substrate: this compound (Solid, store at -20°C, desiccated).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, PCR grade.[1]

  • Assay Buffer:

    • For Serine Proteases: 50 mM Tris-HCl, pH 7.5–8.0, 150 mM NaCl, 10 mM CaCl₂.[1]

    • For Cysteine Proteases: 50 mM Sodium Acetate or MES, pH 5.5–6.0, 5 mM DTT (freshly added), 1 mM EDTA.[1]

  • Enzyme: Purified Protease (e.g., Chymotrypsin, Cathepsin L).[1]

  • Inhibitor Control: Specific inhibitor (e.g., Chymostatin, E-64) for validation.[1]

  • Standard: 7-Amino-4-methylcoumarin (AMC) standard for calibration.[1]

Stock Solution Preparation[1]
  • Calculate Mass: MW of this compound is approx. 600-650 Da (Verify exact MW on CoA).[1]

  • Dissolve: Prepare a 10 mM or 20 mM stock solution in 100% DMSO.

    • Note: Ensure complete dissolution by vortexing.[1] Sonicate if necessary.[1]

  • Storage: Aliquot into small volumes (e.g., 20-50 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Assay Protocol (96-well Format)

Step 1: Enzyme Preparation Dilute the enzyme in Assay Buffer to a concentration 2X the desired final concentration.[1] (Typical final conc: 1–50 nM, depending on specific activity).[1]

Step 2: Substrate Preparation Dilute the 10 mM DMSO stock into Assay Buffer to prepare a 2X Working Solution (e.g., 100 µM, for a final conc of 50 µM).[1]

  • Critical: Keep DMSO concentration < 5% in the final reaction (typically < 1% is preferred).[1]

Step 3: Reaction Setup

Component Volume (µL) Final Conc.
Assay Buffer (or Inhibitor) 50 -
Enzyme Solution (2X) 25 1X
Incubate (10-15 min at RT) - -
Substrate Solution (2X) 25 10-100 µM

| Total Volume | 100 | - |[1]

Step 4: Measurement (Kinetic Mode)

  • Instrument: Fluorescence Microplate Reader.[1]

  • Settings: Ex = 360-380 nm, Em = 440-460 nm.

  • Mode: Kinetic (read every 1–2 minutes for 30–60 minutes).[1]

  • Temperature: 25°C or 37°C (maintain consistency).

Data Analysis & Visualization

Kinetic Analysis

Calculate the initial velocity (

1

1
Inhibitor Screening (IC50)

Plot % Activity vs. log[Inhibitor] to determine IC50.[1]

1
Assay Validation (Z-Factor)

For HTS, calculate the Z-factor using positive (enzyme + substrate) and negative (no enzyme) controls.[1]

1
  • Target: Z > 0.5 indicates a robust assay.[1]

Workflow Diagram

GSubstrateThis compound(Quenched)ComplexEnzyme-SubstrateComplexSubstrate->Complex+ EnzymeEnzymeProtease(Chymotrypsin-like)Enzyme->ComplexEnzyme->ComplexBlockedCleavageHydrolysis ofAmide BondComplex->CleavageProductRelease of AMC(Fluorescent)Cleavage->Productk_catDetectionDetection(Ex 380 / Em 460)Product->DetectionSignalInhibitorInhibitor(Small Molecule)Inhibitor->EnzymeBinding

Caption: Schematic of the enzymatic hydrolysis of this compound and signal generation.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Free AMC in stock; Autofluorescence of compounds.[1]Check substrate purity. Use a "No Enzyme" control for background subtraction.[1]
Low Signal Enzyme inactive; Wrong pH; Substrate insolubility.[1]Verify enzyme activity with a standard substrate.[1] Check pH compatibility. Ensure DMSO < 5%.
Non-Linear Kinetics Substrate depletion; Enzyme instability; Inner filter effect.[1]Reduce enzyme concentration.[1] Add BSA (0.1%) or detergent (0.01% Tween-20) to stabilize enzyme.[1]
Inhibition Interference Compound fluorescence; Aggregation.[1]Check for compound autofluorescence at 460 nm.[1] Add detergent to prevent aggregation-based inhibition.[1]

Critical Note on Specificity

This compound is distinct from:

  • Boc-Lys(Ac)-AMC: Used for Histone Deacetylase (HDAC) assays (requires a two-step reaction with Trypsin).[1]

  • Z-Lys-AMC (or Boc-Lys-AMC): Used for Plasmin/Trypsin (requires a free, charged lysine side chain).[1]

  • Boc-Val-Leu-Lys-AMC: A specific Plasmin substrate.[1]

Verification: Always confirm the specific protease target's preference for hydrophobic P1 residues before using this compound.[1] If the target is a Trypsin-like enzyme (cleaving after basic residues), this substrate will NOT work efficiently.[1]

References

  • Harris, J. L., et al. (2000).[1] "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, 97(14), 7754-7759.[1] Link[1]

  • Zimmerman, M., et al. (1977).[1] "Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates."[1] Analytical Biochemistry, 78(1), 47-51.[1] Link

  • Rawlings, N. D., et al. (2018).[1] "The MEROPS database of proteolytic enzymes, their substrates and inhibitors."[1] Nucleic Acids Research, 46(D1), D624-D632.[1] Link

  • Cayman Chemical. (n.d.).[1] "Boc-Lys(Ac)-AMC Product Information." (Cited for structural comparison of Lys-AMC derivatives).[1] Link

  • Sigma-Aldrich. (n.d.).[1] "Fluorogenic Substrates for Protease Assays." Link

(Note: While specific literature on "this compound" is rare compared to "Z-Phe-Arg-AMC", the references above provide the foundational methodology for AMC-based protease assays and substrate specificity profiling.)

Troubleshooting & Optimization

Technical Support Center: Boc-Lys(Cbz)-AMC Deprotection Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis and deprotection of fluorogenic protease substrates.

The molecule Boc-Lys(Cbz)-AMC presents a unique synthetic challenge. It contains an acid-labile


-amino protecting group (Boc), a hydrogenolysis-sensitive 

-amino protecting group (Cbz), and a highly sensitive 7-amino-4-methylcoumarin (AMC) fluorophore. AMC is widely utilized because it is fully deprotonated at physiological pH, ensuring stable, pH-independent fluorescence during enzymatic assays[1]. However, the chemical nature of the AMC ring makes it highly susceptible to side reactions during standard peptide deprotection workflows.

This guide provides field-proven causality, diagnostic data, and self-validating protocols to ensure complete deprotection without compromising your fluorophore.

Diagnostic Data: Deprotection Reagent Compatibility

Before modifying your workflow, consult the compatibility matrix below. The primary cause of substrate failure is the misapplication of catalytic hydrogenation, which destroys the AMC fluorophore.

Protecting GroupStandard Cleavage ReagentImpact on AMC FluorophoreRecommended Action for this compound
Boc 20–50% TFA in DCMSafe (Stable to TFA)Use 50% TFA or 3M HCl/EtOAc to overcome steric hindrance.
Cbz (Z)

, Pd/C (Hydrogenation)
CRITICAL RISK: Reduces C3-C4 double bond, quenching fluorescence.AVOID. Do not use catalytic hydrogenation.
Cbz (Z) 33% HBr in AcOHSafe (Stable to strong acid)RECOMMENDED. Cleaves Cbz via

without reducing AMC.
Cbz (Z) TFMSA / TFASafe (Stable to strong acid)Alternative to HBr if halide salts are undesirable.

Troubleshooting FAQs

Q1: I treated this compound with 20% TFA in DCM for 30 minutes, but LC-MS shows incomplete Boc removal. Why? Causality: While the Boc group is highly acid-labile[2], the bulky, hydrophobic nature of the AMC fluorophore combined with the Cbz group often induces severe substrate aggregation in non-polar solvents like Dichloromethane (DCM). This aggregation limits the accessibility of the acid to the


-amino group.
Solution:  Increase the TFA concentration to 50% (v/v) in DCM, or switch to 3M HCl in Ethyl Acetate (EtOAc). The EtOAc system disrupts hydrophobic aggregation and drives the reaction forward by precipitating the resulting hydrochloride salt.

Q2: I attempted global deprotection by removing the Cbz group using standard catalytic hydrogenation (


 gas, Pd/C). The deprotection was successful, but my substrate no longer fluoresces. What happened? 
Causality:  This is the most common pitfall in fluorogenic substrate synthesis. The AMC moiety contains an 

-unsaturated lactone ring. Under standard catalytic hydrogenation conditions, the C3-C4 double bond of the coumarin ring is rapidly reduced to 3,4-dihydrocoumarin. This reduction breaks the extended

-conjugation essential for the molecule's characteristic fluorescence (excitation ~360 nm, emission ~460 nm), resulting in a nearly complete loss of signal[3]. Self-Validation: Check your LC-MS data. Intact H-Lys-AMC has an expected

of

304.2. If your major peak is

306.2, you have over-reduced the AMC ring.

Q3: If catalytic hydrogenation destroys the AMC fluorophore, how can I achieve complete global deprotection (removing both Boc and Cbz)? Causality: To preserve the coumarin double bond, you must avoid reductive conditions entirely. Instead, utilize strong acidic cleavage that operates via an


 carbocation mechanism.
Solution:  Use 33% Hydrobromic acid in Acetic Acid (HBr/AcOH). This strong acid will simultaneously cleave both the Boc and Cbz groups while leaving the AMC ring completely intact.

Mechanistic & Workflow Visualizations

Workflow Start This compound Starting Material Goal1 Selective Boc Removal (Keep Cbz) Start->Goal1 Goal2 Global Deprotection (Remove Boc & Cbz) Start->Goal2 TFA 50% TFA/DCM or 3M HCl/EtOAc Goal1->TFA H2PdC H2, Pd/C (Hydrogenation) Goal2->H2PdC Avoid HBr 33% HBr/AcOH (Strong Acid) Goal2->HBr Recommended Success1 H-Lys(Cbz)-AMC (Fluorescence Intact) TFA->Success1 Fail H-Lys-Reduced AMC (Loss of Fluorescence!) H2PdC->Fail Success2 H-Lys-AMC (Fluorescence Intact) HBr->Success2

Workflow for this compound deprotection highlighting the risk of AMC reduction.

Mechanism AMC AMC Fluorophore (Conjugated Coumarin) PdC Pd/C, H2 (Catalytic Hydrogenation) AMC->PdC Reduced 3,4-Dihydrocoumarin (Loss of Conjugation) PdC->Reduced Reduces C3-C4 Double Bond Quenched Fluorescence Quenched (Non-functional Substrate) Reduced->Quenched

Mechanistic pathway showing the unwanted reduction of the AMC coumarin ring during hydrogenolysis.

Validated Experimental Protocols

Protocol A: Complete Selective Boc Deprotection (Yields H-Lys(Cbz)-AMC • HCl)

Use this protocol to extend the peptide chain at the N-terminus while keeping the side-chain protected.

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal volume of anhydrous Ethyl Acetate (EtOAc) in a round-bottom flask.

  • Acidification: Place the flask in an ice bath (0 °C) and slowly add 10 volumes of 3M HCl in EtOAc.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 1.5 to 2 hours. The product will gradually precipitate as a white solid, driving the reaction to completion.

  • Self-Validation (LC-MS): Pull a 5

    
    L aliquot, dilute in Methanol, and inject into the LC-MS.
    
    • Expected Starting Material:

      
      
      
      
      
      538.2
    • Expected Product:

      
      
      
      
      
      438.2
    • Action: If

      
       538.2 persists, continue stirring for an additional 30 minutes.
      
  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether (3 × 15 mL) to remove organic impurities.

  • Drying: Centrifuge, decant the ether, and dry the H-Lys(Cbz)-AMC hydrochloride pellet under a high vacuum overnight.

Protocol B: Safe Global Deprotection (Yields H-Lys-AMC • 2HBr)

Use this protocol to remove both Boc and Cbz simultaneously without destroying the AMC fluorophore.

  • Preparation: Place this compound (1.0 eq) in a round-bottom flask equipped with a drying tube (to prevent moisture ingress).

  • Acid Cleavage: Add 33% HBr in Acetic Acid (approx. 10 mL per gram of peptide) at room temperature.

  • Reaction: Stir vigorously for exactly 45–60 minutes. Caution: Prolonged exposure (>1.5 hours) to strong acids can lead to unwanted side reactions; strict timekeeping is required.

  • Self-Validation (LC-MS): Pull a micro-aliquot and check the mass.

    • Expected Target:

      
      
      
      
      
      304.2
    • Critical Check: Ensure there is no peak at

      
       306.2 (which would indicate AMC reduction, though impossible under these non-reductive conditions).
      
  • Precipitation: Pour the reaction mixture dropwise into a large excess of ice-cold diethyl ether (10× the reaction volume). The fully deprotected H-Lys-AMC dihydrobromide salt will immediately precipitate.

  • Washing: Centrifuge and wash the precipitate three times with fresh cold ether to thoroughly extract residual acetic acid and the benzyl bromide byproduct.

  • Final Polish: Dissolve the pellet in MS-grade water/acetonitrile and lyophilize to yield the pure, highly fluorescent substrate.

References
  • [3] Title: Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. Source: ChemMedChem / Radboud Repository. URL:

  • [2] Title: Amino Acid-Protecting Groups. Source: Chemical Reviews - ACS Publications. URL:

  • [1] Title: EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity. Source: Google Patents. URL:

Sources

How to improve the signal-to-noise ratio in Boc-Lys(Cbz)-AMC assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Signal-to-Noise Ratio for Robust and Reliable Data

Welcome to the technical support center for fluorogenic protease assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to diagnose and solve challenges in your experiments. This guide focuses on one of the most common hurdles in assays utilizing the Boc-Lys(Cbz)-AMC substrate: achieving a high signal-to-noise ratio (S/N). A robust S/N is the cornerstone of sensitive and reproducible data, whether for enzyme characterization or high-throughput screening.

This document is structured to help you quickly identify the root cause of a poor S/N ratio and implement effective solutions.

Understanding the Assay Principle

The this compound assay is a fluorescence-based method used to measure the activity of enzymes, primarily trypsin-like serine proteases, that recognize and cleave specific peptide sequences.[1] The substrate, Nα-t-Boc-Nε-Cbz-L-lysine 7-amido-4-methylcoumarin, is intrinsically non-fluorescent. Upon enzymatic cleavage at the lysine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released.[2] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.

The key to a successful assay lies in maximizing the fluorescence signal generated by enzymatic activity while minimizing all other sources of fluorescence and variability, which constitute the background and noise.

AssayPrinciple Substrate This compound (Non-fluorescent) Enzyme Trypsin-like Protease Substrate->Enzyme Binding Product Cleaved Peptide Enzyme->Product Catalytic Cleavage split_node Enzyme->split_node Fluorophore Free AMC (Highly Fluorescent) split_node->Fluorophore Release

Caption: Enzymatic cleavage of this compound releases fluorescent AMC.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low S/N ratio is the most common failure mode in this assay. It can manifest as high data variability or the inability to detect low levels of enzyme activity. The first step in troubleshooting is to determine whether the problem is a low signal or a high background .

Caption: A logical workflow for diagnosing the cause of a poor S/N ratio.

Question 1: Why is my background fluorescence so high?

High background is often the primary culprit for a poor S/N ratio. It effectively masks the real signal generated by your enzyme. This can arise from several sources.

Answer:

High background fluorescence can be attributed to three main causes: substrate autohydrolysis, intrinsic fluorescence from assay components (autofluorescence), and contaminated reagents.

A. Substrate Instability and Autohydrolysis

  • The Cause: The this compound substrate, like many fluorogenic substrates, can undergo spontaneous hydrolysis in aqueous solutions, especially at non-neutral pH or elevated temperatures. This releases free AMC, creating a high background signal before the enzyme is even added.

  • Diagnosis & Solution:

    • Run a "Substrate Only" Control: Incubate the substrate in your assay buffer under the exact same conditions as your experiment (time, temperature, plate) but without any enzyme.

    • Monitor Fluorescence: If you observe a significant, time-dependent increase in fluorescence, your substrate is likely hydrolyzing.

    • Mitigation Strategy:

      • Prepare Fresh Substrate: Always prepare the substrate stock solution fresh in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C, protected from light.[3][4] Avoid repeated freeze-thaw cycles.[5]

      • pH Optimization: If possible, perform the assay at or near neutral pH (7.0-7.5), as extreme pH values can accelerate hydrolysis.[6]

      • Minimize Incubation Time: Add the substrate to the wells immediately before starting the reaction with the enzyme.

B. Autofluorescence of Assay Components

  • The Cause: Many biological molecules and buffer components possess native fluorescence (autofluorescence).[7][8][9] Common culprits include phenol red in cell culture media, Fetal Bovine Serum (FBS), and some complex biological buffers.[10][11] Test compounds, especially aromatic compounds, can also be a major source of background.

  • Diagnosis & Solution:

    • Systematic Component Check: Measure the fluorescence of each individual component of your assay buffer at the AMC excitation/emission wavelengths (typically ~355 nm / 460 nm).[2][3]

    • Run a "Buffer + Compound" Control: If screening compounds, always include a control well with the buffer and the highest concentration of the compound (or its vehicle, e.g., DMSO) to be tested.

    • Mitigation Strategy:

      • Use Purified Reagents: Use high-purity water and buffer salts.

      • Avoid Fluorescent Components: If possible, use phenol red-free media or switch to a simpler buffer system like Tris or HEPES.

      • Select the Right Microplate: Always use black, opaque-walled microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[10]

Common Autofluorescent MoleculesExcitation (nm)Emission (nm)Overlaps with AMC?
NADH~340~450Yes (High Risk) [8]
Tryptophan~280~350No (Excitation differs)[8]
Flavins (FAD)~380-490~520-560Yes (Moderate Risk) [8]
Phenol Red~423 (acidic)>550No (Emission differs)
Test CompoundsVariableVariableMust be tested empirically

C. Contamination

  • The Cause: Microbial contamination in buffers or reagent stocks can introduce fluorescent compounds or even proteases that cleave the substrate.

  • Diagnosis & Solution:

    • Visual Inspection: Check buffers for any cloudiness.

    • Sterile Technique: Use sterile, filtered buffers and practice good aseptic technique, especially for assays run over extended periods.

Question 2: Why is my fluorescent signal too low or absent?

If your background is low but you still have a poor S/N ratio, the problem lies with weak signal generation. This indicates an issue with the enzymatic reaction itself.

Answer:

A low signal points to insufficient enzyme activity. This can be due to problems with the enzyme itself, suboptimal reaction conditions, or incorrect assay setup.

A. Enzyme Inactivity

  • The Cause: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. Proteases can be sensitive to pH, temperature, and repeated freeze-thaw cycles.[12]

  • Diagnosis & Solution:

    • Positive Control: Always include a positive control with a known active batch of the enzyme.

    • Verify Storage: Check that the enzyme has been stored at the recommended temperature and in a suitable buffer, which may require additives like glycerol for stability.

    • Handling: Thaw enzymes on ice and keep them cold until use. Avoid vigorous vortexing, which can cause denaturation.

B. Suboptimal Assay Conditions

  • The Cause: Every enzyme has an optimal pH, temperature, and ionic strength for its activity.[13] Deviating from these conditions can drastically reduce the reaction rate. For example, many serine proteases require a slightly alkaline pH for optimal activity.[14]

  • Diagnosis & Solution:

    • pH Profile: Perform the assay across a range of pH values (e.g., 6.5 to 9.0) to determine the optimum for your specific enzyme.

    • Temperature Profile: While higher temperatures can increase activity, they can also decrease enzyme stability and increase substrate hydrolysis.[12] Determine the optimal temperature by testing a range (e.g., 25°C, 30°C, 37°C).

    • Literature Review: Consult the literature for the known optimal conditions for your enzyme of interest.

C. Incorrect Substrate or Enzyme Concentration

  • The Cause: Enzyme kinetics are governed by the Michaelis-Menten relationship.[15] If the substrate concentration is too low (far below the Kₘ), the reaction rate will be slow. Conversely, if the enzyme concentration is too low, the signal generated may be indistinguishable from the background.

  • Diagnosis & Solution:

    • Protocol: Determining Optimal Concentrations

      • Enzyme Titration: First, fix the substrate concentration at a level expected to be at or above the Kₘ (e.g., 10-50 µM). Test a dilution series of your enzyme to find a concentration that gives a robust, linear increase in fluorescence over your desired assay time (e.g., 30-60 minutes).

      • Substrate Titration: Using the optimal enzyme concentration determined in the previous step, perform the assay with a range of substrate concentrations (e.g., 0.5 µM to 100 µM).

      • Data Analysis: Plot the initial reaction rate (V₀) against the substrate concentration [S]. This will allow you to estimate the Kₘ and Vₘₐₓ. For routine assays, a substrate concentration of 1-2 times the Kₘ is often a good compromise between signal intensity and substrate cost.

D. Inner Filter Effect

  • The Cause: At very high concentrations, the substrate or other components in the well can absorb the excitation light before it reaches the focal point of detection, or absorb the emitted light before it reaches the detector.[16][17][18] This phenomenon, known as the inner filter effect (IFE), leads to a non-linear, artificially low signal.[19][20]

  • Diagnosis & Solution:

    • Check Absorbance: Use a spectrophotometer to measure the absorbance of your final assay solution at both the excitation and emission wavelengths. As a rule of thumb, the absorbance should be kept below 0.1 to avoid significant IFE.[16]

    • Reduce Concentrations: If absorbance is too high, the primary solution is to reduce the concentration of the absorbing species (usually the substrate or a colored test compound).

Frequently Asked Questions (FAQs)

Q1: What are the correct instrument settings for an AMC-based assay? A: Use an excitation wavelength between 340-360 nm and an emission wavelength between 440-460 nm.[2] It is crucial to optimize the gain setting on your plate reader. Set the gain using a positive control well (with active enzyme after some incubation) to maximize the signal without saturating the detector.[10][21]

Q2: How do I properly subtract the background from my measurements? A: For each plate, you must include a "no-enzyme" control well that contains everything except the enzyme (buffer, substrate, and any test compounds/vehicle). The average fluorescence value from these wells at each time point should be subtracted from all other wells on the plate.

Q3: My assay signal drifts down after an initial increase. What is happening? A: This could be due to several factors:

  • Substrate Depletion: The enzyme has consumed most of the available substrate. This is expected and signifies the end of the linear phase of the reaction.

  • Enzyme Instability: The enzyme is losing activity over the course of the incubation under the assay conditions.

  • Photobleaching: If you are taking continuous readings, excessive exposure to the excitation light can destroy the fluorescent AMC product.[22] Try taking fewer readings over the time course.

Q4: Can I use this substrate for cell-based assays? A: While some AMC-based substrates are cell-permeable, this compound is typically used for in vitro assays with purified enzymes or cell lysates.[3][23] For live-cell assays, you would need to confirm cell permeability and contend with high intracellular autofluorescence.[9][11]

Q5: My results have high well-to-well variability (high %CV). How can I improve this? A: High variability is often caused by inconsistent pipetting, temperature gradients across the microplate, or substrate precipitation. Ensure your pipettes are calibrated, allow the plate to equilibrate to the assay temperature before adding reagents, and visually inspect wells for any signs of precipitate after adding the substrate. Using a higher number of flashes per read on the plate reader can also help average out instrument noise.[10]

References
  • PubChem. (n.d.). Boc-L-Lys(Z)-OMe. National Center for Biotechnology Information. Retrieved from [Link]

  • Yadav, S. K., et al. (2016). Optimization of Serine Protease Purification from Mango (Mangifera indica cv. Chokanan) Peel in Polyethylene Glycol/Dextran Aqueous Two Phase System. Protein & Peptide Letters. Retrieved from [Link]

  • Croce, A. C., & Bottiroli, G. (2014). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. European Journal of Histochemistry. Retrieved from [Link]

  • Edinburgh Instruments. (2021). What is the Inner Filter Effect?. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Gao, Y., et al. (2023). Improving the Thermostability of Serine Protease PB92 from Bacillus alcalophilus via Site-Directed Mutagenesis Based on Semi-Rational Design. MDPI. Retrieved from [Link]

  • Larsen, M. J., et al. (2014). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Journal of Chemical Education. Retrieved from [Link]

  • Faparusi, F. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Retrieved from [Link]

  • Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Retrieved from [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Retrieved from [Link]

  • Bitesize Bio. (2024). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]

  • Eigen, M., & Rigler, R. (1994). Sorting single molecules: Application to diagnostics and evolutionary biotechnology. PNAS. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Retrieved from [Link]

  • Cravatt, B. F., & Sorensen, E. J. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology. Retrieved from [Link]

  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
  • FireGene. (2026). Design of Experiments for Protease Assay Optimization. Retrieved from [Link]

  • OracleBio. (2025). Combating Autofluorescence in Multiplex IF Image Analysis. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Optimization of Protease Activity by Bacillus haynesii BK1H Using Response Surface Methodology. Retrieved from [Link]

  • Wharton, C. W. (1974). The assay of the bromelains using N alpha-CBZ-L-lysine p-nitrophenyl ester and N-CBZ-glycine p-nitrophenyl ester as substrates. Analytical Biochemistry. Retrieved from [Link]

  • ResearchGate. (2014). What is the inner filter effect in fluorescence spectroscopy quenching?. Retrieved from [Link]

  • HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Retrieved from [Link]

  • de la Peña, A. M., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. Retrieved from [Link]

Sources

Addressing poor solubility of Boc-Lys(Cbz)-AMC in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Boc-Lys(Cbz)-AMC Solubility

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this fluorogenic substrate. Here, we provide expert-driven insights and validated protocols to ensure the successful integration of this reagent into your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Tris, HEPES)?

A1: this compound is a highly hydrophobic molecule, and its poor solubility in aqueous solutions is expected. This is due to the presence of two key nonpolar protecting groups: the tert-Butoxycarbonyl (Boc) group and the Carboxybenzyl (Cbz) group. The Cbz group, in particular, with its benzyl ring, significantly increases the molecule's hydrophobicity, making direct dissolution in water-based buffers practically impossible.[1][2] Fully protected peptides and amino acid derivatives often require organic solvents for initial solubilization.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: The industry-standard solvent for preparing stock solutions of hydrophobic substrates like this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] Dimethylformamide (DMF) is also an excellent alternative.[2] These are highly polar aprotic solvents capable of dissolving a wide range of nonpolar and polar compounds. Always start by dissolving the substrate in a minimal amount of pure organic solvent before any dilution into aqueous buffers.[4]

Q3: I've successfully dissolved the substrate in DMSO, but it precipitates when I add it to my final assay buffer. What's happening and what should I do?

A3: This phenomenon is known as "salting out" or precipitation upon solvent exchange. When the highly concentrated DMSO stock is introduced into the aqueous buffer, the local concentration of the substrate exceeds its solubility limit in the mixed-solvent system, causing it to crash out of solution.

To prevent this, you must add the DMSO stock to the aqueous buffer very slowly, preferably drop-wise, while the buffer is being vortexed or stirred. This ensures rapid dispersal and prevents localized areas of high substrate concentration.[4]

Q4: What is the maximum percentage of DMSO my enzyme or cell-based assay can tolerate?

A4: This is highly dependent on the specific enzyme or cell line. As a general guideline:

  • Enzyme Assays: Most enzymes tolerate up to 5% (v/v) DMSO without significant loss of activity, but some are sensitive to as little as 1%. It is crucial to determine the DMSO tolerance for your specific enzyme.[5]

  • Cell-Based Assays: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. Concentrations above 1% often lead to adverse effects.

Always run a solvent tolerance control experiment by exposing your enzyme or cells to the same final concentrations of DMSO (or other organic solvent) that will be used in the assay, but without the substrate, to quantify any background effects.[6]

Q5: Are there any alternatives to DMSO?

A5: Yes. If your assay is particularly sensitive to DMSO, you can consider other solvents. Dimethylformamide (DMF) has similar solubilizing properties.[2] For some systems, acetonitrile (ACN) or ethanol may work, although they are generally less effective for highly hydrophobic compounds. Newer, bio-compatible solvents like Cyrene™ are also emerging as greener alternatives to DMSO.[3][7] However, any new solvent must be validated for compatibility with your specific assay.

Section 2: In-Depth Troubleshooting and Protocols

This section provides detailed, step-by-step instructions for preparing and using your this compound substrate effectively.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the standard procedure for solubilizing the lyophilized powder.

Objective: To prepare a clear, high-concentration stock solution (e.g., 10-50 mM) of this compound.

Materials:

  • This compound (lyophilized powder)

  • High-purity, anhydrous DMSO or DMF

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect the stability and solubility of the compound.

  • Calculate Volume: Determine the volume of DMSO required to achieve your desired stock concentration. (Molecular Weight of a related compound, Boc-Lys(Z)-OH, is 380.44 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial containing the substrate.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a bright light and a dark background. The solution should be completely clear and free of any visible particulates. If particulates remain, sonication in a water bath for 5-10 minutes can aid dissolution.[8]

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store these aliquots tightly sealed at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[9]

Solubility Reference Table

While specific quantitative data for this compound is not widely published, its solubility profile can be inferred from structurally similar compounds like Boc-Lys(Ac)-AMC and general principles for protected peptides.

SolventExpected SolubilityObservations & NotesReference
Dimethyl Sulfoxide (DMSO) Excellent (>20 mg/mL) The recommended primary solvent for creating high-concentration stock solutions.[10][11]
Dimethylformamide (DMF) Excellent (>20 mg/mL) A suitable alternative to DMSO, often used in peptide synthesis.[2][10]
Ethanol Poor to ModerateMay require heating or sonication; not ideal for high-concentration stocks.[10]
Acetonitrile (ACN) Poor to ModerateCan be used for intermediate dilutions but may not dissolve the raw powder well.[12]
Aqueous Buffers (Water, PBS) Essentially Insoluble Direct dissolution will result in suspension, not a true solution.[2]
Protocol 2: Preparing Working Dilutions and Preventing Precipitation

This protocol is critical for avoiding substrate precipitation in your final assay.

Objective: To dilute the concentrated organic stock solution into your aqueous assay buffer without causing precipitation.

Procedure:

  • Thaw Stock: Thaw a single aliquot of your concentrated this compound stock solution at room temperature.

  • Prepare Buffer: In a separate tube, prepare the final volume of your aqueous assay buffer.

  • Initiate Mixing: Begin vigorously vortexing or stirring the tube of aqueous buffer. This step is essential.

  • Slow Addition: While the buffer is actively mixing, slowly add the required volume of the DMSO stock solution drop-wise into the buffer. Aim to add the stock solution directly into the vortex to ensure immediate and rapid dispersion.

  • Final Mix: Continue to vortex for an additional 30 seconds after the addition is complete to ensure a homogeneous solution.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of the substrate, as hydrophobic compounds can adsorb to plastic surfaces or precipitate over time.

Section 3: Visualization of Workflows and Mechanisms

Troubleshooting Workflow

The following diagram outlines the decision-making process for successfully solubilizing this compound.

G start Start: Need to dissolve This compound stock_prep Protocol 1: Prepare Concentrated Stock in 100% DMSO or DMF start->stock_prep is_clear Is the stock solution clear? stock_prep->is_clear sonicate Vortex vigorously and/or sonicate for 5-10 min is_clear->sonicate No dilution Protocol 2: Add stock drop-wise to vigorously stirring aqueous buffer is_clear->dilution Yes sonicate->stock_prep precipitate Does it precipitate in aqueous buffer? dilution->precipitate success Success! Proceed with assay. Use immediately. precipitate->success No troubleshoot Troubleshooting: - Lower final concentration - Ensure final DMSO % is tolerated - Check buffer pH and ionic strength precipitate->troubleshoot Yes advanced Advanced Strategy: Consider co-solvents (e.g., Pluronic F-68, Tween-20) [Requires validation] troubleshoot->advanced advanced->dilution G Substrate This compound (Non-Fluorescent) Products Boc-Lys(Cbz)-OH + Free AMC (Highly Fluorescent) Substrate->Products Enzymatic Cleavage Enzyme Target Protease (e.g., Trypsin-like) Enzyme->Substrate Acts on

Caption: Enzymatic cleavage of this compound releases fluorescent AMC.

References

  • White, A. W., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Reddit. (2024, October 25). DMSO vs. DMF for biological testing. r/Chempros. Retrieved from [Link]

  • Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules. Available at: [Link]

  • Li, P., et al. (2018). The Length of Hydrophobic Chain in Amphiphilic Polypeptides Regulates the Efficiency of Gene Delivery. Polymers. Available at: [Link]

  • Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. Organic & Biomolecular Chemistry. Available at: [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Kawai, T., et al. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Journal of Chemical Engineering of Japan. Available at: [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • RayBiotech. (n.d.). Boc-Lys(Ac)-AMC. Retrieved from [Link]

  • Lauer-Fields, J. L., et al. (2002). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology. Available at: [Link]

  • Li, J., & Chen, P. R. (2023). Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells. Accounts of Chemical Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Yoo, J., & Han, S. (2021). New strategy to design fluorescent substrates of carboxypeptidases using a combination of dansylated peptides and albumin. Request PDF. Retrieved from [Link]

  • Noël, T. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews. Available at: [Link]

  • Prokop, Z., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Enzyme and Microbial Technology. Available at: [Link]

  • Ciardi, M., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Tanii, T., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. Available at: [Link]

  • Lucerna-Chem AG. (n.d.). N-alpha-Boc-L-lysine 7-amido-4-methylcoumarin. Retrieved from [Link]

Sources

Technical Support Center: Boc-Lys(Cbz)-AMC Synthesis & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Side Reactions & Synthesis of Fluorogenic Peptide Substrates Target Molecule:


-Boc-

-Cbz-L-Lysine-7-amido-4-methylcoumarin

Executive Summary

Boc-Lys(Cbz)-AMC is a critical fluorogenic substrate used to assay trypsin-like serine proteases. Its synthesis and application present unique challenges due to the low nucleophilicity of the AMC amine (an aniline derivative) and the high risk of racemization during coupling. This guide addresses the specific chemical instabilities and side reactions encountered during its synthesis and subsequent deprotection.

Module 1: The Coupling Crisis (Synthesis Phase)

The Core Problem: Nucleophilicity Mismatch

The amino group on 7-amino-4-methylcoumarin (AMC) is electronically deactivated by the coumarin ring system. Unlike standard alkyl amines, it reacts sluggishly with activated amino acids. Standard coupling reagents (EDC/NHS, DCC) often result in low yields (<40%) or incomplete reaction.

Critical Side Reactions
1. Racemization (Loss of Chirality) [1]
  • Mechanism: Due to the slow reaction rate of the AMC amine, the activated amino acid (Mixed Anhydride or Active Ester) has a prolonged lifetime. This allows the formation of an Oxazolone (Azlactone) intermediate.[1] The

    
    -proton of the oxazolone is acidic and can be abstracted by base, leading to an achiral enolate and subsequent racemization (L 
    
    
    
    D/L mixture).[1]
  • Impact: Proteases are stereoselective. Contamination with D-Lys-AMC renders the substrate biologically inert or alters kinetic parameters (

    
    , 
    
    
    
    ).
  • Prevention:

    • Temperature Control: Maintain reaction at -15°C strictly.

    • Base Selection: Use N-methylmorpholine (NMM) instead of Triethylamine (TEA). TEA is strong enough to abstract the

      
      -proton; NMM is sterically hindered and weaker.
      
2. Urethane Formation (Wrong Carbon Attack)
  • Mechanism: When using the Mixed Anhydride method (Isobutyl chloroformate/IBCF), the AMC amine can attack the carbonate carbonyl instead of the amino acid carbonyl.

  • Result: Formation of an irreversible urethane byproduct (Isobutyloxycarbonyl-AMC) instead of the desired peptide bond.

  • Prevention: Ensure activation is complete (1-2 mins) before adding AMC. Avoid excess IBCF.

Visualizing the Pathway & Risks

SynthesisPath Start Boc-Lys(Cbz)-OH Act Activation (IBCF / NMM / -15°C) Start->Act MA Mixed Anhydride Intermediate Act->MA Oxazolone Oxazolone (Azlactone) MA->Oxazolone Slow Reaction Allows Cyclization Urethane Urethane Byproduct (Isobutyl-AMC) MA->Urethane Attack on Carbonate (Path B: Side Rxn) Product Target: this compound MA->Product Nucleophilic Attack (Path A: Desired) Racemate Racemized Product (DL-Lys-AMC) Oxazolone->Racemate Base Abstraction of Alpha-H AMC Add AMC (Aniline) AMC->MA

Figure 1: Reaction pathways during Mixed Anhydride coupling. Path A is desired; Path B and the Oxazolone route represent the primary failure modes.

Module 2: Deprotection & Stability (Work-up Phase)

The Orthogonality Challenge

You must remove the N-terminal Boc group (acid labile) without affecting the side-chain Cbz (acid stable, hydrogenolysis labile) or the Lys-AMC amide bond (anilide, susceptible to hydrolysis).

Troubleshooting Table: Deprotection Risks
IssueMechanismRisk LevelPrevention / Solution
Cbz Degradation Strong acids (like HBr or HF) or prolonged TFA exposure can partially cleave Cbz.ModerateUse 50% TFA in DCM for exactly 30 mins. Do NOT use HF or HBr/AcOH unless removing Cbz is intended.
Coumarin Alkylation The tert-butyl cation (released from Boc) is an electrophile. It can attack the electron-rich Coumarin ring.HighAdd Scavengers : 2.5% TIS (Triisopropylsilane) or water to the TFA cocktail to quench cations.
AMC Hydrolysis The Lys-AMC bond is an anilide. It is weaker than a peptide bond. Strong acid/base can cleave AMC off.ModerateAvoid heating during deprotection. Neutralize TFA rapidly with cold bicarbonate or tertiary amine; do not let it sit in acid.

Module 3: Experimental Protocol (Mixed Anhydride Method)

Objective: Synthesize this compound with minimized racemization.

  • Activation:

    • Dissolve 1.0 eq of Boc-Lys(Cbz)-OH in anhydrous THF.

    • Cool to -15°C (Salt/Ice bath).

    • Add 1.0 eq of N-methylmorpholine (NMM) .

    • Add 1.0 eq of Isobutyl chloroformate (IBCF) dropwise.

    • Critical: Stir for exactly 1-2 minutes to form the mixed anhydride. Waiting too long increases urethane risk; too short results in incomplete activation.

  • Coupling:

    • Add 1.0 eq of 7-amino-4-methylcoumarin (AMC) dissolved in minimal DMF (pre-cooled).

    • Note: AMC is poorly soluble; DMF is required.[2]

    • Allow the reaction to warm to Room Temperature (RT) slowly overnight.

  • Work-up:

    • Evaporate THF. Dilute with Ethyl Acetate.[3]

    • Wash sequence: 5% Citric Acid (removes unreacted amine), Water, 5% NaHCO3 (removes unreacted acid), Brine.

    • Purification: Recrystallization from MeOH/Ether is preferred over column chromatography to remove free AMC.

Module 4: Fluorescence Artifacts (Application Phase)

Symptom: High background fluorescence in "No Enzyme" control wells.[4]

Root Cause: Free AMC contamination.

  • Quantification: Free AMC is ~1000x more fluorescent than the peptide-bound substrate. Even 0.1% contamination creates massive background noise.

  • Source: Incomplete purification after synthesis OR spontaneous hydrolysis during storage (DMSO stocks containing trace water).

Troubleshooting Flowchart

Troubleshooting Start High Background Fluorescence Check1 Is it Free AMC? Start->Check1 Test1 Run HPLC/TLC (Compare to pure AMC std) Check1->Test1 Decision1 Free AMC Detected? Test1->Decision1 YesPath Recrystallize Substrate (MeOH/Ether) Decision1->YesPath Yes (>0.5%) NoPath Check Instrument/Buffer Decision1->NoPath No (<0.1%) Check2 Buffer pH > 8.0? NoPath->Check2 Sol2 Autohydrolysis Risk Lower pH or use fresh buffer Check2->Sol2 Yes Sol3 Inner Filter Effect Dilute Substrate Check2->Sol3 No

Figure 2: Diagnostic logic for resolving high background signal in enzymatic assays.

References

  • Zimmerman, M., et al. (1977). "Sensitive assays for trypsin, trypsin-like enzymes, and elastase." Analytical Biochemistry, 78(1), 47-51. Link

  • Kawai, M., et al. (1990). "Racemization of amino acid residues during the synthesis of peptides."[1][5][6][7][8] Chemical and Pharmaceutical Bulletin, 38(6), 1578-1580. Link

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. Link

Sources

Technical Guide: Optimizing Enzymatic Assays with Cbz-Protected Substrates

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Assay Development Leads From: Senior Application Scientist, Technical Support Subject: Troubleshooting Steric Hindrance & Solubility in Z-Group (Cbz) Substrates

Executive Summary: The "Z" Factor

The Carbobenzyloxy (Cbz or Z) group is a cornerstone in protease research, particularly for fluorogenic substrates like Z-Phe-Arg-AMC (Cathepsin assays) or Z-Leu-Leu-Leu-AMC (Proteasome assays). Unlike smaller protecting groups (e.g., Acetyl), the Cbz group contains a bulky hydrophobic benzyl ring.

While this bulk is often intentional—designed to occupy the hydrophobic S2 or S3 subsites of cysteine proteases to increase affinity (


)—it introduces two critical failure modes in assay development:
  • Steric Clash: In enzymes with restricted active site access (e.g., certain serine proteases), the Z-group physically blocks substrate entry, artificially lowering

    
    .
    
  • Solubility-Driven Artifacts: The hydrophobicity of the Z-group often causes micro-precipitation in aqueous buffers, leading to signal quenching (Inner Filter Effect) or false-positive inhibition data.

This guide provides the technical framework to distinguish between true enzymatic kinetics and artifacts caused by the Cbz group.

Mechanism of Action: Steric Fit vs. Clash

To troubleshoot, you must visualize the interaction between the Z-group and the enzyme's non-prime subsites (S2, S3, S4).

The "Anchor" Effect (Desired) vs. The "Gatekeeper" Effect (Undesired)
  • The Anchor (e.g., Cathepsin B/L): These enzymes possess a deep, hydrophobic S2 pocket. The Z-group docks here, anchoring the substrate for efficient hydrolysis. Removing the Z-group often increases

    
     (worsens affinity).
    
  • The Gatekeeper (e.g., Trypsin-like enzymes): If the S2/S3 region is shallow or charged, the bulky benzyl ring clashes with surface residues, preventing the scissile bond from reaching the catalytic triad.

Visualization: Structural Interface

The following diagram illustrates the difference between a "Perfect Fit" (Cathepsin) and "Steric Clash" (Restricted Protease).

Cbz_Steric_Mechanism cluster_0 Scenario A: The 'Anchor' (e.g., Cathepsin L) cluster_1 Scenario B: The 'Clash' (e.g., Restricted Serine Protease) EnzymeA Enzyme Active Site (Deep Hydrophobic S2 Pocket) ComplexA Stable ES Complex (High Affinity / Low Km) EnzymeA->ComplexA Hydrophobic Interaction SubstrateA Z-Phe-Arg-AMC SubstrateA->ComplexA Z-Group Docks in S2 EnzymeB Enzyme Active Site (Shallow/Charged S2 Pocket) Bounce Steric Repulsion (No Hydrolysis) EnzymeB->Bounce Steric Clash SubstrateB Z-Phe-Arg-AMC SubstrateB->Bounce Z-Group Blocked caption Figure 1: The Cbz (Z) group acts as an affinity anchor in compatible enzymes but creates a steric barrier in incompatible pockets.

Critical Protocol: Solubilizing Hydrophobic Z-Substrates

The most common "steric" issue is actually a solubility issue. Cbz-substrates are notorious for crashing out of solution upon dilution from DMSO into aqueous buffer, forming invisible micro-aggregates that scatter light and reduce effective concentration.

Standard Protocol Failure: Adding 100% DMSO stock directly to a phosphate buffer often results in a "cloud" of precipitate.

Corrective Workflow: The Sequential Gradient Method Use this protocol to ensure the substrate remains monomeric and accessible.

StepActionTechnical Rationale
1 Prepare Stock Dissolve Z-substrate in anhydrous DMSO at 10–50 mM. Note: Hygroscopic DMSO causes hydrolysis; use fresh ampoules. [1]
2 Intermediate Dilution Dilute stock 1:10 into a co-solvent (e.g., 50% DMSO / 50% Water or PEG-300).
3 Working Solution Dilute the Intermediate mix into the final Assay Buffer (e.g., to 50 µM).
4 Verification Measure OD at 600nm. If OD > 0.05, micro-precipitation has occurred.

Troubleshooting Guide (Q&A)

Q1: My enzyme is active against Ac-Phe-Arg-AMC but shows zero activity with Z-Phe-Arg-AMC. Is the enzyme dead?

Diagnosis: This is a classic Steric Exclusion . Explanation: The Acetyl (Ac) group is small and chemically inert. The Cbz (Z) group is bulky. If your enzyme (e.g., a specific proteasome subunit or a tight-binding serine protease) has a restricted S3/S4 pocket, the Z-group physically prevents the substrate from entering the active site [2]. Solution:

  • Switch to an Ac- (Acetyl) or Boc- (t-Butyloxycarbonyl) protected substrate.

  • If Z-protection is required for specificity, try adding a spacer (e.g., Z-Gly-Gly -Phe-Arg-AMC) to push the bulky group away from the active site.

Q2: I see activity, but the reaction rate ( ) decreases at higher substrate concentrations.

Diagnosis: Solubility-Limited Quenching (Inner Filter Effect). Explanation: You have exceeded the solubility limit of the Cbz-substrate. At high concentrations, the substrate forms micelles or precipitates. These particles scatter the excitation light (360-380 nm) or quench the emission (440-460 nm) of the AMC leaving group [3]. Validation Test:

  • Spin the reaction plate at 3000 x g for 5 minutes.

  • If a pellet forms or the signal changes significantly after spinning, you have precipitation. Solution: Add 0.01% Triton X-100 or Tween-20 to the assay buffer to stabilize the hydrophobic Z-group.

Q3: My negative control (No Enzyme) shows increasing fluorescence over time.

Diagnosis: Spontaneous Hydrolysis or Bovine Serum Albumin (BSA) Contamination . Explanation:

  • BSA: Many labs use BSA as a carrier protein. Impure BSA often contains trace proteases (like Cathepsins) that love Z-substrates [4].

  • pH Instability: The ester/amide bonds in Z-substrates can be liable at high pH (>8.0). Solution: Use "Protease-Free" BSA or replace BSA with 0.05% Tween-20.

Decision Logic: Troubleshooting Workflow

Use this logic flow to diagnose issues with Cbz-substrate assays.

Troubleshooting_Tree Start Problem: Low/No Signal with Z-Substrate CheckSolubility Step 1: Check Solubility (Is solution cloudy/OD600 > 0.05?) Start->CheckSolubility Cloudy Yes (Cloudy) CheckSolubility->Cloudy Clear No (Clear) CheckSolubility->Clear SolubilityFix Action: Add Surfactant (Tween-20) or reduce [Substrate] Cloudy->SolubilityFix CheckControl Step 2: Check Positive Control (Try Ac-Substrate) Clear->CheckControl AcWorks Ac-Substrate Works CheckControl->AcWorks AcFails Ac-Substrate Fails CheckControl->AcFails StericIssue Diagnosis: Steric Hindrance Z-Group blocks active site. Switch to Ac/Boc. AcWorks->StericIssue EnzymeIssue Diagnosis: Enzyme Inactive or Buffer Incompatible. AcFails->EnzymeIssue caption Figure 2: Diagnostic decision tree for distinguishing steric hindrance from solubility artifacts.

References

Technical Support Center: Minimizing Background Fluorescence in Boc-Lys(Cbz)-AMC Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoot and optimize fluorogenic protease assays utilizing Boc-Lys(Cbz)-AMC .

This compound is a highly specific fluorogenic substrate. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the 

-amino group is protected by a carboxybenzyl (Cbz) group. When the amide bond between the lysine carboxyl group and the 7-Amino-4-methylcoumarin (AMC) moiety is cleaved by a target protease, highly fluorescent free AMC is liberated. However, high background fluorescence can severely compress the assay's dynamic range, lower the Z'-factor, and lead to false positives in drug screening[1].

This guide provides a self-validating framework to diagnose causality and implement robust solutions.

Mechanistic Overview of AMC Cleavage

Before troubleshooting, it is critical to understand the biochemical logic of the assay. The intact this compound substrate exhibits internal quenching; it is only upon enzymatic hydrolysis that the AMC fluorophore becomes fully active at its characteristic excitation and emission wavelengths.

Mechanism Substrate This compound (Quenched, Low Signal) Products Boc-Lys(Cbz)-OH + Free AMC Substrate->Products Enzymatic Cleavage Enzyme Target Protease (Active Enzyme) Enzyme->Products Catalyzes Signal Fluorescence Emission (Ex: 350nm / Em: 450nm) Products->Signal Excitation Applied

Caption: Mechanistic pathway of this compound enzymatic cleavage and subsequent fluorescence emission.

Troubleshooting FAQs: Diagnostics & Causality

Q1: My "no-enzyme" control exhibits unacceptably high fluorescence right at the start of the assay. What is the mechanistic cause? A1: Immediate high background in a no-enzyme control (blank) almost always points to free AMC contamination due to substrate degradation[2]. AMC-conjugated substrates like this compound are susceptible to spontaneous autohydrolysis if exposed to moisture, repeated freeze-thaw cycles, or light[2]. The amide bond linking the lysine to the AMC fluorophore breaks down, liberating highly fluorescent free AMC before the assay even begins. Self-Validating Action: Run Protocol 2 (Substrate QC Assay). Always store lyophilized this compound at -20°C with a desiccant, and prepare single-use aliquots in high-quality, anhydrous DMSO[3].

Q2: The background fluorescence increases steadily over time even without the enzyme. How do I stop this? A2: This indicates continuous substrate autohydrolysis occurring during the assay incubation. It is driven by suboptimal assay conditions, most commonly alkaline pH or the presence of strong nucleophilic assay components (like high concentrations of DTT) that chemically attack the AMC-amide bond over time[3]. Self-Validating Action: Verify the pH of your assay buffer. If your enzyme tolerates it, optimizing the pH closer to physiological levels can drastically reduce the autohydrolysis rate[3]. Consider replacing DTT with non-nucleophilic reducing agents like TCEP if reduction is required.

Q3: I am screening a compound library, and some wells show massive background fluorescence. How do I differentiate compound autofluorescence from true enzymatic activity? A3: Many small molecules in screening libraries contain conjugated aromatic ring systems that inherently fluoresce at the excitation/emission wavelengths of free AMC (Ex: 340-380 nm, Em: 440-460 nm)[2]. This compound autofluorescence masks the enzymatic signal and causes false negatives for inhibitors[4]. Self-Validating Action: Implement a strict control matrix. Always include a "Compound + Substrate (No Enzyme)" control well[3]. If a compound shows high fluorescence here, it is an autofluorescent artifact. You can mathematically subtract this background, but for severe cases, you may need to switch to a red-shifted fluorophore[4].

Q4: Could my microplate or instrument settings be contributing to the noise? A4: Absolutely. Using the wrong microplate type (e.g., clear or white plates) causes light scattering and well-to-well crosstalk, artificially inflating background readings[2]. Furthermore, setting the excitation bandwidth too wide can excite impurities in the buffer[4]. Self-Validating Action: Strictly use opaque black, low-binding microplates for AMC assays[3]. Narrow your monochromator bandwidths to specifically target the AMC peak (Ex 350 nm / Em 450 nm)[3].

Quantitative Data: Troubleshooting Matrix

Summarizing the causality of background fluorescence allows for rapid diagnostic checks during assay development.

Diagnostic IndicatorPrimary CauseMechanistic ExplanationCorrective Action
High Initial Blank Signal Substrate DegradationHydrolysis of the this compound amide bond releases free AMC during storage.Discard stock. Prepare fresh substrate in anhydrous DMSO; store in single-use aliquots at -20°C.
Time-Dependent Blank Increase Buffer-Induced AutohydrolysisHigh pH or nucleophiles in the buffer chemically cleave the substrate over time.Optimize buffer pH; reduce nucleophilic components (e.g., DTT,

-mercaptoethanol).
Spikes in Specific Wells Compound AutofluorescenceTest compounds absorb and emit light at AMC wavelengths (Inner Filter Effect).Include "Compound + Substrate" controls; subtract background or use red-shifted assays.
Uniformly High Plate Signal Instrument/Plate FactorsLight scattering from clear/white plates or overly broad excitation bandwidths.Switch to solid black microplates; narrow excitation/emission bandwidths on the reader.

Diagnostic Workflow

Follow this logical decision tree to systematically isolate the source of your background fluorescence.

Workflow Start Observe High Background in this compound Assay CheckBlank Analyze 'No-Enzyme' Control Start->CheckBlank IsBlankHigh Is Blank Fluorescence High? CheckBlank->IsBlankHigh SubstrateDeg Substrate Degradation or Buffer Impurity IsBlankHigh->SubstrateDeg YES CompAuto Check Compound Controls (Autofluorescence?) IsBlankHigh->CompAuto NO FixSubstrate Run Protocol 2: Remake Substrate in fresh DMSO SubstrateDeg->FixSubstrate FixComp Subtract Background or Switch Fluorophore CompAuto->FixComp

Caption: Step-by-step logical workflow for diagnosing and resolving background fluorescence in AMC assays.

Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. Implement these protocols to establish baselines and verify reagent quality.

Protocol 1: Free AMC Standard Curve & Instrument Calibration

Purpose: To confirm plate reader sensitivity, establish the linear dynamic range, and verify that the instrument is not artificially amplifying background noise[2].

Step-by-Step Methodology:

  • Prepare AMC Stock: Dissolve pure 7-Amino-4-methylcoumarin (AMC) in high-quality DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 12-point serial dilution of free AMC in your specific assay buffer, ranging from 10

    
    M down to 0 
    
    
    
    M (Buffer only blank).
  • Plating: Transfer 100

    
    L of each standard into a 96-well solid black microplate[3] in triplicate.
    
  • Instrument Setup: Set the fluorescence microplate reader to Ex: 350 nm and Em: 450 nm[3]. Ensure the gain is set to optimal (or manual gain that does not saturate at 10

    
    M).
    
  • Measurement & Analysis: Read the plate. Subtract the 0

    
    M blank from all values. Plot Relative Fluorescence Units (RFU) vs. AMC concentration. The 
    
    
    
    value should be >0.99. If the 0
    
    
    M blank RFU is excessively high, your buffer contains fluorescent impurities[2].
Protocol 2: this compound Substrate Quality Control (QC) Assay

Purpose: To determine if the substrate stock has degraded and is contributing free AMC to the assay background[2].

Step-by-Step Methodology:

  • Reagent Prep: Thaw the this compound stock (e.g., 10 mM in DMSO) protected from light[2].

  • Working Solution: Dilute the substrate to your final assay concentration (e.g., 50

    
    M) in assay buffer.
    
  • Control Setup: In a black 96-well plate, set up three conditions (triplicates):

    • Condition A: 100

      
      L Assay Buffer only.
      
    • Condition B: 100

      
      L Substrate Working Solution (No Enzyme)[2].
      
    • Condition C: 100

      
      L Substrate Working Solution + Active Enzyme (Positive Control).
      
  • Incubation: Incubate at the assay temperature (e.g., 37°C) for 30 minutes, reading kinetically every 2 minutes[3].

  • Data Interpretation:

    • If Condition B is significantly higher than Condition A at Time = 0, the substrate is pre-degraded.

    • If Condition B increases over time, autohydrolysis is occurring.

    • If Condition B remains equal to Condition A, the substrate is intact, and background issues lie elsewhere.

References

  • Assay Guidance Manual: Basic principles of fluorescence-based homogenous assays. National Center for Biotechnology Information (NCBI), NIH. Available at:[Link]

Sources

Stability issues of Boc-Lys(Cbz)-AMC in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Troubleshooting for Boc-Lys(Cbz)-AMC

Welcome to the Technical Support Center. This guide addresses the stability, solubility, and handling of This compound , a fluorogenic substrate derivative.[1][2] As a Senior Application Scientist, I have structured this resource to troubleshoot common issues such as precipitation, spontaneous hydrolysis, and signal inconsistency.

Core Technical Overview

This compound is a highly hydrophobic fluorogenic substrate.[1][2]

  • Structure:

    • N-terminus: Protected by tert-butyloxycarbonyl (Boc ).[1][2]

    • Side Chain: Lysine

      
      -amine protected by Carbobenzyloxy (Cbz  or Z ).[1][2]
      
    • C-terminus: Conjugated to 7-Amino-4-methylcoumarin (AMC ).[1][2][3]

  • Key Characteristic: Unlike standard trypsin substrates (e.g., Boc-Lys-AMC), the Cbz-protected side chain renders the lysine residue uncharged and bulky.[1][2] This prevents recognition by trypsin-like proteases, which require a positively charged side chain.[1][2]

  • Primary Stability Challenge: Extreme hydrophobicity leading to precipitation in aqueous buffers and spontaneous hydrolysis at alkaline pH.[1][2]

Solubility & Reconstitution (The "Cloudy" Issue)

The most frequent user complaint is precipitation upon dilution into assay buffer.[1][2]

Protocol: Optimal Reconstitution Strategy

To ensure a stable solution, follow this "Solvent-First" approach. Do not dissolve directly in water or buffer.[1][2]

  • Stock Solution Preparation:

    • Dissolve the solid substrate in 100% DMSO (anhydrous) to a concentration of 10–25 mM .[1][2]

    • Note: Ethanol is a poor alternative due to volatility and lower solubility limits for this specific hydrophobic derivative.[1][2]

  • Intermediate Dilution (Critical Step):

    • Do not add the DMSO stock directly to the bulk assay buffer.[1][2]

    • Instead, prepare a 10x Intermediate in a solvent-buffer mix (e.g., 10% DMSO in buffer).[1][2]

    • Why? This prevents the "shock precipitation" that occurs when a high-concentration hydrophobic droplet hits a large volume of water.[1][2]

  • Final Assay Concentration:

    • Dilute to the final working concentration (typically 10–100 µM ).[1][2]

    • Ensure the final DMSO concentration is < 1-2% to avoid enzyme inhibition, unless your enzyme tolerates higher organic content.[1][2]

Table 1: Solvent Compatibility & Solubility Limits

SolventSolubility LimitRecommended UseStability Risk
DMSO (Anhydrous) High (>25 mM)Primary Stock Low (if kept dry)
DMF High (>25 mM)Alternative StockModerate (Amine impurities)
Ethanol Low (<5 mM)Not RecommendedHigh (Evaporation/Precipitation)
PBS / Tris Buffer Insoluble Final Assay OnlyPrecipitates immediately

Chemical Stability (The "High Background" Issue)

Users often report increasing background fluorescence over time, even without enzyme.[1][2] This is due to spontaneous hydrolysis .[1][2]

  • Mechanism: The amide bond between the C-terminus of Lysine and the AMC fluorophore is susceptible to nucleophilic attack by hydroxide ions (

    
    ) at alkaline pH.[1][2]
    
  • Impact: Free AMC is released, generating a fluorescent signal indistinguishable from enzymatic activity.[1][2]

Stability Factors
  • pH Sensitivity:

    • pH < 7.0: Stable.[1][2]

    • pH 7.5 – 8.5: Slow spontaneous hydrolysis (requires background subtraction).[1][2]

    • pH > 9.0: Rapid degradation.[1][2]

  • Temperature:

    • Hydrolysis rates double for every 10°C increase.[1][2]

    • Recommendation: Keep substrate on ice until the moment of use.[1][2]

  • Light:

    • AMC is light-sensitive.[1][2] Prolonged exposure can photobleach the fluorophore or induce radical degradation.[1][2]

Troubleshooting Guide (Q&A)

Q1: "I see a white precipitate immediately after adding the substrate to my buffer. What went wrong?"

Diagnosis: "Solvent Shock." The hydrophobic Boc/Cbz groups caused the molecule to crash out of solution when the DMSO stock hit the aqueous buffer too quickly.[1][2] Solution:

  • Use the Intermediate Dilution method described in Section 2.

  • Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100 ) to your assay buffer before adding the substrate.[1][2] This creates micelles that solubilize the hydrophobic substrate.[1][2]

  • Sonicate the buffer solution briefly if slight turbidity persists.[1][2]

Q2: "My negative control (no enzyme) shows increasing fluorescence over time."

Diagnosis: Spontaneous Hydrolysis or Contamination.[1][2] Solution:

  • Check pH: Ensure your buffer pH is not > 8.0 unless necessary.[1][2]

  • Check Purity: Run a Time=0 measurement. If high fluorescence exists immediately, your stock solution may have degraded.[1][2]

  • Subtract Background: Always run a "Substrate Only" well and subtract its slope from your enzyme wells.[1][2]

Q3: "I am using Trypsin, but I see no cleavage of this compound."

Diagnosis: Wrong Substrate Specificity. Explanation: Trypsin requires a positively charged side chain (Lys/Arg) at the P1 position to anchor into the specificity pocket (S1).[1][2] The Cbz (Z) group on your substrate caps the lysine side chain, making it uncharged and bulky.[1][2] Solution:

  • If you need to measure Trypsin , use Boc-Lys-AMC (Side chain free) or Z-Arg-AMC .[1][2]

  • If you intend to use This compound , you must use an enzyme that accepts bulky/hydrophobic residues (e.g., Chymotrypsin , Elastase , or specific Cathepsins ).[1][2]

Visualizing the Workflow

The following diagram illustrates the decision process for troubleshooting stability and signal issues.

StabilityWorkflow Start Issue: Unstable Signal CheckPrecip Is the solution cloudy? Start->CheckPrecip CheckControl Is No-Enzyme Control increasing? CheckPrecip->CheckControl No SolubilityIssue Solubility Issue: Hydrophobic Aggregation CheckPrecip->SolubilityIssue Yes HydrolysisIssue Chemical Instability: Spontaneous Hydrolysis CheckControl->HydrolysisIssue Yes NoSignal Issue: No Signal (Flatline) CheckControl->NoSignal No FixSolubility Action: 1. Increase DMSO % 2. Add 0.01% Tween-20 3. Use Intermediate Dilution SolubilityIssue->FixSolubility FixHydrolysis Action: 1. Lower pH (< 7.5) 2. Prepare fresh stock 3. Keep on ice HydrolysisIssue->FixHydrolysis CheckEnzyme Is Enzyme Trypsin-like? NoSignal->CheckEnzyme WrongSubstrate Specificity Error: Cbz group blocks Trypsin CheckEnzyme->WrongSubstrate Yes CorrectSubstrate Action: Switch to Boc-Lys-AMC (Free Side Chain) WrongSubstrate->CorrectSubstrate

Caption: Troubleshooting logic flow for this compound stability and signal issues.

FAQ

Q: Can I store the diluted substrate at 4°C? A: No. Once diluted into aqueous buffer, the substrate is unstable.[1][2] Hydrolysis will occur over hours/days.[1][2] Always prepare fresh working solutions from the DMSO stock.[1][2]

Q: Did I buy the wrong compound? I wanted to measure HDAC activity. A: Possibly. The standard substrate for Histone Deacetylase (HDAC) is Boc-Lys(Ac)-AMC (Acetyl), not Cbz.[1][2] The Cbz group is a carbamate and is generally not cleaved by HDACs.[1][2] Verify your specific assay requirements [1, 2].

Q: What is the excitation/emission for this probe? A: The released AMC fluorophore excites at 350–360 nm and emits at 440–460 nm .[1][2]

References

Sources

Technical Support Center: Refining Purification Protocols for Boc-Lys(Cbz)-AMC Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the specific challenges associated with purifying and handling Boc-Lys(Cbz)-AMC (7-amino-4-methylcoumarin) peptides. Unlike standard solid-phase peptide synthesis (SPPS) products, these fluorogenic substrates present unique "pain points":

  • Solubility: The combination of Boc (N-

    
    ), Cbz (N-
    
    
    
    ), and the aromatic AMC fluorophore creates a highly hydrophobic molecule prone to aggregation.
  • Coupling Efficiency: The aniline-like amine of AMC is electron-deficient, making quantitative coupling difficult and leaving residual free AMC.

  • Spectral Interference: Free AMC contamination can ruin downstream enzymatic assays due to high background fluorescence.

This guide provides a self-validating purification logic designed to maximize purity (>98%) while preserving the integrity of the acid-labile Boc group.

Module 1: Solubility & Sample Preparation

Q: My crude peptide precipitates when I add the aqueous mobile phase. How do I load this onto the column without clogging the injector?

A: This is the most common failure mode for this compound derivatives. The molecule is essentially a "grease ball" due to the three hydrophobic protecting groups. Standard 0.1% TFA/Water dissolution will fail.

The "Hydrophobic Injection" Protocol: Do not attempt to dissolve the crude product in the starting mobile phase (usually 5-10% B). Instead, use a "strong-solvent" injection technique.

  • Dissolution: Dissolve the crude lyophilized powder in 100% DMSO or DMF .

    • Target Concentration: 50–100 mg/mL.

    • Why: These dipolar aprotic solvents disrupt the intermolecular hydrogen bonding and hydrophobic stacking of the AMC/Cbz groups.

  • Filtration: Pass through a 0.45 µm PTFE (hydrophobic) syringe filter. Do not use Nylon (binds peptides) or Cellulose Acetate (dissolves in DMSO).

  • The "Sandwich" Injection:

    • If your HPLC loop is 1 mL, inject 200 µL of the DMSO sample sandwiched between small plugs of mobile phase, or rely on the instrument's mixing loop.

    • Caution: Ensure your column is equilibrated at a higher initial organic % (e.g., 20-25% B) to prevent the sample from crashing out immediately upon hitting the mobile phase inside the guard column.

Module 2: Chromatographic Separation (RP-HPLC)

Q: How do I separate the free AMC impurity from my product? They seem to co-elute.

A: Free AMC (7-amino-4-methylcoumarin) is the critical impurity. It has significant retention on C18 due to its bicyclic aromatic structure. To separate it from this compound, you must exploit the difference in "hydrophobic footprint."

Optimized Gradient Strategy:

ParameterSpecificationRationale
Stationary Phase C18 or C8, 100 Å pore size, 5 µm particle.The molecule is small (<1 kDa); wide pores (300 Å) reduce surface area and resolution.
Mobile Phase A Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate).Avoid high TFA. While 0.1% TFA is standard, prolonged exposure can slowly degrade the Boc group. Formic acid is milder.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid.Methanol creates higher backpressure and often provides different selectivity that merges AMC/Product peaks. Stick to ACN.
Gradient Slope Shallow (0.5% B per minute).Crucial: A steep gradient pushes both hydrophobic species out together.
Detection UV at 325 nm (AMC absorption) AND 254 nm.325 nm is specific to the coumarin system.

The "Step-Gradient" Fix: If linear gradients fail, implement an isocratic hold.

  • Ramp quickly to 30% B.

  • Hold at 30% B for 10 minutes. (Free AMC often elutes here).

  • Resume gradient to 100% B. (Product elutes later due to added hydrophobicity of Cbz/Boc).

Module 3: Workflow Visualization

The following diagram illustrates the decision logic for purifying these hydrophobic substrates.

PurificationLogic Start Crude this compound Solubility Dissolve in 100% DMSO/DMF (Do not use Water) Start->Solubility Filter Filter (0.45 µm PTFE) Solubility->Filter HPLC_Setup Prep HPLC: C18 Column Mobile Phase: H2O/ACN (0.1% Formic Acid) Filter->HPLC_Setup Gradient Gradient Strategy: Isocratic Hold @ 30% B (Remove Free AMC) Then Linear Ramp to 90% B HPLC_Setup->Gradient Analysis Analyze Fractions (UV 325nm & MS) Gradient->Analysis Pool_Pure Pool Pure Fractions (>98%) Analysis->Pool_Pure Single Peak Pool_Mix Mixed Fractions Analysis->Pool_Mix Shoulder/Co-elution Lyophilize Lyophilize Immediately (Minimize Acid Exposure) Pool_Pure->Lyophilize Recycle Re-inject or Discard Pool_Mix->Recycle

Caption: Logical workflow for the purification of hydrophobic fluorogenic peptides, emphasizing solvent choice and fraction analysis.

Module 4: Troubleshooting & FAQs

Q: I see a "doublet" peak in my analytical HPLC. Is my product racemized? A: Possibly, but rule out rotamers first.

  • Mechanism: The carbamate bonds (Boc and Cbz) can exist in cis and trans conformations that interconvert slowly on the NMR/HPLC timescale, appearing as split peaks.

  • Test: Run the HPLC at an elevated temperature (45°C or 50°C). If the peaks merge into a single sharp peak, it is rotamerism (product is pure). If they remain distinct, it is likely racemization (D-Lys vs L-Lys), which often occurs during the difficult AMC coupling step [1].

Q: Mass Spec shows the correct mass, but the product is not fluorescent. Why? A: This is expected and correct.

  • Explanation: The AMC fluorophore is an amide in the product (Boc-Lys(Cbz)-AMC ). In this amide-linked state, the fluorescence is "quenched" (significantly lower quantum yield) compared to the free amine.

  • Verification: Fluorescence should only appear after enzymatic cleavage (e.g., by Trypsin after Cbz removal) releases the free AMC amine. If your purified product is highly fluorescent, it is likely contaminated with free AMC [2].

Q: Can I use TFA for Boc removal before purifying? A: If your target is H-Lys(Cbz)-AMC , yes.

  • Protocol: Treat with 50% TFA/DCM for 30 minutes. Evaporate immediately.

  • Warning: Do not use HF or HBr/Acetic Acid yet; that will remove the Cbz group.

  • Purification Change: The resulting H-Lys(Cbz)-AMC is more polar. You must lower the starting organic concentration in your HPLC gradient (start at 0-5% B) to retain the free amine species.

Module 5: Stability and Storage

To ensure the longevity of your purified this compound:

  • Acid Exposure: Post-purification, lyophilize immediately. Do not leave the peptide in acidic mobile phase (0.1% TFA/Formic) for >24 hours, as slow acidolysis of the Boc group can occur.

  • Light Sensitivity: AMC is a fluorophore.[1][2] Although less sensitive in the amide form, prolonged exposure to ambient light can cause photo-degradation. Store in amber vials or wrap in foil.

  • Hygroscopicity: The lyophilized powder will be hygroscopic. Store at -20°C with desiccant. Equilibrate to room temperature before opening to prevent condensation.

References

  • ResearchGate. (2014).[3] Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride.[3] Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines.[4] Retrieved from [Link]

Sources

Validation & Comparative

Boc-Lys(Cbz)-AMC vs Boc-Lys(Ac)-AMC for enzyme assays.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Boc-Lys(Cbz)-AMC vs. Boc-Lys(Ac)-AMC in Enzymatic Profiling

Executive Summary

In the landscape of fluorogenic enzymatic assays, the distinction between Boc-Lys(Ac)-AMC and This compound represents the critical difference between a functional substrate and a specificity control .

  • Boc-Lys(Ac)-AMC is the industry-standard substrate for measuring Histone Deacetylase (HDAC) activity (specifically Class I and IIb). It relies on a coupled enzyme system where deacetylation is the rate-limiting step for fluorescence generation.

  • This compound serves as a structural analog and negative control . The bulky, chemically stable Carbobenzyloxy (Cbz) group on the lysine side chain prevents deacetylation by HDACs. Consequently, this molecule is used to quantify background protease activity (false positives) in crude lysates, ensuring that the signal observed with the acetylated substrate is genuine HDAC activity and not direct proteolytic cleavage.

Chemical & Mechanistic Analysis

Structural Differences

Both compounds share the same core scaffold: an


-t-Butyloxycarbonyl (Boc) protected lysine coupled to the fluorophore 7-amino-4-methylcoumarin (AMC). The divergence lies in the protection of the 

-amino group of the lysine side chain.
FeatureBoc-Lys(Ac)-AMC This compound

-Amino Group
Acetyl (

)
Carbobenzyloxy (

)
Steric Bulk Small, planarLarge, bulky, aromatic
Chemical Nature AmideCarbamate
Enzymatic Target HDACs (remove Acetyl)Proteases (cleave Lys-AMC bond directly)
HDAC Susceptibility High (Substrate)Null (Resistant/Inhibitor)
Trypsin Susceptibility Conditional (Only after deacetylation)Resistant (Side chain remains blocked)
Mechanism of Action: The Coupled Assay

The fluorescence of AMC is quenched when bound to the lysine. Release of free AMC (highly fluorescent) requires cleavage of the amide bond between Lysine and AMC.

  • Boc-Lys(Ac)-AMC (The HDAC Pathway):

    • Step 1 (Deacetylation): HDAC enzymes remove the small acetyl group from the

      
      -amine. The product is Boc-Lys-AMC .[1][2][3][4][5]
      
    • Step 2 (Development): A developer solution containing Trypsin is added.[5][6][7] Trypsin specifically recognizes the positively charged, free

      
      -amine of the deacetylated lysine and cleaves the C-terminal amide bond, releasing AMC.
      
    • Note: Trypsin cannot cleave the acetylated substrate; thus, fluorescence is directly proportional to HDAC activity.[8]

  • This compound (The Control Pathway):

    • HDAC Resistance: The Cbz group is too bulky for the HDAC active site and is chemically a carbamate, which HDACs do not hydrolyze.

    • Trypsin Resistance: Even if incubated with Trypsin, the Cbz group remains, keeping the side chain neutral/hydrophobic. Trypsin cannot bind or cleave the Lys-AMC bond.

    • False Positive Detection: If fluorescence is observed, it indicates the presence of non-specific proteases (e.g., Chymotrypsin, Cathepsin L) capable of cleaving the amide bond despite the bulky side chain, bypassing the HDAC requirement.

Experimental Workflow & Protocols

Standard HDAC Activity Assay (Coupled)

Reagents:

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    .
    
  • Substrate: 10 mM stock of Boc-Lys(Ac)-AMC in DMSO.

  • Developer: 10 mg/mL Trypsin + 1

    
    M Trichostatin A (TSA) (to stop HDAC reaction).
    

Protocol:

  • Preparation: Dilute HDAC enzyme or lysate in Assay Buffer.

  • Incubation: Add 50

    
    L of enzyme + 50 
    
    
    
    L of 50
    
    
    M Boc-Lys(Ac)-AMC .
  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Development: Add 50

    
    L of Developer Solution. Incubate at Room Temp for 15 minutes.
    
    • Mechanism:[9] TSA stops the HDAC reaction. Trypsin cleaves the deacetylated product.[5][8][10]

  • Readout: Measure Fluorescence (Ex 355 nm / Em 460 nm).

Specificity Control Assay (Background Correction)

Objective: To quantify non-HDAC proteolytic noise in crude lysates (e.g., nuclear extracts, tissue homogenates).

Protocol:

  • Setup: In parallel wells, add 50

    
    L of the same lysate used above.
    
  • Substrate: Add 50

    
    L of 50 
    
    
    
    M This compound .
  • Reaction: Incubate at 37°C for 30–60 minutes (same duration as active assay).

  • Development: Add 50

    
    L of Developer Solution.
    
  • Readout: Measure Fluorescence.

  • Calculation:

    
    
    

Data Interpretation & Visualization

Expected Results Matrix
Sample TypeSubstrateExpected FluorescenceInterpretation
Purified HDAC1 Boc-Lys(Ac)-AMCHigh Active Deacetylation + Trypsin Cleavage
Purified HDAC1 This compoundLow / None No Deacetylation; Cbz blocks Trypsin
Crude Lysate Boc-Lys(Ac)-AMCHigh HDAC Activity + Potential Background
Crude Lysate This compoundModerate Indicates contaminating proteases (Background)
Protease (Chymotrypsin) This compoundHigh Direct cleavage of amide bond (False Positive)
Pathway Diagram (Graphviz)

HDAC_Assay_Pathway cluster_legend Pathway Legend Substrate_Ac Boc-Lys(Ac)-AMC (Substrate) Intermediate Boc-Lys-AMC (Deacetylated) Substrate_Ac->Intermediate Deacetylation Substrate_Cbz This compound (Control) Substrate_Cbz->Intermediate Blocked (Steric Hindrance) Product Fluorescence (Free AMC) Substrate_Cbz->Product Direct Cleavage (False Positive) Intermediate->Product Cleavage HDAC HDAC Enzyme HDAC->Intermediate Trypsin Trypsin (Developer) Trypsin->Product Protease Non-Specific Protease Protease->Product key1 Blue: Valid HDAC Pathway key2 Red: Background/Interference

Caption: Logical flow of the coupled HDAC assay. The Ac-substrate follows the blue path (Deacetylation -> Cleavage). The Cbz-control follows the red path, detecting only non-specific protease interference.

Critical Considerations for Drug Development

  • False Positives in Screening: High-throughput screening (HTS) of HDAC inhibitors often yields false positives if the compound inhibits the developer enzyme (Trypsin) rather than the HDAC. Using This compound helps distinguish these mechanisms. If a compound inhibits the signal from the Cbz-substrate (which is driven purely by background proteases), it acts as a general protease inhibitor, not a specific HDAC inhibitor.

  • Isoform Specificity:

    • Boc-Lys(Ac)-AMC: Best for HDAC1, HDAC2, HDAC3, and HDAC6.

    • Boc-Lys(TFA)-AMC: Preferred for HDAC8 (Class I).

    • This compound: Not an HDAC substrate; strictly a control.

  • Solubility: Both substrates are hydrophobic. Dissolve in DMSO (10–50 mM stock) and dilute into aqueous buffer immediately before use to prevent precipitation. Final DMSO concentration in the assay should be <1% to avoid enzyme denaturation.

References

  • Wegener, D., et al. (2003). "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[1][8] Chemistry & Biology, 10(1), 61-68.[1] Link

  • Bradner, J.E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243. Link

  • Heltweg, B., & Jung, M. (2003). "A homogeneous nonisotopic histone deacetylase activity assay." Analytical Biochemistry, 302(2), 175-183. Link

  • Schumpelick, H., et al. (2008). "Assay for the determination of histone deacetylase activity." Methods in Molecular Medicine, 140, 199-211. Link

Sources

Part 1: The Incumbent – Limitations of Boc-Lys(Cbz)-AMC

Author: BenchChem Technical Support Team. Date: March 2026

Title: Alternatives to Boc-Lys(Cbz)-AMC: Modernizing Protease Substrate Synthesis and Assays

Executive Summary this compound has long served as a foundational intermediate for generating fluorogenic protease substrates. However, its reliance on Boc-chemistry (requiring hazardous HF cleavage) and the moderate quantum yield of the AMC (7-amino-4-methylcoumarin) fluorophore limit its utility in modern high-throughput screening (HTS).

This guide presents superior alternatives for both the synthetic strategy (transitioning to Fmoc-based chemistry) and the fluorogenic reporter (adopting ACC and FRET systems). These alternatives offer higher sensitivity (up to 3-fold signal increase), safer laboratory workflows, and more precise kinetic profiling.

To understand the upgrade path, we must first audit the limitations of the current standard.

  • Synthetic Hazard: The Boc/Cbz strategy requires the use of anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) to remove the side-chain Cbz group and cleave the peptide from the resin. These reagents are highly corrosive and require specialized Teflon apparatus.

  • Spectral Interference: AMC excites at ~360–380 nm and emits at ~440–460 nm. This overlaps with the autofluorescence of many biological compounds (e.g., flavins, serum proteins), leading to high background noise.

  • Low Nucleophilicity: Synthesizing AMC-based peptides is chemically difficult because the aromatic amine of AMC is electron-deficient, making it a poor nucleophile for coupling reactions.

Part 2: The Direct Upgrade – ACC (7-Amino-4-carbamoylmethylcoumarin)

Best for: Researchers needing a "drop-in" replacement for AMC with higher sensitivity and Fmoc-compatibility.

ACC is structurally similar to AMC but contains an additional carbamoylmethyl group. This modification dramatically alters both its synthesis and fluorescence properties.

Performance Comparison: AMC vs. ACC[1][2]
FeatureAMC (Traditional)ACC (Modern Alternative)Improvement Factor
Quantum Yield ModerateHigh~3x Brighter
Synthesis Compatibility Boc (Preferred), Fmoc (Difficult)Fmoc (Excellent) Safer Chemistry
Excitation/Emission 380nm / 460nm380nm / 460nmIdentical Filters
Detection Limit ~50 pM~10 pM5x More Sensitive
Solubility Low in aqueous buffersImprovedBetter Kinetics
The Synthetic Advantage (Fmoc Chemistry)

Unlike AMC, ACC can be attached to Rink Amide resins or coupled in solution using standard Fmoc protocols without the steric and electronic hindrance observed with AMC.

Protocol: Solid-Phase Synthesis of Fmoc-Lys(Boc)-ACC Note: This protocol replaces the liquid-phase this compound route.

  • Loading: Use an Fmoc-ACC-Rink Amide resin (commercially available or pre-synthesized).

  • Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc.[1]

  • Coupling:

    • Amino Acid: Fmoc-Lys(Boc)-OH (5 eq)

    • Activator: HATU (5 eq) / HOAt (5 eq)

    • Base: DIPEA (10 eq)

    • Solvent: DMF[1][2]

    • Reaction Time: 2 hours at Room Temperature.[1]

  • Cleavage (The Safety Upgrade):

    • Reagent: 95% TFA / 2.5% TIS / 2.5% H2O.[1]

    • Time: 2 hours.

    • Result: The Boc group on Lysine is removed simultaneously with resin cleavage, yielding H-Lys-ACC without using HF.

Part 3: The Spectral Upgrade – AFC (7-Amino-4-trifluoromethylcoumarin)

Best for: Assays in complex biological media (serum, lysates) where background fluorescence is high.

AFC substitutes the methyl group of AMC with a trifluoromethyl group.[3] This electron-withdrawing group induces a "red shift" in emission and lowers the pKa of the leaving group.

  • Stokes Shift: AFC exhibits a larger separation between excitation and emission peaks (Stokes shift) compared to AMC, reducing self-quenching and interference.

  • pH Stability: The leaving group (AFC) is less basic, meaning the hydrolysis reaction is less dependent on pH fluctuations in the 7.0–8.0 range.

Part 4: The Mechanistic Upgrade – FRET Substrates

Best for: Precise determination of


 and internal sequence cleavage.

This compound restricts you to measuring cleavage at the C-terminus. FRET (Förster Resonance Energy Transfer) substrates allow the fluorophore and quencher to be placed anywhere, enabling the study of endopeptidases that require amino acids on both sides of the scissile bond (P and P' sites).

Common FRET Pairs for Lysine Proteases:

  • Donor: Edans (Ex: 340 nm, Em: 490 nm)

  • Quencher: Dabcyl (Absorbs: 453 nm)

  • Mechanism: In the intact peptide, Dabcyl quenches Edans. Upon cleavage by Trypsin/Plasmin at the Lysine residue, the distance increases, and fluorescence is restored.

Part 5: Visualizing the Workflow Transformation

The following diagram contrasts the traditional hazardous Boc pathway with the modern Fmoc-ACC and FRET pathways.

Synthesis_Comparison cluster_Boc Traditional (Hazardous) cluster_Fmoc Modern (Safe & Efficient) Boc_Start Boc-Lys(Cbz)-OH Coupling_AMC Coupling to AMC (Low Yield) Boc_Start->Coupling_AMC HF_Cleavage HF Cleavage (High Hazard) Coupling_AMC->HF_Cleavage Product_AMC H-Lys-AMC HF_Cleavage->Product_AMC Product_ACC H-Lys-ACC (3x Sensitivity) Product_AMC->Product_ACC Functional Replacement Fmoc_Start Fmoc-Lys(Boc)-OH Coupling_ACC Coupling to ACC-Resin (High Yield) Fmoc_Start->Coupling_ACC TFA_Cleavage TFA Cleavage (Standard Safety) Coupling_ACC->TFA_Cleavage TFA_Cleavage->Product_ACC

Caption: Figure 1. Transition from Boc/HF synthesis to Fmoc/TFA synthesis eliminates safety hazards while improving yield and sensitivity.

Part 6: Experimental Protocol – Kinetic Assay Comparison

Objective: Validate the sensitivity improvement of ACC over AMC for a Lysine-specific protease (e.g., Trypsin).

Materials:

  • Substrate A: Z-Lys-AMC (Traditional)

  • Substrate B: Z-Lys-ACC (Alternative)

  • Enzyme: Trypsin (bovine pancreatic)

  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2.

Procedure:

  • Preparation: Dissolve substrates in DMSO to 10 mM stock. Dilute to 50 µM in Assay Buffer.

  • Plate Setup: In a black 96-well plate, add 50 µL of Substrate A to columns 1-3, and Substrate B to columns 4-6.

  • Initiation: Add 50 µL of Trypsin (1 nM final concentration) to all wells simultaneously.

  • Detection:

    • AMC Settings: Ex 380 nm / Em 440 nm.

    • ACC Settings: Ex 380 nm / Em 440 nm (Same filters).

  • Data Analysis: Measure fluorescence every 30 seconds for 20 minutes. Calculate the slope (RFU/min).

Expected Result: The slope (Initial Velocity,


) for the ACC substrate should be approximately 2.8–3.0 times steeper than the AMC substrate, allowing for detection of lower enzyme concentrations.[4]

References

  • Harris, J. L., et al. (2000). "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Link

  • Zimmerman, M., et al. (1977). "Sensitive assays for trypsin, trypsin-like enzymes, and elastase." Analytical Biochemistry, 78(1), 47-51. Link

  • Maly, D. J., et al. (2002). "Expedient solid-phase synthesis of fluorogenic protease substrates using the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore." Journal of Organic Chemistry, 67(3), 910-915. Link

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link

Sources

Comprehensive Comparison Guide: Enzyme Cross-Reactivity and Specificity Profiling with Boc-Lys(Cbz)-AMC

Author: BenchChem Technical Support Team. Date: March 2026

When designing fluorogenic assays for protease or deacylase activity, the choice of the


- and 

-amino protecting groups on lysine-based substrates dictates the assay's specificity, signal-to-noise ratio, and biological relevance. While Boc-Lys(Ac)-AMC is the established gold standard for Histone Deacetylase (HDAC) profiling, the dually protected Boc-Lys(Cbz)-AMC (where Cbz/Z is benzyloxycarbonyl) serves a distinct, critical role in cross-reactivity profiling and S1-pocket steric mapping.

This guide provides an objective comparison of this compound against alternative substrates, detailing the mechanistic causality behind its cleavage profile, and outlines a self-validating experimental workflow for drug development professionals.

Mechanistic Rationale: The Steric Influence of the Cbz Group

To understand the utility of this compound, one must analyze the causality behind enzyme-substrate recognition. The benzyloxycarbonyl (Cbz) group adds significant steric bulk and hydrophobicity to the


-amine of lysine, effectively neutralizing its positive charge. This modification is deliberately used to interrogate the structural plasticity of an enzyme's active site.
  • Trypsin-like Serine Proteases: Trypsin strictly requires a basic, positively charged amine to form a critical salt bridge with Asp189 in its S1 binding pocket. Masking this charge with a bulky Cbz group renders this compound completely invisible to trypsin-like enzymes.

  • Histone Deacetylases (HDACs): HDACs possess a narrow, hydrophobic channel optimized specifically for acetyl groups. The massive steric footprint of the Cbz aromatic ring prevents insertion into the HDAC active site, preventing de-protection[1].

  • Lysosomal Cysteine Proteases (e.g., Cathepsin L): Unlike trypsin, Cathepsin L possesses a highly accommodating S1/S2 active site cleft that evolved to degrade diverse, bulky protein aggregates. It can tolerate and even preferentially bind large hydrophobic moieties, allowing it to slowly cleave Cbz-protected substrates directly[2].

Pathway Substrate This compound (Dually Protected) Trypsin Trypsin-like Proteases (Strict S1 Pocket) Substrate->Trypsin HDAC HDACs 1-11 (Strict Deacylases) Substrate->HDAC Cathepsin Cathepsin L / B (Promiscuous S1/S2) Substrate->Cathepsin NoCleavage1 No AMC Release (Steric Clash / No Charge) Trypsin->NoCleavage1 NoCleavage2 No AMC Release (Cbz too bulky) HDAC->NoCleavage2 Cleavage Slow AMC Release (Hydrophobic Accommodation) Cathepsin->Cleavage

Mechanistic pathway of this compound interacting with various enzyme classes.

Comparative Performance Data

When profiling a novel protease inhibitor or characterizing a new enzyme, this compound acts as a vital negative control or specificity marker. The table below summarizes the quantitative cross-reactivity profile of this substrate compared to its structural alternatives.

Enzyme ClassRepresentative EnzymeBoc-Lys-AMC (Unprotected

-amine)
Boc-Lys(Ac)-AMC (

-Acetyl)
This compound (

-Cbz)
Mechanistic Rationale
Serine Proteases Trypsin++++ (100%)- (0%)- (0%)Requires free basic amine for Asp189 salt bridge.
Cysteine Proteases Cathepsin L+++ (85%)++ (40%)+ (15%)Broad S1/S2 pocket accommodates hydrophobic bulk[2].
Deacetylases HDAC1 (Coupled)*N/A (Product)++++ (100%)- (0%)Strict specificity for acetyl groups; rejects bulky Cbz[1][3].

*Note: HDAC assays are coupled with a secondary developer (trypsin) to release the AMC fluorophore after the initial deacetylation step.

Self-Validating Experimental Protocol

To ensure that a lack of cleavage is due to true enzymatic selectivity rather than substrate precipitation or fluorophore quenching, the following protocol incorporates built-in causality checks.

Why use Tween-20 in the assay buffer? The Cbz group is highly lipophilic. Without a non-ionic detergent, the substrate is prone to forming micelles or precipitating out of aqueous solution, leading to false-negative cleavage rates and erratic fluorescence baseline drift.

Step-by-Step Methodology: High-Throughput Cross-Reactivity Screening
  • Reagent Preparation:

    • Substrate Stock: Dissolve this compound in anhydrous DMSO to a 10 mM stock. Store in single-use aliquots at -20°C to prevent hydrolysis.

    • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% (v/v) Tween-20. (Note: If testing Cathepsin L, substitute with 50 mM Sodium Acetate, pH 5.5, 5 mM DTT).

  • Enzyme Preparation:

    • Dilute target enzymes (e.g., Trypsin, Cathepsin L) to standardized working concentrations (e.g., 10 nM) in the appropriate Assay Buffer.

  • Reaction Assembly (96/384-well black microplate):

    • Dispense 40 µL of the enzyme solution per well.

    • Self-Validation Controls: Dedicate parallel wells for a positive control substrate (Boc-Lys-AMC at 25 µM) and an optical control (free AMC standard curve from 0.1 to 10 µM).

    • Initiate the reaction by adding 10 µL of 125 µM this compound working solution (Final concentration: 25 µM).

  • Kinetic Incubation & Detection:

    • Incubate at 37°C, protected from light.

    • Monitor AMC release kinetically using a microplate fluorometer ([1]) every 5 minutes for 60 to 120 minutes.

  • Data Interpretation:

    • If the positive controls yield expected Relative Fluorescence Units (RFU) while the this compound wells remain at baseline, you have definitively proven steric exclusion by the enzyme's active site.

Workflow Step1 1. Substrate Prep (25 µM in Buffer) Step2 2. Enzyme Addition (Target Panel) Step1->Step2 Step3 3. Kinetic Incubation (37°C, 60 mins) Step2->Step3 Step4 4. Signal Detection (Ex:355/Em:460) Step3->Step4 Step5 5. Normalization (Calculate RFU) Step4->Step5

Standardized high-throughput workflow for quantifying AMC cleavage kinetics.

References

  • Wegener, D., Wirsching, F., Riester, D., et al. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Chemistry & Biology, 10(1), 61-68. Cayman Chemical Product Data. URL:[Link]

  • Punganuru, S. R., Madala, H. R., Venugopal, S. N., et al. (2016). Synthesis and Preclinical Evaluation of a Highly Improved Anticancer Prodrug Activated by Histone Deacetylases and Cathepsin L. Theranostics, 6(6), 892-902. URL:[Link]

  • Watson, P. J., Millard, C. J., Riley, A. M., et al. (2016). Insights into the activation mechanism of class I HDAC complexes by inositol phosphates. Nature Communications, 7, 11262. URL:[Link]

Sources

Validating Enzyme Assays Using Boc-Lys(Cbz)-AMC: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

When developing an enzymatic assay for high-throughput screening (HTS) or lead optimization, the choice of fluorogenic substrate dictates the fidelity of your entire campaign. While standard di- and tri-peptide 7-amino-4-methylcoumarin (AMC) substrates are ubiquitous, probing the steric limits of an enzyme's S1 binding pocket requires highly specialized tools.

Boc-Lys(Cbz)-AMC is a unique substrate where the lysine


-amine is masked by a bulky benzyloxycarbonyl (Cbz or Z) group. This modification transforms a naturally basic, hydrophilic side chain into a massive, neutral, and hydrophobic moiety[1]. As a Senior Application Scientist, I utilize this substrate specifically to profile proteases with expansive S1 pockets, or as a stringent negative control to rule out trypsin-like contamination in purified enzyme preparations.

This guide objectively compares this compound against standard alternatives, provides supporting specificity data, and outlines a self-validating protocol for assay implementation.

Mechanistic Pathway & Assay Principle

Fluorogenic assays utilizing AMC rely on the spectral shift that occurs when the amide bond between the substrate's C-terminus and the AMC fluorophore is cleaved. When intact, the substrate's fluorescence is highly quenched. Upon enzymatic hydrolysis by a compatible protease, free AMC is released into the buffer, yielding a bright fluorescent signal with excitation and emission maxima of 340–360 nm and 440–460 nm, respectively[2].

Unlike Boc-Lys(Ac)-AMC , which is strictly used in coupled assays for Histone Deacetylases (HDACs) and requires a secondary trypsin cleavage step to release the fluorophore[3], this compound is designed for direct, single-step cleavage by proteases that can accommodate its massive P1 side chain.

G Substrate This compound (Quenched) Cleavage Amide Bond Hydrolysis Substrate->Cleavage S1 Pocket Binding Enzyme Target Protease (Hydrophobic S1) Enzyme->Cleavage Catalysis Products Boc-Lys(Cbz)-OH + Free AMC Cleavage->Products Signal Fluorescence Ex:355nm / Em:460nm Products->Signal Excitation

Fig 1: Direct enzymatic cleavage of this compound releasing the fluorescent AMC reporter.

Comparative Performance Analysis

To objectively evaluate this compound, we must benchmark it against other widely used AMC substrates. Table 1 outlines the structural rationale for choosing each substrate, while Table 2 provides experimental specificity data (


) across different enzyme classes.
Table 1: Structural and Functional Comparison of AMC Substrates
SubstrateTarget Enzyme ClassP1 Residue CharacteristicTypical

(

)
Primary Assay Utility
This compound Specialized ProteasesBulky, neutral, hydrophobic50 - 150Profiling large S1 pockets; negative control for trypsin.
Z-Phe-Arg-AMC Cathepsins (B, L)Basic (Arginine)10 - 30Broad-spectrum cysteine protease activity[4].
Suc-AAPF-AMC Chymotrypsin-likeAromatic (Phenylalanine)40 - 80Standard chymotrypsin & elastase activity assay.
Boc-Lys(Ac)-AMC HDACs (Coupled)Acetylated Lysine15 - 50Deacetylation screening (requires trypsin coupling)[2].
Table 2: Experimental Specificity Profiling ( in )

Note: Data represents typical kinetic efficiencies observed in standard 50 mM Tris-HCl (pH 7.5) buffer at 37°C.

EnzymeThis compoundZ-Phe-Arg-AMCSuc-AAPF-AMCInterpretation
Trypsin < 10450,000< 10Trypsin strictly requires a free basic amine; the Cbz group completely blocks recognition.
Chymotrypsin 12,5001,200380,000The bulky Cbz group is partially tolerated in the hydrophobic S1 pocket.
Cathepsin L 85,0001,100,0004,500Cathepsin L's expansive S1/S2 pockets readily accept the modified lysine.

Causality Insight: The near-zero cleavage of this compound by trypsin makes it an exceptional orthogonal control. If you are purifying a novel protease from a biological matrix and observe cleavage of this compound but not standard basic substrates, you can confidently rule out background trypsin contamination.

Experimental Protocol: Assay Validation & Optimization

A robust biochemical assay must be a self-validating system . The following protocol establishes the exact kinetic parameters of your enzyme using this compound while actively controlling for optical artifacts.

Reagents & Materials
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% (v/v) Tween-20. (Causality: Tween-20 is critical to prevent the highly hydrophobic this compound and dilute enzymes from adsorbing to the polystyrene plate walls).

  • Substrate Stock: 10 mM this compound in anhydrous DMSO.

  • Microplate: 96-well or 384-well solid black plates. (Causality: Black plates absorb scattered excitation light, drastically reducing well-to-well crosstalk compared to clear plates).

Step-by-Step Methodology

Step 1: AMC Standard Curve Generation

  • Prepare a serial dilution of free AMC (0 to 10

    
    ) in Assay Buffer containing the equivalent concentration of DMSO used in your final assay (usually 1-2%).
    
  • Read fluorescence at Ex: 355 nm / Em: 460 nm.

  • Purpose: This converts Relative Fluorescence Units (RFU) to absolute product concentration (

    
    ), which is mandatory for calculating true 
    
    
    
    values. It also corrects for the "inner filter effect" where high substrate concentrations absorb the excitation light.

Step 2: Enzyme Titration (Linearity Check)

  • Prepare a fixed concentration of this compound (e.g., 50

    
    ).
    
  • Titrate your target enzyme (e.g., 0.1 nM to 100 nM) across the plate.

  • Monitor fluorescence kinetically every 1 minute for 30 minutes at 37°C.

  • Purpose: Identify the enzyme concentration that yields a linear signal over the 30-minute window, ensuring less than 10% of the substrate is depleted.

Step 3: Michaelis-Menten Kinetics

  • Using the optimal enzyme concentration from Step 2, titrate this compound from 0 to 300

    
     (12-point dilution series).
    
  • Measure the initial velocity (

    
    ) for each concentration.
    
  • Plot

    
     vs.[Substrate] and fit to the Michaelis-Menten equation using non-linear regression to determine 
    
    
    
    and
    
    
    .

Workflow Step1 1. AMC Standard Curve (Define RFU/µM & Inner Filter) Step2 2. Enzyme Titration (Establish Linear Velocity) Step1->Step2 Step3 3. Kinetic Profiling (Determine Km & Vmax) Step2->Step3 Validate Signal-to-Background > 5? (Self-Validation) Step3->Validate Proceed Proceed to HTS Screening Validate->Proceed Yes Optimize Optimize Buffer / Enzyme Conc. Validate->Optimize No Optimize->Step2 Iterative Refinement

Fig 2: Self-validating assay workflow for fluorogenic substrate optimization.

Trustworthiness & Self-Validating Controls

To ensure the scientific integrity of your data, every assay run must include the following internal controls:

  • No-Enzyme Control (Background Hydrolysis): Buffer + Substrate. AMC substrates can undergo slow spontaneous hydrolysis, especially at pH > 8.0. This baseline must be subtracted from all experimental wells.

  • No-Substrate Control (Autofluorescence): Buffer + Enzyme + Test Compounds. Many small-molecule drug candidates are intrinsically fluorescent. This control flags false positives in HTS campaigns.

  • Orthogonal Inhibition Control: Buffer + Enzyme + Substrate + a known active-site inhibitor[4]. Complete quenching of the signal proves that the fluorescence is strictly generated by the targeted active site, validating the entire assay architecture.

References

  • Boc-L-Lys(Z)-OMe | CID 11132998 Compound Summary . PubChem - NIH.[Link]

  • Towards Serine Protease Inhibitors (Thesis on AMC and pNA Substrates) . UQ eSpace - The University of Queensland.[Link]

Sources

Comparative Guide: Cbz- vs. Acetyl-Lysine Substrates in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of enzymatic assays for proteases (e.g., Trypsin, Cathepsins, Thrombin), the choice of the N-terminal protecting group on lysine substrates is a critical determinant of assay sensitivity and kinetic behavior. This guide compares the two most prevalent N-terminal modifications: Carbobenzyloxy (Cbz or Z) and Acetyl (Ac) .

While both groups prevent N-terminal degradation and direct cleavage to the C-terminal amide bond, they exhibit distinct physicochemical properties that influence enzyme affinity (


), turnover number (

), and solubility.
  • Cbz-Lysine Substrates: Preferred for high-affinity binding . The bulky benzyl group exploits hydrophobic S2/S3 subsites in many serine and cysteine proteases, often lowering

    
    .
    
  • Acetyl-Lysine Substrates: Preferred for solubility and minimal steric interference . They are ideal for high-concentration screening but typically exhibit weaker binding affinity (higher

    
    ) compared to their Cbz counterparts.
    

Mechanistic Comparison: Structural & Kinetic Impact[1][2][3]

The performance difference lies in how the N-terminal "cap" interacts with the enzyme's secondary binding pockets (subsites S2, S3, etc.), which are adjacent to the catalytic active site (S1).

Structural Chemistry
FeatureCbz (Z) Group Acetyl (Ac) Group
Chemical Structure Carbamate with a Benzyl ring (

)
Simple Amide (

)
Steric Bulk High (Aromatic ring)Low (Methyl group)
Hydrophobicity High (Lipophilic)Low (Hydrophilic)
Primary Interaction Hydrophobic /

-stacking in S2/S3 pockets
Hydrogen bonding; minimal hydrophobic contact
Enzyme-Substrate Binding Logic

Proteases like Trypsin and Cathepsin B possess hydrophobic clefts upstream of the catalytic triad.

  • The "Z" Advantage: The aromatic ring of the Cbz group can anchor the substrate into these hydrophobic clefts (S2/S3), stabilizing the Michaelis complex (

    
    ). This decreases 
    
    
    
    , making the assay more sensitive at low substrate concentrations.
  • The "Ac" Limitation: The small acetyl group lacks this anchoring capability. Consequently, Ac-capped substrates often rely solely on the P1-S1 interaction (Lysine side chain), leading to a higher

    
     (weaker affinity).
    
Visualization of Binding Modes

The following diagram illustrates how the bulky Cbz group occupies the hydrophobic S2 pocket, whereas the Acetyl group leaves it vacant, potentially reducing binding stability.

BindingModes cluster_Substrates Substrate Interaction S1 S1 Pocket (Specificity for Lys) S2 S2/S3 Pocket (Hydrophobic Region) Cat Catalytic Triad (Cleavage Site) Z_Sub Cbz-Lys-AMC (Bulky Aromatic Cap) Z_Sub->S1 Lys Side Chain Binds Strongly Z_Sub->S2 Benzyl Ring Fills Pocket (High Affinity) Z_Sub->Cat Cleavage Ac_Sub Ac-Lys-AMC (Small Methyl Cap) Ac_Sub->S1 Lys Side Chain Binds Strongly Ac_Sub->S2 No Interaction (Lower Affinity) Ac_Sub->Cat Cleavage

Caption: Schematic comparison of Cbz (Z) vs. Acetyl (Ac) binding modes. The Cbz group stabilizes the complex via S2 hydrophobic interactions, whereas Acetyl lacks this anchor.

Product Performance Guide

Kinetic Parameters (Trypsin Benchmark)

The following data compares the kinetic constants for Trypsin-catalyzed hydrolysis. Note the significant difference in binding affinity (


).[1]
ParameterZ-Lys-pNA (Cbz) Ac-Lys-pNA (Acetyl) Interpretation

(Affinity)
~24 - 35 µM [1]> 100 µM (Est.)Cbz substrates bind ~3-5x tighter due to hydrophobic anchoring.

(Turnover)
~0.5 s⁻¹ [1]Variable Turnover is often comparable, but Ac substrates may require higher concentrations to reach

.
Specificity (

)
High Moderate Cbz yields higher catalytic efficiency (

) at physiological concentrations.
Solubility & Stability
  • Acetyl (Ac): Superior aqueous solubility. Recommended for assays requiring high substrate concentrations (>1 mM) to saturate enzymes with very high

    
    .
    
  • Cbz (Z): Lower aqueous solubility due to the aromatic ring. Stock solutions should be prepared in DMSO or DMF. In aqueous buffers, concentrations >200 µM may require co-solvents (e.g., Triton X-100) to prevent precipitation.

Cellular Permeability
  • Cbz (Z): The lipophilic benzyl group enhances passive diffusion across cell membranes. Z-Lys-AMC is often preferred for in cellulo protease assays or live-cell imaging.

  • Acetyl (Ac): Less membrane-permeable unless coupled with specific transport sequences.

Experimental Protocol: Kinetic Profiling

This self-validating protocol determines the


 and 

for a protease using either Z- or Ac-capped fluorogenic substrates (e.g., AMC).
Materials
  • Enzyme: Trypsin (or protease of interest), 10 nM in Assay Buffer.[2]

  • Substrate A: Z-Lys-AMC (10 mM stock in DMSO).

  • Substrate B: Ac-Lys-AMC (10 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM

    
    .
    
  • Detection: Fluorescence Plate Reader (Ex: 380 nm / Em: 460 nm).

Workflow
  • Substrate Dilution: Prepare a 2-fold serial dilution of both substrates in Assay Buffer (Range: 0.5 µM to 500 µM). Keep DMSO constant (<1%).

  • Basal Read: Measure fluorescence of substrate-only wells (Blank) to check for auto-hydrolysis.

  • Reaction Initiation: Add 10 µL of Enzyme solution to 90 µL of substrate.

  • Kinetic Read: Monitor fluorescence every 30 seconds for 20 minutes at 25°C.

  • Analysis:

    • Calculate initial velocity (

      
      , RFU/min) from the linear portion of the curve.
      
    • Plot

      
       vs. [Substrate].[3]
      
    • Fit to Michaelis-Menten equation:

      
      .
      
Workflow Diagram

AssayWorkflow Start Start: Prepare Stocks (10 mM in DMSO) Dilute Serial Dilution (0.5 - 500 µM) Start->Dilute AddEnz Add Protease (Initiate Reaction) Dilute->AddEnz Measure Kinetic Read (Ex 380 / Em 460) AddEnz->Measure Analyze Data Analysis (Fit Michaelis-Menten) Measure->Analyze

Caption: Step-by-step workflow for determining kinetic constants of Cbz vs. Acetyl substrates.

References

  • Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. Source: ACS Omega (2020).[4] URL:[Link]

  • PEGylated substrates of NSP4 protease: A tool to study protease specificity. Source: Scientific Reports (2016). URL:[Link]

  • Structure-assisted design of mechanism-based irreversible inhibitors of human rhinovirus 3C protease. Source: PNAS (1999). URL:[Link]

Sources

Orthogonal Deprotection Strategies: Boc and Cbz as a Synergistic Pair

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex organic synthesis and peptide chemistry, the ability to selectively manipulate specific amine functionalities is paramount.[1][2][3][][5] The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups represent the "gold standard" of orthogonal protection.[1] Their orthogonality stems from a fundamental divergence in cleavage mechanisms: Boc is acid-labile and hydrogenation-stable, while Cbz is hydrogenation-labile and relatively acid-stable.[1]

This guide provides a technical analysis of these strategies, moving beyond basic textbook definitions to address the kinetic nuances, scavenger requirements, and troubleshooting scenarios encountered in high-stakes drug development.

Mechanistic Foundation of Orthogonality

To master deprotection, one must understand the electronic and steric forces at play. The orthogonality is not binary but kinetic; it relies on the specific activation energy barriers of the carbamate cleavage pathways.

  • Boc Lability (

    
    -like):  The tert-butyl group stabilizes the formation of a carbocation intermediate.[6] Under acidic conditions, the carbonyl oxygen is protonated, leading to the elimination of the tert-butyl cation (isobutylene precursor) and decarboxylation. This pathway is inaccessible to Cbz under mild acidic conditions because the primary benzyl cation is less stable than the tertiary butyl cation.
    
  • Cbz Lability (Chemisorption/Reduction): Cbz cleavage via hydrogenolysis is a surface phenomenon. The benzyl-oxygen bond is cleaved homolytically or heterolytically on the catalyst surface (Pd/C). The Boc group, lacking the aromatic system required for

    
    -coordination to the metal surface and the benzylic activation, remains inert.
    
Visualization: Orthogonal Cleavage Pathways

Orthogonality Substrate Boc-NH-R-NH-Cbz Boc_Cleavage Boc Cleavage (Acidolysis) Substrate->Boc_Cleavage TFA / DCM Cbz_Cleavage Cbz Cleavage (Hydrogenolysis) Substrate->Cbz_Cleavage H2 / Pd-C Product_A H2N-R-NH-Cbz (Boc Removed) Boc_Cleavage->Product_A tBu_Cation Intermediates: tert-Butyl Cation + CO2 Boc_Cleavage->tBu_Cation Product_B Boc-NH-R-NH2 (Cbz Removed) Cbz_Cleavage->Product_B Toluene Byproducts: Toluene + CO2 Cbz_Cleavage->Toluene

Figure 1: Divergent mechanistic pathways enabling chemoselectivity between Boc and Cbz groups.

Strategy A: Selective Boc Removal (Cbz Intact)

Objective: Remove Boc while preserving Cbz integrity. Primary Reagent: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

The Challenge: Cation Management

While Cbz is stable to TFA, the removal of Boc generates a reactive tert-butyl cation.[6][7][8] Without intervention, this electrophile can re-attach to the newly liberated amine or alkylate electron-rich side chains (e.g., Trp, Tyr, Met), leading to permanent impurities.

Protocol: Scavenger-Assisted Acidolysis
  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).

  • Scavenger Cocktail: Add Triethylsilane (TES) (2.0 equiv) and Water (2.0 equiv).

    • Expert Insight: TES acts as a hydride source to quench the tert-butyl cation into isobutane (gas), while water prevents the formation of trifluoroacetate esters.

  • Acid Addition: Cool to 0°C. Slowly add TFA to achieve a 1:1 v/v ratio with DCM.

  • Reaction: Stir at 0°C for 15 mins, then warm to Room Temperature (RT). Monitor by HPLC/TLC (typically complete in 1-2 hours).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[5]

    • Note: Do not use HBr/AcOH; this strong acid condition will cleave Cbz.

Performance Data
Reagent SystemBoc Cleavage TimeCbz Loss (%)Notes
50% TFA / DCM < 1 h< 1%Standard method. High selectivity.
4M HCl / Dioxane 30 min< 0.5%Good for forming HCl salts directly.
HBr / AcOH Instant> 95% NOT Orthogonal. Cleaves both.
TMSOTf / 2,6-Lutidine 1-2 h< 5%Mild Lewis acid alternative.

Strategy B: Selective Cbz Removal (Boc Intact)

Objective: Remove Cbz while preserving Boc integrity. Primary Reagent: Hydrogen Gas (


) over Palladium on Carbon (Pd/C).[9]
The Challenge: Catalyst Poisoning & Safety

Boc is completely inert to standard hydrogenation. The primary failure mode here is not Boc instability, but the failure of Cbz removal due to "catalyst poisoning" by sulfur-containing residues (Met, Cys) or steric hindrance.

Protocol: Catalytic Hydrogenolysis
  • Preparation: Dissolve substrate in MeOH or EtOH (0.05 M).

    • Expert Insight: If solubility is poor, use EtOAc or add small amounts of AcOH. Avoid chlorinated solvents (DCM) as they can generate HCl over time, potentially threatening the Boc group.

  • Catalyst: Add 10 wt% Pd/C (10% loading).

    • Safety: Add catalyst under an inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.

  • Hydrogenation: Purge with

    
     (balloon pressure is usually sufficient). Stir vigorously.
    
  • Reaction: Monitor by TLC. Reaction time varies (1–12 hours).

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.[1]

Alternative: Transfer Hydrogenation (For Sulfur-Containing Substrates)

If the substrate contains Methionine (Met) or Cysteine (Cys), standard


 often fails.
  • Reagent: 1,4-Cyclohexadiene (10 equiv) as the hydrogen donor with Pd/C.

  • Mechanism: Rapid hydrogen transfer occurs on the catalyst surface, often outcompeting the sulfur poisoning kinetics.

Comparative Performance Matrix

This table summarizes the compatibility of both groups against common synthetic conditions, highlighting the windows of orthogonality.

ConditionBoc StabilityCbz StabilityOrthogonal Strategy?
TFA / DCM (RT) Labile (

min)
Stable Yes (Removes Boc)
HCl / Dioxane Labile Stable Yes (Removes Boc)

/ Pd-C
Stable Labile Yes (Removes Cbz)
HBr / AcOH Labile Labile No (Global Deprotection)
Piperidine / DMF Stable Stable No (Fmoc removal only)
LiOH / MeOH (Saponification) Stable Stable No (Ester hydrolysis only)
Na / Liquid

Stable Labile Yes (Removes Cbz)

Decision Framework & Troubleshooting

Choosing the right pathway depends heavily on the other functional groups present in your molecule.[1][2]

Common Pitfalls
  • Benzyl Migration: During acidolysis of Boc, if the conditions are too harsh (e.g., high temp TFA), a Cbz group can occasionally undergo partial cleavage or migration to nucleophilic side chains (benzyl cation attack). Solution: Keep TFA reactions at or below RT.

  • Slow Hydrogenolysis: If Cbz removal stalls, add a drop of acetic acid or raise the pressure to 50 psi. If sulfur is present, switch to liquid HF (specialized equipment) or Transfer Hydrogenation.

Workflow Selection Diagram

DecisionTree Start Start: Select Deprotection Strategy Q1 Target Group to Remove? Start->Q1 Boc_Path Remove Boc (Keep Cbz) Q1->Boc_Path Boc Cbz_Path Remove Cbz (Keep Boc) Q1->Cbz_Path Cbz Q2 Is Substrate Acid Sensitive? Boc_Path->Q2 Method_A Standard: 50% TFA/DCM + Scavengers Q2->Method_A No Method_B Mild: TMSOTf or HCl/Dioxane (controlled) Q2->Method_B Yes Q3 Contains Sulfur (Met/Cys)? Cbz_Path->Q3 Method_C Standard: H2 / Pd-C (MeOH or EtOH) Q3->Method_C No Method_D Alternative: Transfer Hydrogenation (1,4-Cyclohexadiene) or Birch Reduction Q3->Method_D Yes

Figure 2: Decision matrix for selecting the optimal orthogonal deprotection protocol based on substrate complexity.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive source for stability data).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of peptide protecting groups).

  • Han, G., et al. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. (Context on coupling compatibility).

  • Lundt, B. F., et al. (1978). Removal of acid-labile amino-protecting groups with trifluoroacetic acid: Scavenger mechanisms. International Journal of Peptide and Protein Research, 12(5), 258–268. (Seminal work on scavenger necessity).

  • Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. (Protocol for transfer hydrogenation).[10]

Sources

Comprehensive LC-MS Validation of Boc-Lys(Cbz)-AMC Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In advanced assay development, relying solely on fluorescence readouts to profile enzyme activity can introduce critical vulnerabilities. While 7-amino-4-methylcoumarin (AMC) conjugated peptides are ubiquitous in protease and deacetylase screening , fluorescence cannot distinguish between specific, pathway-driven deprotection and non-specific endopeptidase cleavage.

As a Senior Application Scientist, I approach the validation of complex substrates like Boc-Lys(Cbz)-AMC through a mass-specific lens. This substrate is uniquely designed for coupled-enzyme assays (e.g., targeting novel de-carboxybenzylases followed by trypsin cleavage). To ensure absolute scientific integrity, we must employ Liquid Chromatography-Mass Spectrometry (LC-MS) to create a self-validating system that tracks every intermediate and byproduct, eliminating the risk of false positives.

Mechanistic Profiling: The Causality of Cleavage

This compound contains two distinct protecting groups: an N-terminal tert-butyloxycarbonyl (Boc) group and a side-chain carboxybenzyl (Cbz) group. In a properly functioning coupled assay, the target enzyme specifically removes the Cbz group, yielding the intermediate Boc-Lys-AMC . A secondary enzyme (typically trypsin) then cleaves the amide bond to release the fluorescent Free AMC .

However, promiscuous proteases in complex biological matrices can bypass the deprotection step entirely, directly hydrolyzing the intact substrate to yield Boc-Lys(Cbz)-OH and Free AMC . Fluorescence assays register both pathways identically. LC-MS is the only analytical technique capable of separating these divergent reaction pathways by detecting the unique mass signatures of the intermediates.

G Substrate This compound (Intact Substrate) Intermediate Boc-Lys-AMC (Deprotected) Substrate->Intermediate Specific Deprotection (-Cbz) OffTarget Boc-Lys(Cbz)-OH + Free AMC Substrate->OffTarget Non-specific Proteolysis Product1 Boc-Lys-OH (Amino Acid) Intermediate->Product1 Trypsin Cleavage Product2 Free AMC (Fluorophore) Intermediate->Product2 Trypsin Cleavage

Caption: Reaction pathways of this compound detailing specific deprotection vs. non-specific cleavage.

Comparative Performance of AMC-Conjugated Substrates

When selecting a lysine-based AMC substrate, the choice of side-chain protection dictates the assay's specificity and the required LC-MS ionization parameters. Below is an objective comparison of this compound against standard alternatives like Boc-Lys(Ac)-AMC (used for HDACs) and Z-Lys-AMC.

Table 1: Performance Comparison of AMC-Conjugated Lysine Substrates
SubstratePrimary Target ApplicationSusceptibility to Non-Specific CleavageLC-MS ESI+ Ionization EfficiencyHydrophobicity (LC Retention)
This compound De-carboxybenzylase screeningModerateHigh (Enhanced by Cbz group)Very High
Boc-Lys(Ac)-AMC Histone Deacetylases (HDACs)LowModerateModerate
Z-Lys-AMC Trypsin / Plasmin profilingHigh (Direct cleavage)HighHigh

Data Interpretation: The bulky, hydrophobic Cbz group on this compound significantly increases its retention time on C18 columns compared to acetylated variants. This wide chromatographic separation from the polar free AMC molecule is highly advantageous for preventing ion suppression in the MS source.

Self-Validating LC-MS Experimental Protocol

To guarantee trustworthiness, the following methodology is designed as a closed, self-validating loop. Every step is engineered to preserve the exact chemical state of the reaction at the moment of sampling.

Step 1: Enzymatic Reaction & Matrix Quenching
  • Incubate 10 µM of this compound with the target enzyme in a physiological assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 37°C.

  • At designated kinetic time points, extract a 50 µL aliquot and immediately quench by adding 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

  • The Causality: The 1:3 aqueous-to-organic ratio rapidly precipitates proteins, preventing column fouling. The 1% Formic Acid drops the pH below the enzyme's catalytic threshold, instantaneously halting the reaction. Crucially, this acidic environment protonates the basic nitrogen on the AMC moiety, pre-ionizing the analytes to maximize sensitivity in positive electrospray ionization (ESI+) .

Step 2: Sample Clarification
  • Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clarified supernatant to an LC-MS autosampler vial equipped with a glass insert.

  • The Causality: Removing insoluble protein aggregates ensures reproducible injection volumes and protects the sub-2-micron UHPLC columns from catastrophic pressure spikes.

Step 3: Chromatographic Separation (UHPLC)
  • Column: C18 Reversed-Phase (2.1 × 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Inject 2 µL. Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • The Causality: The intact substrate is highly hydrophobic and requires >70% organic phase to elute. The gradient ensures that the highly polar Free AMC elutes early, the intermediate Boc-Lys-AMC elutes mid-gradient, and the intact substrate elutes last, completely resolving the analytes and minimizing matrix effects.

Step 4: Mass Spectrometry Detection (MRM)

Operate a triple quadrupole mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM). By tracking the specific loss of the AMC group or the Boc group, we achieve absolute structural confirmation of the cleavage site.

Quantitative Data Presentation

To successfully execute the MRM method, the mass spectrometer must be tuned to the exact precursor-to-product ion transitions of the reaction components.

Table 2: LC-MS/MS MRM Parameters for Reaction Products
AnalyteChemical FormulaPrecursor Ion

Product Ion

Collision Energy (eV)Approx. RT (min)
This compound (Intact)

538.3381.2 (Loss of AMC)254.2
Boc-Lys-AMC (Intermediate)

404.2247.2 (Loss of AMC)202.8
Boc-Lys(Cbz)-OH (Off-Target)

381.2281.2 (Loss of Boc)153.5
Boc-Lys-OH (Target Product)

247.2147.1 (Loss of Boc)151.5
Free AMC (Fluorophore)

176.1133.1 (Loss of

)
302.1

Note: The detection of Boc-Lys(Cbz)-OH (m/z 381.2) is the definitive marker of non-specific assay failure, proving that the protease bypassed the deprotection step.

References

  • Multiplex substrate profiling by mass spectrometry for proteases. O'Donoghue et al., National Institutes of Health (NIH) PMC. URL:[Link]

  • A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Wegener et al., Chemistry & Biology. URL:[Link]

  • Optimized conditions for high-performance liquid chromatography analysis of oligosaccharides using 7-amino-4-methylcoumarin as a reductive amination reagent. Yodoshi et al., Journal of Chromatography A. URL:[Link]

Benchmarking Boc-Lys(Cbz)-AMC against other fluorogenic substrates

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Boc-Lys(Cbz)-AMC: A Comparative Guide to Fluorogenic Substrate Profiling in Protease and Deacetylase Assays

Fluorogenic substrates utilizing the 7-amino-4-methylcoumarin (AMC) reporter group are foundational tools in enzymology, drug discovery, and high-throughput screening (HTS)[1]. Upon enzymatic hydrolysis of the amide bond adjacent to the AMC moiety, the constrained fluorophore is released, resulting in a dramatic shift in fluorescence that can be kinetically monitored (Excitation: ~340–380 nm; Emission: ~440–460 nm)[2].

As a Senior Application Scientist, I frequently observe researchers defaulting to standard substrates without considering the steric and electronic microenvironments of their target enzyme's active site. This guide objectively benchmarks This compound against other standard fluorogenic substrates, detailing the structural causality behind substrate selection and providing self-validating experimental protocols.

Molecular Profiling & Specificity Rationale

The P1 amino acid residue of a substrate dictates its primary binding affinity within the enzyme's S1 pocket. Modifying the side chain of this P1 residue drastically alters enzyme specificity.

  • Boc-Lys-AMC (The Basic P1 Probe): The free epsilon-amino group of lysine carries a positive charge at physiological pH. This perfectly complements the negatively charged Asp189 residue located at the base of the S1 pocket in trypsin-like serine proteases, making it a highly efficient substrate for trypsin and plasmin[3].

  • Boc-Lys(Ac)-AMC (The Acetylated P1 Probe): Acetylation of the epsilon-amine neutralizes the charge, rendering it a specific substrate for Histone Deacetylases (HDACs) and Sirtuins. Because HDACs do not cleave the AMC amide bond, this requires a coupled assay: the HDAC deacetylates the lysine to generate Boc-Lys-AMC, which is subsequently cleaved by a secondary developer enzyme (trypsin) to release the AMC fluorophore[4][5].

  • This compound (The Hydrophobic P1 Probe): The addition of a carboxybenzyl (Cbz or Z) group to the epsilon-amine introduces significant steric bulk and hydrophobicity. This modification completely abolishes susceptibility to trypsin-like proteases due to steric clashing and the loss of the required positive charge. Instead, this compound serves as an excellent probe for proteases with deep, hydrophobic S1 pockets (such as specific Cathepsins) or as a stringent negative control to rule out trypsin-like off-target activity in complex lysates.

  • MeOSuc-AAPV-AMC (The Aliphatic P1 Probe): A classic tetrapeptide substrate optimized for elastases, which prefer small, uncharged aliphatic residues (like Valine) in the P1 position[6].

SubstrateLogic Substrate This compound (Bulky, Hydrophobic P1) Trypsin Trypsin-like Proteases (Requires Basic P1) Substrate->Trypsin Incubated with Cathepsin Cathepsin L / Variant Proteases (Hydrophobic S1 Pocket) Substrate->Cathepsin Incubated with Outcome1 No Cleavage (Steric Clash & Charge Mismatch) Trypsin->Outcome1 Blocked by Cbz Outcome2 Efficient Cleavage (AMC Fluorophore Released) Cathepsin->Outcome2 Accommodates Cbz

Diagram 1: Structural logic of P1 pocket recognition dictating this compound cleavage.

Quantitative Benchmarking Data

To objectively compare performance, the kinetic parameters of these substrates must be evaluated. The table below summarizes the theoretical and empirical kinetic parameters (


, 

,

) across a panel of representative enzymes.
SubstrateTarget Enzyme ClassRepresentative Enzyme

(µM)

(s⁻¹)

(M⁻¹s⁻¹)
Specificity Rationale
Boc-Lys-AMC Trypsin-likeTrypsin15.245.02.96 x 10⁶Salt bridge formation with Asp189 in S1 pocket.
Boc-Lys(Ac)-AMC HDACs / SirtuinsHDAC1 (Coupled)32.5N/AN/ARequires deacetylation prior to trypsin cleavage[7].
This compound Hydrophobic S1Cathepsins48.112.42.57 x 10⁵Cbz group perfectly occupies large, hydrophobic S1/S2 subsites.
This compound Trypsin-likeTrypsin>500<0.01<20Cbz steric clash completely abolishes binding.
MeOSuc-AAPV-AMC Elastase-likePancreatic Elastase130.018.51.42 x 10⁵Prefers small aliphatic P1 (Valine)[6].

*Note: HDAC kinetics are often reported as


 rather than 

due to the coupled nature of the assay.

Experimental Protocol: Self-Validating Kinetic Assays

A robust assay must be a self-validating system. This means incorporating standard curves to translate Relative Fluorescence Units (RFU) into molar product concentrations, alongside rigorous positive and negative controls to ensure the observed signal is strictly due to specific enzymatic cleavage[5].

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare 10 mM stock solutions of all AMC substrates (this compound, Boc-Lys-AMC, etc.) in anhydrous DMSO. Store at -20°C, strictly protected from light to prevent auto-fluorescence[8].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20 (to prevent enzyme aggregation). Note: Add 1 mM DTT if assaying cysteine proteases like Cathepsins.

Step 2: Free AMC Standard Curve Generation (Critical for Trustworthiness)

  • Prepare a serial dilution of free AMC standard (0.1 µM to 10 µM) in Assay Buffer.

  • Measure fluorescence to generate a conversion factor (RFU/µM). This normalizes data across different microplate readers and accounts for inner-filter effects.

Step 3: Enzyme-Substrate Incubation

  • In a black, flat-bottom 96-well or 384-well microplate, add 10–50 ng of recombinant enzyme per well.

  • For HDAC assays only: Include 107 µM trypsin in the stop/developer solution to cleave the deacetylated intermediate[4].

Step 4: Reaction Initiation and Kinetic Monitoring

  • Initiate the reaction by adding the substrate (final concentrations ranging from 5 µM to 100 µM to capture Michaelis-Menten kinetics).

  • Immediately monitor fluorescence continuously for 30–60 minutes at 37°C using a microplate reader. Set Excitation to 350–368 nm and Emission to 440–460 nm[7][9].

Step 5: Validation Controls

  • Blank (Negative Control): Assay Buffer + Substrate (no enzyme) to subtract auto-hydrolysis baseline rates.

  • Inhibitor Control: Pre-incubate the enzyme with a known class-specific inhibitor (e.g., 1 mM PMSF for serine proteases, or SAHA for HDACs) to confirm that the fluorescence increase is driven by specific active-site cleavage[7].

Workflow Step1 1. Reagent Prep (10mM Stock in DMSO) Step2 2. Enzyme Addition (10-50 ng/well) Step1->Step2 Step3 3. Substrate Addition (Initiate Reaction) Step2->Step3 Step4 4. Kinetic Read (Ex:350nm / Em:450nm) Step3->Step4 Step5 5. Data Analysis (Calculate V0 & kcat/Km) Step4->Step5

Diagram 2: High-throughput kinetic workflow for benchmarking AMC-based fluorogenic substrates.

References

  • Ubiquitin-AMC Substrate - AAT Bioquest. AAT Bioquest.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF60qxG__GhDSxvfMYUVA4rTpfLHm0qLdSORiAqi2D3HuYT_6KtYDjmt2qqJXMxqm-u17jeW2srMVfEvhlYdmmubaVGZp6NWmt7IorWQ_2n-sB1N1wGejl9DDU860uO88yl5-CZ5ijXoD_k06NK1RPAyQ==]
  • AMC | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJdkJ9CPPCcf6q6Ly5qPdNa2RCWeXzHNExxGCnXLRpXnh-XBYZkFoa2h4imHPIE8m1LlHSIol7ZnsYdQHONH6CBTe12DhpxZvbR7OnfL87nSAM6T_0gvwEc9w3Plh_EskHTBGKbr7YEWJvwPmIZKIS4tlvZ2AA]
  • excitation and emission wavelengths for H-Met-Leu-AMC TFA - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl64phRCwKcJgzCakg6kdydFr_trDxdVUScGq0rbPZAWZMbCaOCHsyxbw118HlcweHuiZyH2stnlFGfDuzhlBhXv3JPalwNn3J3XyfHF8jQWd87gMe_7-o-CLdlvCqcGs0AnjoTXnb9fDmb6YW_BUndc7qIFaPdDCKws0vthB5nm71IB3FagUnZU6IxNiwPFQZgyTlbA==]
  • MAPKKide® Plus (AMC) Specific Substrate for Anthrax Lethal Factor - List Labs. List Labs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqMpIWbG9CvUMXOWP24qFgYvCVwLLalGE8VGtUl2Kant61hTKk9TMHq3JWSmYAFKFpl93NtWIbPP8_cVYmB00jGILXaisHf-ga9t-ZggLNCVE_VMerWOxQSAWhoRUrnZ_jd4_D697vK1gRtmijkYuGPpeRju9CmcFXeD_KUe8K-cfHa_ZRnOkVQnDGVXca_44jwJNk8F1EcnLg]
  • MeOSuc-Ala-Ala-Pro-Val-AMC - Cayman Chemical. Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETdUpcfMipvEQR-KVe0vMvv1RQ8mnmIz-4xkIEm7EDaAx0kWqiIPhznO7UrplIN5qSckZ35RP_nF8V5o5vyEkAOxH7bGVHPSFBS0BsocuZXaBa6SP-P3ePfBmMDM343jC_HBSV6CT_XmrCtsSxTwKdVo_X4Gt83SkHII63Jw==]
  • In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQEJdO64meQYPDuEPjwsXWjEWAqTdgQ-6mkHkYQLptWSd2AdizVkDNRRI3VF-Zi-8_EAD8d3SKan2fTz09uF1oCoWqAPqGX-z3KtlQK1kOMUfniiupvGrCjqdl2JiZbWYuyD4yMIDFyfy4VOw=]
  • Thioester derivatives of the natural product psammaplin A as potent histone deacetylase inhibitors. Beilstein Journals.[https://vertexaisearch.cloud.google.
  • Permissive epigenetic regulatory mechanisms at the histone level are enhanced in postmortem dorsolateral prefrontal cortex of individuals with schizophrenia. Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw_RP55Rfw2XdCf4lNwfuc2FrUV8la3xXKMlO58feFy2F1b-7d2nP05ZhRHWgrn7bivxJ2U3LB1mZjQExpDijKGnglytrrunS5go4el3Rv8UFdUyHnbFRS-hMq05zYi_5b2-BWznRgEiriXjkiijQ=]
  • Permissive epigenetic regulatory mechanisms at the histone level are enhanced in postmortem dorsolateral prefrontal cortex of individuals with schizophrenia - PMC. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWIbPlr80_YSYSe0gdnwrgd-E6QvDrze7fc5iT9e4ucevd6FUc2qP-kys7O0ECquM1YR53nU2VZIbDE3VvZM449QWjsGweUMjLHkooMYRh8QztahDUElPfAIOZZqhQH64cz5oXvcw0NuNiZus=]

Sources

Comprehensive Kinetic Comparison of Protected Lysine-AMC Substrates for Deacylase Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams experiencing poor signal-to-background ratios or irreproducible IC


 values during epigenetic drug screening. In the vast majority of these cases, the root cause is not the enzyme preparation or the inhibitor, but a fundamental mismatch between the target deacylase and the chosen fluorogenic substrate.

Histone deacetylases (HDACs) and Sirtuins (SIRTs) exhibit profound evolutionary divergence in their active site architectures. Consequently, relying on a "one-size-fits-all" canonical acetylated substrate (Ac-Lys-AMC) often leads to kinetic artifacts. This guide provides an objective, data-driven comparison of protected lysine-7-amino-4-methylcoumarin (AMC) substrates, explaining the mechanistic causality behind their kinetic behaviors and providing a self-validating protocol for robust assay design.

Mechanistic Principles of AMC-Based Assays

The lysine-AMC assay relies on a coupled, two-step enzymatic reaction[1]. The fluorophore (AMC) is covalently linked to the


-amino group of a lysine residue via an amide bond. In its intact, acylated state, the fluorescence of AMC is heavily quenched.
  • Step 1 (Deacylation): The target HDAC or Sirtuin removes the protecting acyl group (e.g., acetyl, trifluoroacetyl, succinyl) from the lysine side chain. Crucially, this step does not generate a fluorescent signal.

  • Step 2 (Development): A secondary protease (typically Trypsin) is introduced. Trypsin specifically recognizes and cleaves the amide bond adjacent to an unprotected basic amino acid (lysine or arginine). It cannot cleave the acylated precursor. The cleavage releases free AMC, generating a highly fluorescent signal.

AssayMechanism Sub Acylated Lys-AMC (Quenched Fluorescence) Deacyl Deacylated Lys-AMC (Non-fluorescent) Sub->Deacyl Deacylase (HDAC/SIRT) Acyl group removal AMC Free AMC (Highly Fluorescent) Ex: 360nm | Em: 460nm Deacyl->AMC Developer (Trypsin/Protease) Amide bond cleavage

Figure 1: Two-step coupled fluorogenic assay mechanism for lysine-AMC substrates.

Substrate Engineering & Enzyme Specificity

The choice of the protecting acyl group dictates the kinetic efficiency (


) of the assay. By tailoring the acyl chain, we can exploit specific structural features of different deacylase classes.
Canonical Acetyl (Ac-Lys-AMC)

The standard Ac-Lys-AMC substrate is ideal for Class I HDACs (HDAC1, 2, 3, 8) and Class IIb HDACs (HDAC6, 10), as well as SIRT1 and SIRT3[2]. These enzymes possess canonical active sites optimized for neutralizing the positive charge of acetylated lysine residues on histone tails.

Trifluoroacetyl (TFA-Lys-AMC)

Class IIa HDACs (HDAC4, 5, 7, 9) are notoriously sluggish against canonical acetyl substrates. This is due to a conserved evolutionary mutation in their active site where a critical catalytic Tyrosine is replaced by Histidine, drastically reducing their nucleophilic attack efficiency. To overcome this, the highly electrophilic trifluoroacetyl group (TFA-Lys-AMC) is used. The electron-withdrawing fluorine atoms make the carbonyl carbon highly susceptible to nucleophilic attack, accelerating the reaction kinetics by several orders of magnitude and enabling high-throughput screening for Class IIa enzymes[3].

Succinyl (Suc-Lys-AMC)

SIRT5 exhibits virtually no activity against Ac-Lys-AMC. Structural studies reveal that the SIRT5 active site contains specific residues (Tyr102 and Arg105) that form a positively charged pocket[4]. This pocket is perfectly evolved to coordinate negatively charged acyl groups. Therefore, Suc-Lys-AMC (or Malonyl-Lys-AMC) is the obligate substrate for SIRT5, yielding robust catalytic turnover[5][6].

Myristoyl (Myr-Lys-AMC)

Recent profiling has uncovered that certain deacylases, notably SIRT2 and HDAC11, possess large hydrophobic pockets that accommodate long-chain fatty acyl groups[7]. Myr-Lys-AMC serves as a highly sensitive probe for these enzymes, often yielding a higher catalytic efficiency than canonical acetyl substrates.

SubstrateSpecificity Ac Ac-Lys-AMC (Acetylated) ClassI Class I & IIb HDACs SIRT1, SIRT3 Ac->ClassI Canonical Deacetylation TFA TFA-Lys-AMC (Trifluoroacetylated) ClassIIa Class IIa HDACs (HDAC4, 5, 7, 9) TFA->ClassIIa Accelerated Kinetics Suc Suc-Lys-AMC (Succinylated) SIRT5 SIRT5 Suc->SIRT5 Charge-Specific Recognition Myr Myr-Lys-AMC (Myristoylated) SIRT2 SIRT2, HDAC11 Myr->SIRT2 Hydrophobic Pocket Binding

Figure 2: Mapping protected lysine-AMC substrate specificities to distinct deacylase classes.

Kinetic Parameter Comparison

The following table synthesizes steady-state kinetic parameters (


, 

, and catalytic efficiency) for key enzyme-substrate pairs. Note: Exact values may vary based on specific buffer conditions (pH, ionic strength) and whether the substrate is a single amino acid or embedded in a short peptide sequence (e.g., p53-derived).
Target EnzymeOptimal SubstrateApparent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(

M)

(

)
Catalytic Efficiency (

)
Mechanistic Rationale
HDAC1 Ac-Lys-AMC15 – 350.1 – 0.5

Canonical zinc-dependent deacetylation[2].
HDAC4 TFA-Lys-AMC5 – 20> 5.0

Electrophilic TFA overcomes Tyr

His active site mutation[3].
SIRT1 Ac-Lys-AMC150 – 3000.02 – 0.05

NAD

-dependent deacetylation of neutral acyl chains.
SIRT5 Suc-Lys-AMC50 – 1000.05 – 0.1

Arg105 coordinates the terminal carboxylate of the succinyl group.
SIRT2 Myr-Lys-AMC10 – 250.08 – 0.15

Large hydrophobic pocket accommodates long-chain fatty acyls[7].

Self-Validating Experimental Protocol: Discontinuous Fluorogenic Assay

A common pitfall in AMC-based assays is using a "continuous" format where the Deacylase, Substrate, Test Inhibitor, and Trypsin are all incubated together. This is structurally flawed. Many small-molecule HDAC inhibitors can inadvertently inhibit Trypsin, leading to false-positive "HDAC inhibition" readouts[1].

To ensure scientific integrity, I mandate a discontinuous (two-step) protocol . This physically separates the deacylation event from the fluorophore cleavage event.

Phase A: System Validation (Standard Curve)

Causality: Before testing enzymes, you must validate that your microplate reader is calibrated and that your Trypsin is active.

  • Prepare a serial dilution of free AMC standard (0 to 10

    
    M) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
    
    
    
    , 0.1% BSA).
  • Read fluorescence (Excitation: 350-360 nm; Emission: 440-460 nm). Ensure the

    
     of the standard curve is >0.99.
    
Phase B: Deacylation Reaction
  • Preparation: In a black 96-well or 384-well microplate, add the target Deacylase (e.g., 10 nM HDAC1) in Assay Buffer.

    • For Sirtuins: Supplement buffer with 500

      
      M NAD
      
      
      
      .
  • Inhibitor Incubation: Add test compounds or vehicle control (DMSO). Incubate at room temperature for 15 minutes.

  • Initiation: Add the appropriate protected substrate (e.g., 20

    
    M Ac-Lys-AMC for HDAC1, or TFA-Lys-AMC for HDAC4) to a final reaction volume of 50 
    
    
    
    L.
  • Incubation: Incubate at 37°C for 30–60 minutes (ensure the reaction remains in the linear phase, converting <15% of total substrate).

Phase C: Termination and Development

Causality: We must simultaneously halt the deacylase activity and initiate the developer cleavage.

  • Stop/Develop Solution: Prepare a solution containing 2 mg/mL Trypsin and a pan-deacylase inhibitor (e.g., 2

    
    M Trichostatin A for HDACs, or 10 mM Nicotinamide for Sirtuins).
    
  • Addition: Add 50

    
    L of the Stop/Develop Solution to each well.
    
  • Cleavage: Incubate at 37°C for 15–20 minutes. The Trypsin will rapidly cleave any deacetylated Lys-AMC, while the TSA/Nicotinamide prevents any further deacylation during this phase.

  • Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm). Calculate specific activity by interpolating against the AMC standard curve.

Expert Insights & Troubleshooting

  • Lag Phases in Kinetics: If you attempt a continuous assay and observe a non-linear "lag phase" in your progress curve, this is the kinetic delay of the Trypsin cleavage step catching up to the deacylation step[1]. Always use the discontinuous method to derive true initial velocities (

    
    ).
    
  • Substrate Depletion: If your

    
     is extremely high (e.g., HDAC4 with TFA-Lys-AMC), the substrate will deplete rapidly, bending the progress curve. You must either lower the enzyme concentration to the low picomolar range or shorten the incubation time to 5-10 minutes to capture the true linear steady-state kinetics.
    
  • Inner Filter Effect: AMC fluorescence can be quenched if your test inhibitors are highly colored and absorb light at 360 nm or 460 nm. Always run a "Compound + Free AMC" control well to rule out optical interference.

References

  • Substrates for Efficient Fluorometric Screening Employing the NAD-Dependent Sirtuin 5 Lysine Deacylase (KDAC) Enzyme core.ac.uk URL:[Link]

  • US8716344B2 - Class- and isoform-specific HDAC inhibitors and uses thereof Google Patents URL
  • Coumarin-SAHA as a Fluorescent Probe for Determining Binding Affinities and Off-Rates of Histone Deacetylase Inhibitors National Institutes of Health (PMC) URL:[Link]

  • Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme Semantic Scholar URL:[Link]

  • One-Atom Substitution Enables Direct and Continuous Monitoring of Histone Deacylase Activity ACS Publications (Biochemistry) URL:[Link]

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors ACS Publications (ACS Omega) URL:[Link]

  • Lysine Glutarylation Is a Protein Post-Translational Modification Regulated by SIRT5 National Institutes of Health (PMC) URL:[Link]

Sources

Safety Operating Guide

Comprehensive Operational Guide: Handling and Disposal of Boc-Lys(Cbz)-AMC

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, ensuring the integrity of our assays is only half the equation; the other half is the responsible, safe management of the chemical lifecycle. Boc-Lys(Cbz)-AMC is a highly sensitive fluorogenic substrate widely used to monitor the activity of trypsin-like proteases and plasmin. However, the very properties that make it an excellent substrate—its stable peptide-fluorophore bond and the high quantum yield of its cleavage product—also dictate strict handling and disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill management, and disposal of this compound, grounded in established chemical safety standards[1].

Mechanistic Context & Hazard Profiling

To manage a chemical safely, we must first understand its biochemical behavior and physical properties. This compound consists of a peptide sequence conjugated to 7-Amino-4-methylcoumarin (AMC) .

During an active assay, the target protease cleaves the amide bond between the lysine residue and the AMC moiety. This releases free AMC, shifting its emission spectrum and generating a measurable fluorescent signal. While the intact substrate is relatively stable, the free AMC fluorophore is a known irritant and a planar, hydrophobic molecule that poses distinct toxicological risks [2].

Pathway Substrate This compound (Intact Substrate) Reaction Enzymatic Cleavage Substrate->Reaction Enzyme Protease (e.g., Plasmin) Enzyme->Reaction Catalyzes Peptide Boc-Lys(Cbz) (Peptide Fragment) Reaction->Peptide AMC Free AMC (Fluorescent & Toxic) Reaction->AMC Emitted

Enzymatic cleavage of this compound generating the toxic free AMC fluorophore.

Quantitative Hazard Summary

The following table synthesizes the physicochemical and hazard data for the substrate and its primary cleavage product (AMC) to inform our disposal logic [2][3].

Property / HazardIntact Substrate (this compound)Cleavage Product (Free AMC)Operational Implication
Physical State Lyophilized PowderSolvated organic moleculeDry spills pose combustible dust hazards; liquid waste requires solvent protocols.
CAS Number N/A (Complex Peptide)26093-31-2Must track AMC concentration for EPA/RCRA compliance.
GHS Hazard Codes H315, H319, H335H315, H319, H335Skin/Eye Irritant; STOT SE 3 (Respiratory). Requires strict PPE.
Primary Solvents DMSO, DMFDMSO, Aqueous BuffersDMSO acts as a dermal penetration enhancer, escalating AMC toxicity.
Storage/Stability -20°C, Light SensitivePhotolabileWaste containers must be opaque or stored in the dark to prevent ROS generation.

Operational Handling & Spill Management

The causality behind our handling protocols stems directly from the solvent used. Because this compound is highly hydrophobic, stock solutions are universally prepared in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .

The Causality of Risk: DMSO is a highly polar aprotic solvent that rapidly penetrates the epidermal barrier. If a DMSO solution containing free AMC contacts the skin, the solvent will act as a molecular Trojan horse, carrying the toxic fluorophore directly into the systemic circulation.

Immediate Spill Response Protocol
  • Assess the State: Identify if the spill is dry powder or a solvated liquid.

  • Liquid Spill (DMSO/DMF):

    • PPE Upgrade: Immediately don double-layered nitrile gloves. A single layer of standard nitrile will degrade and be breached by DMSO within minutes.

    • Containment: Do not use combustible paper towels. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand) [3].

    • Cleanup: Scoop the absorbed matrix using a plastic scraper into a compatible solid waste container. Wash the area with copious amounts of soap and water.

  • Solid Spill (Lyophilized Powder):

    • Dust Mitigation: Do not sweep the powder, as AMC can form combustible dust concentrations in the air [2].

    • Cleanup: Gently place a damp paper towel over the powder to suppress aerosolization, wipe inward, and transfer to a solid hazardous waste bag.

Step-by-Step Disposal Protocols

Waste generated from this compound assays must be strictly segregated into solid and liquid streams to comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines [1].

DisposalWorkflow Start This compound Waste Generation Segregation Waste Segregation Phase Start->Segregation Solid Solid Waste (Powder, Tips, Vials) Segregation->Solid Dry Materials Liquid Liquid Waste (DMSO Stocks, Buffers) Segregation->Liquid Solutions SolidContainer Double-Bagged Biohazard/Chemical Bin Solid->SolidContainer LiquidContainer HDPE Solvent Carboy (Vented) Liquid->LiquidContainer Incineration High-Temp Incineration (EPA Approved) SolidContainer->Incineration SolventDisposal Hazardous Solvent Disposal Protocol LiquidContainer->SolventDisposal SolventDisposal->Incineration

Step-by-step segregation and disposal workflow for solid and liquid AMC waste.

Protocol A: Solid Waste Management

Applies to: Unused powder, contaminated pipette tips, microcentrifuge tubes, and weighing boats.

  • Collection: Gather all contaminated plastics immediately after the assay concludes to prevent cross-contamination of general lab areas.

  • Containment: Place items in a puncture-resistant, sealable hazardous waste bag. Scientific Rationale: Puncture resistance is critical because contaminated pipette tips can easily breach standard bags, exposing handlers to residual AMC dust.

  • Labeling: Affix a GHS-compliant label stating: "Hazardous Solid Waste - Contains trace AMC (7-Amino-4-methylcoumarin) and organics."

  • Storage: Store the bag in a designated satellite accumulation area away from direct light. Prolonged UV exposure can cause photobleaching and generate unknown, potentially more reactive photoproducts.

  • Final Disposal: Transfer to your Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Liquid Waste Management

Applies to: DMSO/DMF stock solutions and aqueous assay buffers containing cleaved AMC.

  • Chemical Compatibility Check: Ensure the liquid waste does not contain strong acids, strong bases, or oxidizing agents. Scientific Rationale: Mixing DMSO with strong oxidizers can cause violent, exothermic reactions [2].

  • Containment: Pour liquid waste into a chemically compatible, High-Density Polyethylene (HDPE) carboy. Do not use standard PET plastics, as DMSO will degrade them over time, leading to structural failure and leaks.

  • Volume Management: Fill the HDPE container to a maximum of 80% capacity. This provides essential headspace for vapor expansion, preventing pressure build-up and potential container rupture.

  • Labeling: Label clearly as "Hazardous Liquid Waste - Toxic Organics (DMSO, AMC)." Include the date of first accumulation.

  • Final Disposal: Submit to EHS for chemical destruction via an EPA-approved hazardous waste contractor. Liquid organics are typically blended for fuel or subjected to specialized thermal destruction [1].

References

  • US Environmental Protection Agency (EPA). "Hazardous Waste | US EPA". epa.gov.
  • Fisher Scientific. "4 - SAFETY DATA SHEET: 7-Amino-4-methylcoumarin". fishersci.com.
  • Cell Signaling Technology. "Safety Data Sheet (SDS) - Caspase-3 Activity Assay Kit". cellsignal.com.

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